Pazufloxacin

Catalog No.
S002387
CAS No.
127045-41-4
M.F
C16H15FN2O4
M. Wt
318.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazufloxacin

CAS Number

127045-41-4

Product Name

Pazufloxacin

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C16H15FN2O4

Molecular Weight

318.30 g/mol

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1

InChI Key

XAGMUUZPGZWTRP-ZETCQYMHSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O

Synonyms

10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-d,e)(1,4)benzoxazinecarboxylic acid, pazufloxacin, T 3761, T-3761

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O

The exact mass of the compound Pazufloxacin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pazufloxacin mesilate discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Pazufloxacin mesilate is a synthetic injectable fluoroquinolone antibiotic developed as a potent, broad-spectrum agent for severe bacterial infections [1] [2] [3]. Its chemical name is this compound methanesulfonate (CAS 163680-77-1) [3].

  • Mechanism of Action: Like other fluoroquinolones, it primarily inhibits two bacterial enzymes critical for DNA replication: DNA gyrase (Topoisomerase II) and Topoisomerase IV [2]. This dual action leads to double-strand breaks in bacterial DNA, inhibiting cell division and causing cell death [2].
  • Spectrum of Activity: It demonstrates potent in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria, including strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus [2]. It is considered more efficacious than earlier fluoroquinolones like ciprofloxacin [3].

The diagram below illustrates its primary mechanism of action.

PZM This compound Mesilate DNAGyrase DNA Gyrase (Topoisomerase II) PZM->DNAGyrase Inhibits TopoIV Topoisomerase IV PZM->TopoIV Inhibits DSBreaks Double-Strand DNA Breaks DNAGyrase->DSBreaks Causes TopoIV->DSBreaks Causes Death Bacterial Cell Death DSBreaks->Death Leads to

Key Pharmacokinetic and Pharmacodynamic Data

This compound mesilate is administered intravenously, typically at 300 mg to 1000 mg infused over 30-60 minutes [1] [2]. The following tables summarize critical human pharmacokinetic data.

Table 1: Single-Dose Pharmacokinetics in Healthy Korean Volunteers (1-hour IV infusion) [4]

Dose (mg) Cmax (μg/mL) AUC(0-t) (μg × h/mL)
300 5.11 13.70
500 Information Not Available Information Not Available
600 Information Not Available Information Not Available
1000 18.06 58.60

Note: The study concluded that this compound does not exhibit dose proportionality over the 300-1000 mg range [4].

Table 2: Prostate Tissue Penetration in Patients (0.5-hour IV infusion) [1]

Parameter 500 mg Dose 1000 mg Dose
Plasma Cmax (mg/L) 18.6 35.4
Prostate Tissue Cmax (mg/kg) 15.7 24.9
Tissue/Plasma Cmax Ratio 0.82 0.82
Plasma AUC₀–₁.₅ (mg·h/L) 16.1 33.0
Prostate Tissue AUC₀–₁.₅ (mg·h/L) 12.5 23.5
Tissue/Plasma AUC Ratio 0.80 0.78

Key Findings:

  • The drug achieves excellent tissue penetration, particularly into the prostate, supporting its use for prostatitis [1].
  • It exhibits a post-antibiotic effect (PAE), suppressing bacterial growth even after drug concentration falls below the minimum inhibitory concentration (MIC) [2].

Synthesis and Formulation Methods

Several patents detail improved synthesis and formulation processes for industrial production.

Synthesis Process (CN102295652A): An improved method aims to optimize the industrial production of this compound mesilate [5]. The key steps and improvements are outlined below.

Start Key Intermediate: (Ethyl 1-(2,4-difluorophenyl)-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) Step1 Nucleophilic Substitution with (1S,2S)-2-(Aminocyclopropyl) Alcohol Start->Step1 Step2 Basic Hydrolysis (K2CO3, DMSO/H2O) Step1->Step2 Step3 Ring Formation Reaction Step2->Step3 Step4 Acidification and Salt Formation with Methanesulfonic Acid Step3->Step4 Benefits Process Benefits: Shorter reaction time, reduced by-products, and higher purity final product. Step4->Benefits

Formulation Strategies:

  • Powder for Injection (CN101381372A): The process involves dissolving this compound in a solvent, adding methanesulfonic acid for salt formation, and crystallizing using a solvent like acetone, followed by vacuum drying and aseptic filling [6].
  • Tablets (CN102125533B): A detailed method for film-coated tablets uses excipients like starch, magnesium stearate, and lactose. The process includes granulation, mixing, tableting, and coating, accompanied by a quality control method using liquid chromatography [7].

Key Safety and Interaction Considerations

  • Adverse Effects: Common side effects include gastrointestinal disturbances and central nervous system effects like headache and dizziness. Serious but less common risks include tendonitis, peripheral neuropathy, and QT interval prolongation [2].
  • Drug Interactions:
    • NSAIDs: May increase CNS stimulation and seizure risk [2].
    • Antacids & Cations: Magnesium/aluminum antacids, sucralfate, and iron supplements can reduce absorption [2].
    • Anticoagulants: May enhance effects of warfarin [2].
    • QT-Prolonging Agents: Caution with co-administration of other drugs that prolong QT interval [2].

References

Pazufloxacin pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Properties

The table below summarizes the fundamental pharmacological data for Pazufloxacin Mesilate.

Property Details Reference
Drug Class Fluoroquinolone antibacterial agent [1] [2] [3]
Mechanism of Action Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [2] [3]
Primary Targets Enzymes essential for DNA replication, transcription, and repair [2]
Administration Intravenous infusion (over 30-60 minutes) [3]
Chemical Formula C({17})H({19})FN(_2)O(_7)S [4] [5]
Molecular Weight 414.4 g/mol [4] [5]
CAS Number 163680-77-1 [4] [5]

Mechanism of Action and Bacterial Resistance

This compound exerts its bactericidal effect by directly targeting bacterial DNA synthesis.

G cluster_bacterial_cell Bacterial Cell PZFX This compound Mesilate DNAGyrase DNA Gyrase (Topoisomerase II) PZFX->DNAGyrase Inhibits TopoIV Topoisomerase IV PZFX->TopoIV Inhibits DNAReplication DNA Replication & Cell Division DNAGyrase->DNAReplication Enables TopoIV->DNAReplication Enables BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath Failure Leads to

Diagram 1: this compound mechanism of action. This compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and causing bacterial cell death.

  • Enzyme Inhibition: The drug binds to the DNA-enzyme complexes of DNA gyrase and topoisomerase IV, disrupting their function. DNA gyrase is responsible for introducing negative supercoils into DNA, essential for replication and transcription. Topoisomerase IV is crucial for decatenating, or separating, interlinked daughter DNA chromosomes after replication [2].
  • Cellular Consequences: Inhibition of these enzymes leads to irreversible double-strand breaks in bacterial DNA, cessation of cell proliferation, and ultimately, bacterial cell death [2].
  • Resistance Profile: this compound demonstrates potent activity against strains resistant to other antibiotics, including cephalosporins, carbapenems, and aminoglycosides. This makes it a viable therapeutic option for infections caused by multi-drug resistant Gram-negative bacteria [1].

Pharmacokinetics and Pharmacodynamics

The tables below consolidate key pharmacokinetic parameters and pharmacodynamic target attainment data.

Table 1: Key Pharmacokinetic Parameters (500 mg, 0.5-hour IV infusion) [6] [3]

Parameter Plasma Bile Notes
Time to Peak (T~max~) 0.5 hours (end of infusion) ~1.25 hours Delay of ~0.75 hours in bile [6].
Peak Concentration (C~max~) - 2.13 ± 0.74 x Plasma C~max~ High tissue penetration [6].
Area Under Curve (AUC) - 3.58 ± 1.15 x Plasma AUC High systemic exposure [6].
Elimination Half-Life 1.65 - 1.88 hours - Terminal phase [3].
Excretion 89.5 - 93.8% in urine (as unchanged drug) - Primarily renal [3].
Distribution Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and CSF [3].

Table 2: Pharmacodynamic Target Attainment in Bile (Monte Carlo Simulation) [6]

Dosing Regimen PD Target Probability of Target Attainment (PTA) against MIC ≤2 mg/L
500 mg every 8 hours AUC/MIC ≥ 100 > 90%
1000 mg every 12 hours AUC/MIC ≥ 100 > 90%
Target Pathogens Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae (common in biliary infections) [6].
  • Distribution: this compound achieves high concentrations in various tissues and body fluids, including the biliary tract, lungs, and genital organs, which underpins its efficacy in treating infections at these sites [6] [3].
  • Dosing Optimization: The high probability of attaining pharmacodynamic targets (AUC/MIC) with specific regimens supports its use against common pathogens in biliary tract infections [6].

Experimental Protocols for Key Studies

Here are the detailed methodologies for two critical studies that elucidate the drug's profile.

Protocol 1: Assessing Convulsant Activity (Mouse Model) [7]

  • Objective: To evaluate the potential of this compound Mesilate (PZFX), alone and in combination with NSAIDs, to induce convulsions.
  • Test System: Mice (via intravenous or intracerebroventricular administration).
  • Procedure:
    • IV Administration: Administer PZFX intravenously at increasing doses (e.g., up to 200 mg/kg) to mice pre-treated with oral NSAIDs like 4-biphenylacetic acid (BPAA, 100 mg/kg).
    • Intracerebroventricular (ICV) Administration: Administer PZFX directly into the cerebral ventricle to assess direct central nervous system effects.
    • Observation & Endpoint: Closely monitor and record the onset of convulsions in the animals for a specified period post-dosing. The dose at which convulsions occur is recorded.
  • Key Findings: PZFX demonstrated remarkably weak convulsant activity compared to other quinolones (e.g., enoxacin, ciprofloxacin). It did not induce convulsions at 200 mg/kg IV when combined with most NSAIDs [7].

Protocol 2: Pharmacokinetics in Human Bile [6]

  • Objective: To characterize the pharmacokinetics and pharmacodynamics of PZFX in the bile of patients undergoing biliary-pancreatic surgery.
  • Study Population: 10 patients with endoscopic nasal bile drainage.
  • Dosing: A single 500 mg dose of this compound administered via a 0.5-hour intravenous infusion.
  • Sample Collection: Simultaneous collection of blood and bile samples at pre-dose, 0.5 hours (end of infusion), and at multiple time points up to 5 hours post-dose.
  • Bioanalysis: Concentrations of PZFX in plasma and bile are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
  • Data Analysis:
    • Use non-compartmental analysis to estimate primary PK parameters (C~max~, T~max~, AUC).
    • Calculate bile-to-plasma ratios for AUC and C~max~.
    • Perform compartmental modeling and Monte Carlo simulation (n=10,000) to estimate the probability of achieving pharmacodynamic targets (AUC/MIC) for various dosing regimens.

Clinical Efficacy and Safety Profile

Therapeutic Applications this compound is indicated for treating moderate to severe infections, including [1] [3]:

  • Respiratory tract infections (pneumonia, lung abscess)
  • Abdominal infections (peritonitis, intra-abdominal infections, cholecystitis)
  • Urinary tract infections (pyelonephritis, cystitis)
  • Gynecological infections (endometriosis)
  • Skin and soft tissue infections, including secondary infections in trauma, burns, or surgical wounds

Safety and Tolerability

  • Favorable Neurological Profile: As demonstrated in experimental models, this compound has significantly weaker convulsion-inducing activity compared to many other quinolones, a known class side effect [1] [7].
  • Common Adverse Reactions: Include gastrointestinal disorders (diarrhea, nausea, vomiting), injection site reactions (pain, phlebitis), and rashes [3].
  • Significant Risks: Hypersensitivity reactions can occur. Convulsions are listed but are considered rare [3].
  • Contraindications: Hypersensitivity to the drug and pregnancy [3].

Conclusion for R&D Professionals

This compound mesilate presents a compelling profile for a fluoroquinolone antibiotic, distinguished by its:

  • Dual-Target Mechanism: Potent inhibition of both DNA gyrase and topoisomerase IV.
  • Broad-Spectrum Efficacy: Particularly against resistant Gram-negative pathogens.
  • Favorable Distribution: Excellent penetration into key tissues like the biliary tract.
  • Improved Safety: Notably lower convulsant potential compared to older quinolones.

These properties, supported by robust pharmacokinetic and pharmacodynamic data, position it as a valuable agent for treating challenging infections and warrant its consideration in antimicrobial development strategies.

References

Pazufloxacin antibacterial spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Pazufloxacin exerts its bactericidal effect by directly inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV [1] [2].

  • DNA Gyrase: This enzyme, primarily the target in Gram-negative bacteria, is responsible for introducing negative supercoils into DNA, which is essential for DNA replication and transcription. Inhibition by this compound leads to DNA strand breaks and prevents the replication of bacterial DNA [1].
  • Topoisomerase IV: This enzyme, more critical in Gram-positive bacteria, functions to separate interlinked daughter DNA chromosomes after DNA replication. Inhibiting this process prevents successful bacterial cell division [1].

This dual-targeting mechanism contributes to its broad-spectrum activity and potency against a range of bacteria [1].

G This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Division Cell Division DNA_Gyrase->DNA_Replication Supercoils DNA DNA Strand Breaks DNA Strand Breaks DNA_Gyrase->DNA Strand Breaks Topo_IV->Cell_Division Separates Chromosomes Failed Cell Division Failed Cell Division Topo_IV->Failed Cell Division Bacterial Cell Death Bacterial Cell Death DNA Strand Breaks->Bacterial Cell Death Failed Cell Division->Bacterial Cell Death

Figure 1: this compound inhibits DNA gyrase and topoisomerase IV, disrupting key cellular processes and leading to bacterial cell death.

Antibacterial Spectrum and MIC Data

This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, though its potency varies. The table below summarizes minimal inhibitory concentration (MIC) data for various pathogens from key studies.

Table 1: In Vitro Antibacterial Activity (MIC) of this compound

Bacterial Species/Strain MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Notes/Source
Gram-negative Bacteria
Escherichia coli 0.025 0.10 [3]
Pseudomonas aeruginosa 0.78 12.5 Standard strain (ATCC 27853) MIC was 0.5 μg/mL [4] [3]
Gardnerella vaginalis 6.25 6.25 [3]
Gram-positive Bacteria
Streptococcus agalactiae 3.13 3.13 [3]
Anaerobic Bacteria
Bacteroides fragilis 6.25 12.5 [3]
Peptostreptococcus magnus 6.25 25 [3]
Prevotella bivia 12.5 25 [3]

Key observations on its spectrum:

  • It is highly active against common Gram-negative organisms like E. coli [3].
  • It shows good activity against Pseudomonas aeruginosa, an often challenging pathogen, though higher doses may be required for resistant strains [4] [3].
  • Its activity against Gram-positive and anaerobic bacteria is moderate, suggesting it may require combination therapy for mixed infections involving these organisms [3] [5].

Resistance Mechanisms

Bacterial resistance to this compound, as with other fluoroquinolones, primarily occurs through chromosomal mutations in the target enzymes.

Table 2: Primary Quinolone Resistance Mechanisms

Mechanism Description Impact on this compound
Target Site Mutations Mutations in gyrA and parC genes reduce drug binding. Significant increase in MIC; can lead to clinical failure [6] [7].
Efflux Pumps Upregulation of pumps that export the antibiotic from the cell. Contributes to multidrug resistance [6].

Specific mutations conferring resistance have been clinically observed:

  • In Neisseria gonorrhoeae, a Ser-91-to-Phe mutation in the gyrA gene resulted in a 66-fold increase in the MIC of this compound and was the primary cause of treatment failure in a clinical study [7].
  • In Acinetobacter baumannii, single mutations in gyrA (e.g., Ser83-Leu) or parC were most common, with double mutations occurring less frequently but conferring higher-level resistance [6].

G Quinolone Resistance Pathways cluster_mutation Target Site Modification cluster_efflux Cellular Efflux This compound This compound Altered_Target Altered Enzyme Target (Reduced Drug Binding) This compound->Altered_Target Cannot Bind Drug_Export Active Export of Drug This compound->Drug_Export Expelled from Cell Resistance Resistance GyrA_Mutation gyrA Gene Mutation GyrA_Mutation->Altered_Target ParC_Mutation parC Gene Mutation ParC_Mutation->Altered_Target Altered_Target->Resistance Pump_Upregulation Efflux Pump Upregulation Pump_Upregulation->Drug_Export Drug_Export->Resistance

Figure 2: Primary bacterial resistance mechanisms to this compound involve target site mutations and efflux pumps.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

For this compound, efficacy is best correlated with concentration-dependent killing. The key PK/PD indices that predict success are the ratio of the area under the free concentration-time curve to the MIC (fAUC₂₄/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC) [4].

Table 3: PK/PD Target Values for this compound against *P. aeruginosa*

Efficacy Endpoint fAUC₂₄/MIC Target fCmax/MIC Target
Static Effect 46.1 5.5
1-log₁₀ Kill 63.8 7.1
2-log₁₀ Kill 100.8 10.8

Data derived from a neutropenic murine thigh infection model [4].

These targets are substantially higher than those for some other fluoroquinolones, indicating that achieving sufficient drug exposure is critical for a positive therapeutic outcome, especially for more resistant organisms [4].

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the core methodologies.

In Vitro Susceptibility Testing (MIC Determination)
  • Principle: The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) [6].
  • Procedure:
    • Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.
    • Standardize the bacterial inoculum to approximately (5 \times 10^5) CFU/mL and add to each well.
    • Include growth control (no antibiotic) and sterility control (no bacteria) wells.
    • Incubate the plate at (35^\circ C) for 16-20 hours.
    • The MIC is defined as the lowest concentration of antibiotic that completely prevents visible growth [6].
Mutant Prevention Concentration (MPC) Determination
  • Principle: The MPC is the drug concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population ((>10^{10}) CFU) [6].
  • Procedure:
    • Concentrate a bacterial culture by centrifugation to obtain a high-density inoculum ((>10^{10}) CFU).
    • Apply this inoculum to agar plates containing serial two-fold concentrations of this compound.
    • Incubate the plates at (35^\circ C) for 24-48 hours.
    • The MPC is identified as the lowest drug concentration at which no bacterial growth is observed [6].
PK/PD Analysis in a Murine Thigh Infection Model
  • Infection Model:
    • Render mice neutropenic via cyclophosphamide administration.
    • Inoculate (10^6) CFU of the test organism (e.g., P. aeruginosa ATCC 27853) into the thigh muscle of each mouse [4].
  • Treatment & Sampling:
    • Administer this compound at various doses (e.g., 2.5 to 40 mg/kg) via subcutaneous injection at 2 hours post-infection.
    • At the end of the 24-hour study, harvest thighs from euthanized mice and homogenize them.
    • Plate serial dilutions of the homogenate to quantify bacterial burden (CFU/thigh) [4].
  • PK Analysis:
    • Collect serial blood samples from infected mice after a single dose of this compound.
    • Analyze serum concentrations using a validated method like HPLC.
    • Use non-compartmental analysis to determine PK parameters (Cmax, AUC) [4].
  • PD Analysis:
    • Relocate the bacterial density from treated mice to the free drug PK/PD indices (fAUC₂₄/MIC, fCmax/MIC, %fT>MIC) using non-linear regression analysis (e.g., sigmoid (E_{max}) model) to establish the exposure-response relationship [4].

Conclusion

This compound mesilate is a valuable broad-spectrum fluoroquinolone with potent activity against a range of Gram-negative pathogens. Its clinical application requires careful consideration of its concentration-dependent killing profile and the PK/PD targets needed for efficacy, especially given the rising challenge of bacterial resistance mediated by target site mutations.

References

Pazufloxacin bactericidal activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Bactericidal Action

Pazufloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect through a powerful dual-target mechanism.

G This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive target) This compound->Topo_IV Enzyme_DNA_Complex Enzyme_DNA_Complex DNA_Gyrase->Enzyme_DNA_Complex Topo_IV->Enzyme_DNA_Complex DSB Double-Strand DNA Breaks Enzyme_DNA_Complex->DSB Cell_Death Cell_Death DSB->Cell_Death

Figure 1: this compound's dual inhibition of DNA gyrase and topoisomerase IV leads to bacterial cell death.

This mechanism results in concentration-dependent killing, meaning the rate and extent of bacterial death increase with higher drug concentrations [1] [2]. This compound also demonstrates high selectivity for bacterial enzymes over human topoisomerase II, contributing to its safety profile [3].

Antibacterial Spectrum and Potency

This compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotic classes [3] [4].

Table 1: In Vitro Antibacterial Activity of this compound (MIC₉₀ values) [3]

Bacterial Species MIC₉₀ (μg/mL) Notes
Gram-positive Bacteria
Staphylococcus aureus (MSSA) 6.25 μg/mL
Staphylococcus aureus (MRSA) 6.25 μg/mL Superior to ceftazidime, imipenem [3]
Staphylococcus epidermidis 6.25 μg/mL
Gram-negative Bacteria
Haemophilus influenzae (BLNAR) Not specified Superior to ceftazidime, imipenem [3]
Klebsiella pneumoniae (ESBL) Not specified Superior to ceftazidime, imipenem [3]
Pseudomonas aeruginosa 0.5 μg/mL (MIC for ATCC 27853) [1] Active against imipenem-resistant strains [3]
Escherichia coli Not specified
Proteus mirabilis Not specified
Serratia marcescens Not specified Active against quinolone-resistant strains [4]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

The bactericidal efficacy of this compound in vivo is best described by concentration-dependent PK/PD indices. A 2022 study established specific target values for therapy against Pseudomonas aeruginosa [1] [2].

Table 2: PK/PD Target Values for this compound against P. aeruginosa [1] [2]

PK/PD Index Static Effect 1-log₁₀ Kill 2-log₁₀ Kill Correlation (R²)
fAUC₂₄/MIC 46.1 63.8 100.8 0.72
fCmax/MIC 5.5 7.1 10.8 0.65
fT > MIC - - - 0.28

Key Experimental Models and Protocols

The data on this compound's activity is derived from standardized in vitro and in vivo experimental models.

In Vitro Susceptibility and Time-Kill Assays
  • Methodology: Minimum Inhibitory Concentration (MIC) determinations using broth microdilution or agar dilution methods according to standards like CLSI or EUCAST [3].
  • Time-Kill Assays: Bacteria are exposed to this compound at concentrations equivalent to human serum levels (e.g., 1x, 2x, 4x MIC). Viable bacteria are counted at intervals (e.g., 0, 2, 4, 6, 24 hours) to plot time-kill curves [3].
In Vivo Efficacy Models
  • Neutropenic Murine Thigh Infection Model: This is a gold-standard model for evaluating PK/PD relationships [1] [2].
    • Induction: Mice are rendered neutropenic with cyclophosphamide.
    • Infection: Thighs are inoculated with a standardized inoculum (e.g., ~10⁶ CFU) of the target pathogen.
    • Dosing: this compound is administered in various single or multiple doses.
    • PK Analysis: Serum concentrations are measured to determine Cmax, AUC, and half-life.
    • Endpoint: Bacterial burden in the thighs is quantified 24 hours post-inoculation.

Research and Development Insights

  • Oxidative Stress with Prolonged Use: A 21-day rabbit study found that this compound administration induced oxidative stress, evidenced by significantly decreased glutathione levels and increased lipid peroxidation [5].
  • Clinical Formulations: While the injectable solution is dominant for systemic infections [6], a 0.6% ophthalmic solution has also demonstrated efficacy and safety in clinical trials for bacterial conjunctivitis [7].

References

Quantitative Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters of pazufloxacin from various populations and tissues.

Population / Tissue Dose Cmax (μg/mL or μg/g) AUC (μg·h/mL or μg·h/g) Protein Binding (%) Tissue/Plasma Ratio (AUC) Primary Source
Human Plasma 500 mg IV 18.6 (Plasma) 16.1 (Plasma, AUC0–1.5) 20.25 ± 3.88 (Mouse) - [1] [2]
Human Plasma 1000 mg IV 35.4 (Plasma) 35.1 (Plasma, AUC0–1.5) - - [1]
Human Prostate Tissue 500 mg IV 15.7 12.5 (AUC0–1.5) - 0.80 (AUC0–1.5) [1]
Human Prostate Tissue 1000 mg IV 25.9 28.4 (AUC0–1.5) - 0.81 (AUC0–1.5) [1]
Human Bile 500 mg IV - - - 3.58 (AUC) [3]
Mouse Serum (Neutropenic) 40 mg/kg 10.03 21.6 (AUC0–∞) - - [2] [4]

Pharmacodynamic Targets & Efficacy

This compound exhibits concentration-dependent killing, similar to other fluoroquinolones. The following table outlines the PK/PD targets associated with various levels of antibacterial efficacy against Pseudomonas aeruginosa in a murine thigh infection model [2] [4].

Efficacy Endpoint fAUC₂₄/MIC Target fCmax/MIC Target
Static Effect 46.1 5.5
1 log₁₀ Kill 63.8 7.1
2 log₁₀ Kill 100.8 10.8

These targets are crucial for designing effective dosing regimens. For instance, Monte Carlo simulations suggest that a regimen of 1000 mg every 12 hours achieves a >90% probability of attaining these aggressive targets in prostate tissue for pathogens with an MIC of 2 mg/L [1] [4]. Another study on biliary tract infections also concluded that 500 mg every 8 hours or 1000 mg every 12 hours provided adequate coverage against common pathogens [3].

Mechanism of Action and Experimental Workflow

This compound is a potent inhibitor of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes critical for DNA replication and transcription. This mechanism is typical of fluoroquinolone antibiotics [2] [5].

The following diagram illustrates the key steps involved in establishing the PK/PD profile for this compound, as demonstrated in the referenced studies.

In Vivo Infection Model\n(Murine Thigh) In Vivo Infection Model (Murine Thigh) PK Sampling & Analysis\n(Serum/Tissue) PK Sampling & Analysis (Serum/Tissue) In Vivo Infection Model\n(Murine Thigh)->PK Sampling & Analysis\n(Serum/Tissue) Non-compartmental Analysis\n(PK Parameters: Cmax, AUC) Non-compartmental Analysis (PK Parameters: Cmax, AUC) PK Sampling & Analysis\n(Serum/Tissue)->Non-compartmental Analysis\n(PK Parameters: Cmax, AUC) PD Assessment\n(Bacterial Burden in Thigh) PD Assessment (Bacterial Burden in Thigh) PK Sampling & Analysis\n(Serum/Tissue)->PD Assessment\n(Bacterial Burden in Thigh) PK/PD Index Calculation\n(fAUC/MIC, fCmax/MIC) PK/PD Index Calculation (fAUC/MIC, fCmax/MIC) Non-compartmental Analysis\n(PK Parameters: Cmax, AUC)->PK/PD Index Calculation\n(fAUC/MIC, fCmax/MIC) PD Assessment\n(Bacterial Burden in Thigh)->PK/PD Index Calculation\n(fAUC/MIC, fCmax/MIC) Target Attainment Analysis\n& Monte Carlo Simulation Target Attainment Analysis & Monte Carlo Simulation PK/PD Index Calculation\n(fAUC/MIC, fCmax/MIC)->Target Attainment Analysis\n& Monte Carlo Simulation Dosing Regimen Optimization Dosing Regimen Optimization Target Attainment Analysis\n& Monte Carlo Simulation->Dosing Regimen Optimization

Detailed Experimental Protocols

The foundational data for this compound's PK/PD profile was generated using standardized and validated methods.

  • In Vivo PK/PD Model: The core data was generated using a neutropenic murine thigh infection model. Pseudomonas aeruginosa (ATCC 27853) was inoculated into the thighs of mice. This compound was administered at single doses (e.g., 2.5, 10, 40 mg/kg). Serum concentrations were measured using High-Performance Liquid Chromatography (HPLC). The bacterial burden in the thighs was quantified at the start of therapy and after 24 hours of treatment to determine the antibacterial effect [2] [4].
  • Analytical Method for PK: A validated LC method with fluorescence and UV detection was used to analyze this compound concentrations in biological samples like plasma and urine. This method demonstrated sensitivity down to 0.02 μg/mL in plasma, with accuracy and precision (RSD < 10%) suitable for clinical pharmacokinetic studies [6].
  • Tissue Penetration Studies: Human studies involved patients receiving a 0.5-hour intravenous infusion of 500 mg or 1000 mg this compound before surgery. Simultaneous plasma and tissue (e.g., prostate) samples were collected at specified intervals. Drug concentrations in these matrices were measured, and PK parameters were calculated using non-compartmental analysis to determine tissue penetration [1].

Conclusion

References

Quantitative Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Finding Notes / Context
Primary Elimination Route Renal (89.5-93.8% as unchanged drug) [1]
Mean Elimination Half-life 1.65 - 1.88 hours (terminal) [1] Short half-life supports twice-daily (bid) dosing
Systemic Clearance ~50% reduction with Cyclosporine co-administration in rats [2] Suggests saturable excretion pathway
Volume of Distribution ~70% of control with Cyclosporine co-administration in rats [2] Indicates extensive tissue distribution
Dose Proportionality Lack of dose proportionality (300 mg - 1000 mg) [3] AUC and Cmax do not increase linearly with dose
Prostate Tissue Penetration Prostate Tissue/Plasma Ratio: Cmax 0.82-0.99; AUC 0.80-0.98 [4] Good tissue penetration, relevant for prostatitis treatment

Mechanisms of Excretion & Key Interactions

Pazufloxacin's excretion involves specific transport proteins and has a clinically significant metabolic interaction.

  • Renal Excretion Mechanism: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), an active efflux transporter. P-gp mediates the tubular secretion of this compound into the urine [2]. Studies showing reduced renal clearance with cyclosporine (a P-gp inhibitor) support this mechanism [2]. Evidence suggests Multidrug Resistance-Associated Protein 2 (Mrp2) is not involved in its renal excretion [2].
  • Metabolic Interaction: this compound is a confirmed inhibitor of the CYP1A2 metabolic enzyme [5]. This inhibition can cause a significant drug-drug interaction with theophylline, increasing serum theophylline concentrations [6]. Theophylline levels require close monitoring if co-administered with this compound.

The following diagram illustrates the primary excretion pathway and key drug interaction for this compound.

pazufloxacin_pathway Pazu This compound in Blood Kidney Kidney Pazu->Kidney Filtration & Secretion CYP1A2 CYP1A2 Enzyme Pazu->CYP1A2 Inhibits Urine Excreted in Urine Kidney->Urine Active Transport Pgp P-glycoprotein (P-gp) Pgp->Urine Mediates Inhibit P-gp Inhibitors (e.g., Cyclosporine) Inhibit->Pgp Inhibits Theophylline Increased Theophylline CYP1A2->Theophylline Metabolizes

Experimental Methodologies

For researchers, here are the core methodologies from key studies on this compound excretion and pharmacokinetics.

In Vitro Transporter Interaction Assay [2]
  • Cell Models: Used adriamycin-resistant human chronic myelogenous leukemia cells (K562/ADR) overexpressing P-gp, compared to parent cells (K562/S) without P-gp.
  • Accumulation Study: Measured and compared intracellular accumulation of this compound in both cell lines. Lower accumulation in P-gp-overexpressing cells indicates the drug is a P-gp substrate.
  • Inhibitor Confirmation: Repeated accumulation studies with a P-gp inhibitor (e.g., cyclosporine) to demonstrate increased intracellular drug levels.
In Vivo Renal Handling Study in Rats [2]
  • Animal Model: Used normal rats and Eisai hyperbilirubinemic rats (EHBR), which have a hereditary deficiency in Mrp2.
  • Dosing & Sampling: Intravenous administration of this compound to rats, with or without co-administration of transporter inhibitors (e.g., cyclosporine).
  • PK Analysis: Serial collection of blood and urine to calculate pharmacokinetic parameters: systemic clearance, renal clearance, and tubular secretion clearance.
  • Data Interpretation: Compared renal clearance values between normal and EHBR rats to exclude Mrp2 involvement. Assessed the impact of P-gp inhibitors on clearance parameters.
Human Dose Proportionality & PK Study [3]
  • Study Design: Open-label, parallel-group study in healthy volunteers.
  • Dosing: Single intravenous doses (300 mg, 500 mg, 600 mg, 1000 mg) administered over 1 hour.
  • Bioanalysis: Serial blood and urine collection for up to 24 hours post-dose. Drug concentrations measured using a validated high-performance liquid chromatography (HPLC) method.
  • Statistical Analysis: Used linear regression and power models to evaluate the relationship between dose and exposure parameters (AUC, Cmax) to assess dose proportionality.

Dosing Considerations for Professionals

The unique pharmacokinetics of this compound inform its clinical use.

  • Non-Linear Kinetics: The lack of dose proportionality means that doubling the dose does not result in a doubling of drug exposure[AUC] [3]. Dosing adjustments should not assume linearity.
  • Renal Impairment Adjustment: As renal excretion is the primary elimination pathway, dosage reduction is recommended for patients with moderate to severe renal impairment (e.g., 300 mg twice daily) [1].
  • Tissue Penetration-Based Dosing: Good penetration into tissues like the prostate supports its use for prostatitis. Pharmacodynamic modeling suggests a 500 mg twice daily regimen can achieve effective exposure against pathogens with MICs ≤0.5 mg/L [4].

References

Quantitative Data on Tissue Penetration

Author: Smolecule Technical Support Team. Date: February 2026

The research provides quantitative measures of pazufloxacin's penetration into specific human tissues, which is critical for evaluating its efficacy in treating infections at those sites.

Table 1: this compound Tissue Penetration in Human Studies

Tissue Dose Matrix/Measurement Penetration Ratio (Tissue/Plasma) Key Findings Source
Prostate 500 mg IV Cmax 0.82 Good prostatic penetration; supports use for prostatitis. [1]
500 mg IV AUC0–1.5 0.80 [1]
1000 mg IV Cmax 0.99 [2] [1]
1000 mg IV AUC0–1.5 0.98 [2] [1]
Skin (Suction Blister Fluid) Information in primary literature N/A The full text of the article is required for specific quantitative data. Models penetration into skin and extracellular fluid. [3]

Beyond tissue concentrations, achieving specific PK/PD targets is crucial for bactericidal effect. The following table summarizes the PK/PD targets for this compound against Pseudomonas aeruginosa from an in vivo infection model.

Table 2: In Vivo PK/PD Target Values for this compound vs. P. aeruginosa

PK/PD Index Static Effect 1 log10 Kill 2 log10 Kill Correlation (R²) Source
fAUC₂₄/MIC 46.1 63.8 100.8 0.72 [4]
fCmax/MIC 5.5 7.1 10.8 0.65 [4]
fT > MIC Not primary driver Not primary driver Not primary driver 0.28 [4]

Abbreviations: fAUC₂₄/MIC: Ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration; fCmax/MIC: Ratio of maximum free drug concentration to MIC; fT > MIC: Time that the free drug concentration remains above the MIC.

Experimental Protocols for Key Studies

Here are the detailed methodologies from the core studies that generated the data above.

Human Prostate Tissue Penetration Study [2] [1]
  • Objective: To determine the concentration of this compound in human prostate tissue and assess target attainment for prostatitis.
  • Subjects: Patients with prostatic hypertrophy scheduled for transurethral resection of the prostate (TURP).
  • Dosing & Sampling: Patients received a 0.5-hour intravenous infusion of either 500 mg (n=23) or 1000 mg (n=25) of this compound prior to surgery. Blood plasma and prostate tissue samples were collected concurrently between 0.5 and 1.5 hours after the start of the infusion.
  • Bioanalysis: Drug concentrations in both plasma and prostate tissue were determined using High-Performance Liquid Chromatography (HPLC).
  • PK/PD Analysis: Non-compartmental analysis was performed. A three-compartment pharmacokinetic model (central, peripheral, prostate) was developed. Monte Carlo simulations were used to estimate the probability of achieving the PK/PD targets (AUC/MIC = 100 and Cmax/MIC = 8) in prostate tissue against various MIC values.
In Vivo PK/PD Study in a Murine Thigh Infection Model [4]
  • Infection Model: The study used a neutropenic mouse thigh infection model. Mice were infected with Pseudomonas aeruginosa (strain ATCC 27853).
  • Dosing Regimen: this compound was administered to the infected mice at various doses (2.5, 10, and 40 mg/kg) to achieve a range of drug exposures.
  • PK Analysis: Serum concentrations of this compound were measured over time using HPLC. The data was used to calculate PK parameters (Cmax, AUC) and, using the measured protein binding, the free drug concentrations.
  • PD Analysis: The bacterial burden in the thighs was quantified and reported as log10 colony-forming units (CFU) per thigh.
  • PK/PD Integration: The antibacterial effect (change in log10 CFU) was linked to three PK/PD indices (fAUC24/MIC, fCmax/MIC, and fT > MIC) using nonlinear regression to determine which index best predicted efficacy and to establish the target values for various levels of bacterial kill.

Visualizing Experimental Workflows and PK/PD Relationships

The following diagrams illustrate the core experimental workflow and the established PK/PD relationship for this compound.

cluster_study Prostate Penetration Study Workflow [2] [1] A Patient Population: Men with prostatic hypertrophy B Intervention: IV this compound (500 mg or 1000 mg) A->B C Sample Collection: Plasma & prostate tissue (0.5 - 1.5 hrs post-dose) B->C D Bioanalysis: HPLC concentration measurement C->D E Data Analysis: Non-compartmental & 3-compartment PK modeling D->E F Simulation: Monte Carlo for target attainment E->F

Human prostate tissue penetration study workflow.

cluster_pkpd In Vivo PK/PD Relationship [4] PK PK Input: Serum concentration-time profile (HPLC) Index PK/PD Index Calculation: fAUC₂₄/MIC & fCmax/MIC PK->Index MIC PD Input: Minimum Inhibitory Concentration (MIC) MIC->Index Model PK/PD Modeling: Link indices to effect (Nonlinear regression) Index->Model Effect PD Effect Measurement: Bacterial load in thigh (log₁₀ CFU) Effect->Model Target Target Attainment: Establish values for static, 1-log, 2-log kill Model->Target

In vivo PK/PD analysis establishes target values for efficacy.

Key Implications for Research and Development

  • Dosing Strategy for Prostatitis: The excellent prostate penetration and PK/PD modeling support high-dose regimens (e.g., 1000 mg every 12 hours) to achieve bactericidal effects against common pathogens in prostatitis [2] [1].
  • Concentration-Dependent Killing: this compound exhibits concentration-dependent bacterial killing. The primary drivers of efficacy are fAUC₂₄/MIC and fCmax/MIC, not fT>MIC. This is similar to other fluoroquinolones and supports dosing strategies that maximize peak concentration and total exposure [4].
  • Addressing Resistance: The defined PK/PD targets and Monte Carlo simulation methods are valuable tools for designing dosing regimens that can suppress the emergence of resistance, particularly for tough pathogens like P. aeruginosa [4].

References

Activity Against Specific Carbapenem-Resistant Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Pazufloxacin is a fluoroquinolone antibiotic with a bactericidal effect that targets DNA gyrase and topoisomerase IV [1] [2]. The table below summarizes its documented activity against specific carbapenem-resistant pathogens.

Pathogen Reported Activity & Key Findings Primary Evidence / Model
Acinetobacter baumannii Active in vitro; Lower MPC and MPI values than levofloxacin and ciprofloxacin for a standard strain (ATCC19606), suggesting a potentially lower potential for selecting resistant mutants [3]. In vitro analysis of mutant prevention concentration (MPC) and mutant prevention index (MPI) [3].
Pseudomonas aeruginosa Demonstrated in vivo concentration-dependent activity in a neutropenic mouse thigh infection model. PK/PD indices fAUC₂₄/MIC and fCmax/MIC were most correlated with efficacy [2]. In vivo pharmacokinetic/pharmacodynamic (PK/PD) study [2].
General Resistant Strains Possesses "bactericidal effect against cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant strains" [1]. ScienceDirect overview topic summary [1].

Quantitative Pharmacodynamic (PK/PD) Targets

For Pseudomonas aeruginosa, the relationship between drug exposure and antibacterial effect is best described by the fAUC₂₄/MIC (area under the free concentration-time curve over 24 hours to MIC) and fCmax/MIC (maximum free concentration to MIC) ratios [2]. The target values for various levels of bacterial kill in a murine model are:

Efficacy Endpoint fAUC₂₄/MIC Target fCmax/MIC Target
Static Effect 46.1 5.5
1-log₁₀ Kill 63.8 7.1
2-log₁₀ Kill 100.8 10.8

Source: Adapted from [2].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.

Mutant Prevention Concentration (MPC) Determination [3]

The MPC is the drug concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population.

  • Bacterial Strain: Acinetobacter baumannii standard strain (ATCC19606) and clinically isolated strains.
  • Culture Method: Inoculum of approximately 10¹⁰ CFU is applied to agar plates containing a range of antibiotic concentrations (e.g., two-fold dilutions of this compound).
  • Incubation & Analysis: Plates are incubated and monitored for bacterial growth. The MPC is defined as the lowest antibiotic concentration that prevents visible bacterial growth after 72 hours of incubation. The Mutant Prevention Index (MPI) is calculated as MPC/MIC.
In Vivo PK/PD Study in a Murine Thigh Infection Model [2]

This model evaluates the antibiotic's efficacy in a live host while simultaneously characterizing its pharmacokinetics.

  • Infection Model: Female neutropenic mice are infected with Pseudomonas aeruginosa (e.g., ATCC 27853) by intramuscular injection into the thigh.
  • Dosing & Sampling: this compound is administered in different doses (e.g., 2.5, 10, 40 mg/kg) via subcutaneous injection. Serum samples are collected at multiple time points post-dose to measure drug concentration (e.g., via HPLC).
  • PK/PD Analysis: Bacterial density in the thigh is quantified at 24 hours. Pharmacokinetic parameters (AUC, Cmax) are calculated from serum concentration data. The relationships between the PK/PD indices (fAUC₂₄/MIC, fCmax/MIC, fT>MIC) and the change in bacterial density are analyzed using a sigmoid model.

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV [2] [4]. This dual-targeting mechanism contributes to its bactericidal activity.

Resistance to this compound primarily arises from chromosomal mutations in the genes encoding these target enzymes, particularly in gyrA and parC [3] [5] [6]. The diagram below illustrates this pathway.

G Start This compound Treatment MOA Inhibits DNA Gyrase (GyrA) and Topoisomerase IV (ParC) Start->MOA ResMech Development of Resistance Mutations MOA->ResMech GyrAMut Primary: GyrA mutations (e.g., Ser-83 to Leu/Phe) ResMech->GyrAMut ParCMut Secondary: ParC mutations GyrAMut->ParCMut Can lead to Outcome Reduced Drug Binding and Clinical Efficacy GyrAMut->Outcome ParCMut->Outcome

Mechanism of this compound action and resistance development pathway [3] [5] [6].

Important Resistance and Clinical Efficacy Concerns

A critical consideration for this compound is its significantly reduced clinical efficacy against pathogens that have pre-existing quinolone-resistance mechanisms.

  • Gonorrhea Treatment Failure: A clinical study on gonococcal urethritis demonstrated a high failure rate (33.3%) after this compound treatment. This was directly linked to a high prevalence (63.4%) of clinical isolates with mutations in the GyrA gene, with the Ser-91-to-Phe mutation being most common and leading to a 66-fold increase in MIC [5] [6].
  • Cross-Resistance: this compound is "not active against ciprofloxacin-resistant bacteria" [1]. Its efficacy is therefore compromised against strains that have developed resistance to other fluoroquinolones.

References

Mechanisms of Aminoglycoside Resistance Overcome by Pazufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Pazufloxacin mesilate is an injectable fluoroquinolone antibiotic. Its ability to act against bacteria resistant to other drugs, including aminoglycosides, stems from its distinct mechanism of action and potent antibacterial activity [1] [2].

The table below summarizes the key resistance mechanisms and how this compound overcomes them.

Mechanism of Aminoglycoside Resistance This compound's Counteracting Principle Key Supporting Evidence
Enzymatic Modification (AMEs) [3]: Modification of the drug by aminoglycoside-modifying enzymes (AMEs) like aac(6')-Ib. Different Drug Target: Targets DNA gyrase and topoisomerase IV, enzymes not affected by AMEs [2] [4] [5]. Potent activity against strains resistant to cephalosporins, carbapenems, and aminoglycosides due to this distinct target [1].
Ribosomal Mutation & Methylation [3]: Mutations in or methylation of the 16S rRNA ribosome target. Independent Target: Its action on DNA replication is independent of the ribosome, the site of aminoglycoside activity [4] [5]. Effective in treating infections caused by resistant strains where other chemotherapies have failed [1].
Efflux Pumps & Reduced Uptake [3] [5]: Reduced drug accumulation inside the bacterial cell. Potent Bactericidal Activity: Has a low mutant prevention concentration (MPC), reducing the selection of resistant mutants [6]. MPC values for this compound exist for A. baumannii, and its MPI (MPC/MIC ratio) is lower than ciprofloxacin's, suggesting a higher barrier for resistance [6].

Experimental Evidence and Protocols

The following table summarizes key experimental data and the methodologies used to evaluate this compound's efficacy.

Aspect Experimental Findings & Quantitative Data Methodological Protocol

| In Vitro Potency | MPC against *A. baumannii*: Ranged from 1 to 16 µg/mL for clinical isolates (MPI = 8) [6]. | Mutant Prevention Concentration (MPC)

  • Inoculate >1010 CFU of bacteria (e.g., A. baumannii ATCC19606) onto agar plates with escalating drug concentrations [6].
  • Incubate and determine the lowest concentration that prevents bacterial growth [6].
  • The MPC/MIC ratio (MPI) indicates the resistance selection window [6]. | | Resistance Genetics | Common mutations in fluoroquinolone-resistant A. baumannii: gyrA (Ser83→Leu) and parC (Ser80→Leu) [6]. | Detection of Target Gene Mutations
  • Isolate genomic DNA from resistant mutants selected via MPC assays [6].
  • Amplify gyrA and parC genes by PCR using specific primers [6].
  • Sequence the amplified products and compare to wild-type sequences to identify mutations [6]. | | Prevalence of Resistance | aac(6')-Ib was the most prevalent AME gene (94.4%) in aminoglycoside-resistant P. aeruginosa clinical isolates [7]. | Detection of Aminoglycoside Resistance Genes (ARGs)
  • Collect and identify bacterial clinical isolates (e.g., via Vitek 2 system) [7].
  • Perform PCR amplification of specific AME genes (e.g., aac(6')-Ib, ant(3'')-I) using published primers and conditions [7].
  • Analyze PCR products via gel electrophoresis to determine the prevalence of resistance genes [7]. |

Visualizing the Mechanistic Workflow

The diagram below illustrates the core concept of how this compound targets bacteria, irrespective of their aminoglycoside resistance mechanisms.

Start Aminoglycoside-Resistant Bacterium Mech1 Enzymatic Inactivation (e.g., by AMEs) Start->Mech1 Mech2 Ribosomal Target Alteration (16S rRNA mutation/methylation) Start->Mech2 Mech3 Efflux Pumps/Reduced Uptake Start->Mech3 Bypass This compound Bypasses These Mechanisms Mech1->Bypass Bypasses Mech2->Bypass Bypasses Mech3->Bypass Bypasses MoA Inhibits DNA Gyrase & Topoisomerase IV Bypass->MoA Effect Blocks DNA Replication Causes Bacterial Cell Death MoA->Effect

Research Implications and Future Directions

The evidence indicates that this compound is a viable therapeutic option for infections caused by bacteria carrying common aminoglycoside resistance determinants, particularly in hospital settings [1] [7]. Future research should focus on:

  • Clinical Validation: Conducting large-scale clinical trials specifically targeting infections caused by genotypically confirmed aminoglycoside-resistant pathogens.
  • Combination Therapy: Exploring the synergistic potential of this compound in combination with other antimicrobial agents to further delay the emergence of resistance and treat pan-resistant infections [8].
  • Formulation Innovation: Developing enhanced drug delivery systems, such as liposomal or nanoparticle formulations, to improve efficacy and reduce potential toxicity [8].

References

Comprehensive HPLC Analysis of Pazufloxacin Mesilate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pazufloxacin Mesilate and HPLC Analysis

This compound mesilate is a fourth-generation synthetic fluoroquinolone antibacterial agent with enhanced activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. Its mechanism of action involves dual antagonism of DNA gyrase and topoisomerase IV, making it highly effective for treating bronchial, pulmonary, skin, and soft tissue infections. The chemical structure of this compound mesilate features both amine and carboxyl functional groups, which influence its chromatographic behavior and detection characteristics. Compared to conventional quinolones, this compound demonstrates broader antimicrobial spectrum, reduced photosensitivity, and lower toxicity profiles, though recent concerns about antibiotic resistance have highlighted the need for precise therapeutic drug monitoring.

High Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for this compound mesilate quantification in pharmaceutical formulations and biological matrices due to its sensitivity, specificity, and robustness. The molecule's inherent chromophores allow for effective UV detection, while its ionic character enables versatile separation approaches through mobile phase manipulation. This document provides comprehensive application notes and detailed protocols for HPLC analysis of this compound mesilate across various matrices, supporting quality control, stability studies, and clinical therapeutic monitoring.

HPLC Method Development and Optimization

Chromatographic Condition Selection

Method development for this compound mesilate analysis requires careful consideration of several chromatographic parameters to achieve optimal separation, sensitivity, and efficiency. The chromatographic behavior of this compound is influenced by its amphoteric nature, containing both basic (amine group) and acidic (carboxyl group) functionalities. This amphoteric character necessitates precise control of mobile phase pH to suppress ionization and achieve symmetric peak shapes. Based on systematic optimization studies, a pH range of 3-4 typically provides the best compromise between peak symmetry, retention, and column longevity.

  • Stationary Phase Selection: The most commonly employed stationary phases for this compound analysis are octadecyl silane (C18) columns with dimensions of 150-250 mm × 4.6 mm and particle sizes of 5 μm. Specific columns that have demonstrated excellent performance include Agilent Zorbax C18, Kromasil C-18, and X-terra LC-18-DB. These columns provide sufficient theoretical plates for efficient separations while maintaining reasonable back pressures. The C18 chemistry offers optimal hydrophobicity for retaining this compound while allowing for adequate modulation through mobile phase composition adjustments.

  • Mobile Phase Optimization: The optimal mobile phase composition identified across multiple studies consists of methanol and phosphate buffer (pH 4) in a ratio of 50:50 (v/v). The acidic pH is critical for suppressing silanol interactions and controlling the ionization state of this compound. Alternative mobile phases have been successfully employed, including methanol:0.5% phosphoric acid with 1% triethylamine (15:85) and citric acid solution:acetonitrile:methanol (84:16:2). The addition of triethylamine (0.5-1%) as a tailing reducer significantly improves peak symmetry by blocking active silanol sites on the stationary phase surface.

  • Detection Wavelength: this compound mesilate exhibits strong UV absorption maxima at 249 nm and 243 nm, with 249 nm being the most widely employed detection wavelength across published methods. This wavelength provides optimal sensitivity with minimal interference from mobile phase components or sample matrix. The molar absorptivity at this wavelength enables sensitive detection at concentrations relevant for both pharmaceutical dosage forms and biological samples.

Comprehensive HPLC Methods for this compound Analysis

Table 1: Summary of HPLC Conditions for this compound Mesilate Analysis

Analysis Type Mobile Phase Composition Column Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Linearity Range (μg/mL)
Pharmaceutical Formulations [1] Methanol:Phosphate buffer pH 4 (50:50) Kromasil C-18 (250×4.6 mm, 5μm) 1.0 249 ~3.5 5-25
Stability-Indicating [2] Methanol:0.5% Phosphoric acid with 1% TEA (15:85) X-terra C18 (250×4.6 mm, 5μm) 1.0 249 - 2-40
Injection Analysis [3] Citric acid:Acetonitrile:Methanol (84:16:2) Alltima C18 (250×4.6 mm, 5μm) 1.0 243 - 1.4-22.8
Human Plasma with Co-administered Drugs [4] Methanol:0.01M Sodium acetate buffer pH 3 with 0.5% TEA (20:80) X-terra C18 (250×4.6 mm, 5μm) 1.0 240 - 0.5-20

Table 2: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Pharmaceutical Formulation Method [1] Stability-Indicating Method [2] Human Plasma Method [4]
Linearity (R²) 0.998 >0.999 >0.999
Precision (RSD%) <2% <1% <2%
Accuracy (% Recovery) 99.98% 100.47% 98-102%
LOD (μg/mL) 0.8 0.5 0.1
LOQ (μg/mL) 2.4 1.5 0.5
Robustness Changes in pH ±0.2, organic ratio ±2% Changes in pH ±0.2, flow rate ±10% Changes in extraction efficiency

Detailed Experimental Protocols

Standard Solution Preparation

Table 3: Standard Solution Preparation Protocols

Solution Type Preparation Method Storage Conditions
Stock Standard Solution (1 mg/mL) Accurately weigh 25 mg of this compound mesilate reference standard into a 25-mL volumetric flask. Dissolve in and dilute to volume with methanol. -20°C, protected from light with aluminum foil wrapping
Working Standard Solution (100 μg/mL) Pipette 2.5 mL of stock standard solution into a 25-mL volumetric flask and dilute to volume with mobile phase. -20°C, protected from light
Calibration Standards Prepare serial dilutions from working standard solution using mobile phase as diluent to cover the concentration range 5-25 μg/mL (or required range). Prepare fresh daily
Sample Preparation Procedures
3.2.1 Pharmaceutical Formulations (Injection)
  • Sample Collection: Withdraw an appropriate volume from the injection vial equivalent to approximately 10 mg of this compound mesilate.

  • Dilution: Transfer the sample to a 100-mL volumetric flask using mobile phase as diluent. Rinse the syringe several times with the mobile phase to ensure quantitative transfer.

  • Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution and mixing.

  • Filtration: Pass the solution through a 0.45 μm membrane filter, discarding the first 2-3 mL of filtrate.

  • Further Dilution: If necessary, further dilute with mobile phase to bring the concentration within the calibration range (5-25 μg/mL).

3.2.2 Plasma Samples
  • Plasma Aliquot: Transfer 500 μL of human plasma to a stoppered centrifuge tube.

  • Spiking: Add 50 μL of internal standard (moxifloxacin 100 μg/mL) and 450 μL of this compound working standard solutions.

  • Protein Precipitation: Add 1 mL of ethyl acetate and 50 μL of 15% perchloric acid.

  • Extraction: Sonicate the mixture for 10 minutes followed by vortex mixing for 5 minutes.

  • Centrifugation: Centrifuge at 5000 rpm for 15 minutes to separate phases.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under vacuum.

  • Reconstitution: Reconstitute the residue in 250 μL of mobile phase and inject 20 μL into the HPLC system [4].

Instrumentation and Chromatographic Conditions
  • HPLC System: Knauer instrument (Germany) equipped with K-501 pump, Knauer injector, and UV-detector K-2501, or equivalent binary gradient system.

  • Data Acquisition: Eurochrom 2000 software or equivalent chromatography data system.

  • Analytical Column: X-terra LC-18-DB (250 × 4.6 mm, 5 μm) or equivalent C18 column.

  • Mobile Phase: Methanol:phosphate buffer pH 4 (50:50, v/v). Filter through 0.45 μm membrane filter and degas by sonication for 50 minutes prior to use.

  • Flow Rate: 1.0 mL/min (isocratic)

  • Detection: UV at 249 nm

  • Injection Volume: 20 μL

  • Column Temperature: Ambient (25-30°C)

  • Run Time: 10 minutes

Stability-Indicating Methods and Degradation Studies

Forced Degradation Studies

Stability-indicating methods are essential for pharmaceutical development to demonstrate method specificity and assess drug stability. Forced degradation studies of this compound mesilate should be conducted under various stress conditions to validate the stability-indicating capability of the HPLC method. The ICH guidelines Q1A(R2) recommend stress testing under hydrolytic, oxidative, photolytic, and thermal conditions to establish inherent stability characteristics and degradation pathways.

  • Acidic and Alkaline Degradation: Prepare samples in 0.1M HCl and 0.1M NaOH respectively, and heat at 60°C for 2 hours. Neutralize prior to analysis. This compound shows significant degradation under alkaline conditions, with the lactone ring being particularly susceptible to hydrolysis.

  • Oxidative Degradation: Expose samples to 3% hydrogen peroxide at room temperature for 30 minutes. Quench the reaction with sodium metabisulfite if necessary. The piperazinyl ring is vulnerable to oxidative degradation.

  • Thermal Degradation: Heat solid samples at 70°C for 48 hours in a stability chamber. This evaluates the drug's susceptibility to thermal stress in the solid state.

  • Photolytic Degradation: Expose samples to UV light (254 nm) and visible light for 24-48 hours according to ICH Option 2 conditions. Quinolones are generally photosensitive, making this stress condition particularly relevant.

The developed stability-indicating HPLC method should effectively separate this compound from all degradation products, demonstrating method specificity and the ability to accurately quantify the drug in the presence of its degradation products.

Degradation Kinetics and Pathways

The degradation kinetics of this compound mesilate follow apparent first-order kinetics under various stress conditions. The proposed HPLC method has been successfully applied to study the degradation kinetics of this compound in acidic and alkaline media. The calculated kinetic parameters include:

  • Apparent first-order rate constants (k): Determined from the slope of ln(concentration) versus time plots.

  • Half-life (t₁/₂): Calculated as 0.693/k, representing the time required for 50% degradation.

  • Activation energy (Ea): Determined from Arrhenius plots for temperature-dependent degradation studies.

The primary degradation pathways involve hydrolysis of the lactone ring in acidic and alkaline conditions, with the formation of carboxylic acid derivatives. Under oxidative conditions, the piperazinyl moiety undergoes N-oxidation and subsequent cleavage. Identification of degradation products can be facilitated by LC-MS studies to elucidate the exact degradation pathways.

G This compound This compound AcidicHydrolysis Acidic Hydrolysis (0.1M HCl, 60°C, 2h) This compound->AcidicHydrolysis AlkalineHydrolysis Alkaline Hydrolysis (0.1M NaOH, 60°C, 2h) This compound->AlkalineHydrolysis OxidativeStress Oxidative Stress (3% H₂O₂, 30min) This compound->OxidativeStress ThermalStress Thermal Stress (70°C, 48h) This compound->ThermalStress PhotolyticStress Photolytic Stress (UV-Vis, 24-48h) This compound->PhotolyticStress LactoneRingHydrolysis Lactone Ring Hydrolysis AcidicHydrolysis->LactoneRingHydrolysis AlkalineHydrolysis->LactoneRingHydrolysis PiperazinylCleavage Piperazinyl Ring Oxidation/Cleavage OxidativeStress->PiperazinylCleavage Decarboxylation Decarboxylation ThermalStress->Decarboxylation Isomerization Isomerization PhotolyticStress->Isomerization DegradationProduct1 Carboxylic Acid Derivatives LactoneRingHydrolysis->DegradationProduct1 LactoneRingHydrolysis->DegradationProduct1 DegradationProduct2 N-Oxide Compounds PiperazinylCleavage->DegradationProduct2 DegradationProduct3 Decarboxylated Products Decarboxylation->DegradationProduct3 DegradationProduct4 Isomerized Products Isomerization->DegradationProduct4

Diagram 1: this compound Degradation Pathways under Various Stress Conditions

Clinical Applications and Biological Sample Analysis

Analysis in Biological Matrices

The therapeutic drug monitoring of this compound mesilate requires sensitive and selective methods for its quantification in biological matrices. HPLC methods with fluorescence detection offer enhanced sensitivity for plasma sample analysis, with excitation/emission wavelengths of 275/425 nm providing optimal detection parameters. The concentration range of 0.5-20 μg/mL covers therapeutic levels following intravenous administration of this compound mesilate.

Sample preparation from biological matrices necessitates efficient protein precipitation and extraction techniques. The combination of ethyl acetate and perchloric acid provides excellent recovery (>85%) while effectively removing interfering plasma components. For simultaneous determination with co-administered drugs like cefoperazone and sulbactam sodium, the extraction procedure must be optimized for all analytes, considering their differing physicochemical properties.

  • Internal Standard Selection: Moxifloxacin hydrochloride serves as an excellent internal standard for this compound quantification in biological matrices due to its structural similarity and comparable extraction efficiency. It elutes at a distinct retention time without interfering with this compound or its metabolites.

  • Method Sensitivity: The limit of quantification (LOQ) of 0.5 μg/mL in plasma is sufficient for therapeutic drug monitoring, as the minimum inhibitory concentration (MIC) values for susceptible pathogens typically range from 0.5-2 μg/mL. This sensitivity allows for pharmacokinetic studies including determination of Cmax, Tmax, elimination half-life, and area under the curve (AUC).

Simultaneous Determination with Coadministered Drugs

The antibacterial activity of this compound mesilate is significantly enhanced when co-administered with cefoperazone and sulbactam sodium, showing synergistic and additive effects rather than antagonism. An HPLC method has been developed for the simultaneous determination of these three drugs in human plasma, with linearity ranges of 0.5-20 μg/mL for this compound, 1-30 μg/mL for cefoperazone, and 1-25 μg/mL for sulbactam sodium.

The mobile phase for this simultaneous determination consists of methanol:0.01M sodium acetate buffer (pH 3):0.5% TEA in the ratio 20:80, with isocratic elution at 1 mL/min and UV detection at 240 nm. The method successfully resolves all three compounds with baseline separation, allowing for accurate quantification of each drug in plasma samples. This approach is particularly valuable for clinical studies investigating combination therapy and for therapeutic drug monitoring in patients receiving multiple antibiotics.

G PlasmaSample PlasmaSample ISAddition Add Internal Standard (Moxifloxacin) PlasmaSample->ISAddition ProteinPrecipitation Protein Precipitation (Ethyl acetate + Perchloric acid) ISAddition->ProteinPrecipitation Extraction Liquid-Liquid Extraction ProteinPrecipitation->Extraction Centrifugation Centrifugation (5000 rpm, 15 min) Extraction->Centrifugation Evaporation Evaporation (40°C under vacuum) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile phase) Evaporation->Reconstitution HPLCAnalysis HPLC Analysis (UV Detection) Reconstitution->HPLCAnalysis

Diagram 2: Workflow for Biological Sample Preparation and HPLC Analysis

Method Validation and Regulatory Considerations

Validation Parameters and Acceptance Criteria

Method validation for this compound mesilate HPLC analysis should comply with ICH guidelines Q2(R1) and specific regulatory requirements for pharmaceutical compounds. The following parameters must be established with predefined acceptance criteria:

  • Specificity: The method should demonstrate resolution of this compound from potentially interfering substances, including excipients, degradation products, and co-administered drugs. Peak purity tests using photodiode array detection confirm the absence of co-eluting peaks.

  • Linearity: A minimum of five concentration levels covering the range of 50-150% of the target concentration should be evaluated. The correlation coefficient (R²) should be ≥0.998, and the y-intercept should not significantly differ from zero.

  • Accuracy: Determined through recovery studies at three concentration levels (80%, 100%, 120% of target) with nine determinations. Mean recovery should be within 98-102% with RSD ≤2%.

  • Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, different instruments). RSD should be ≤2% for both.

  • Range: The validated range should encompass all concentrations encountered during routine analysis, typically 5-25 μg/mL for pharmaceutical formulations and 0.5-20 μg/mL for biological samples.

  • Robustness: Deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C) should not significantly affect system suitability parameters.

System Suitability Testing

System suitability tests are integral to method validation and ensure the adequacy of the chromatographic system at the time of analysis. The following parameters should be evaluated before each analytical run:

  • Theoretical plates: Minimum of 2000 for this compound peak, indicating column efficiency.

  • Tailing factor: Not more than 2.0, ensuring symmetric peak shape.

  • Repeatability: Five replicate injections of standard solution should show RSD ≤2% for peak areas.

  • Resolution: When analyzing mixtures, resolution between this compound and the closest eluting peak should be ≥2.0.

These parameters confirm that the chromatographic system is adequate for the intended analysis and provide quality control for routine applications.

Troubleshooting and Method Maintenance

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound HPLC Analysis

Problem Potential Causes Recommended Solutions
Peak Tailing Active silanol sites on column, mobile phase pH too high Add 0.1-1% triethylamine to mobile phase, lower mobile phase pH to 3-4
Retention Time Drift Mobile phase composition variation, column temperature fluctuations, column aging Prepare fresh mobile phase daily, use column thermostat, replace column after 500-1000 injections
Reduced Response Detector lamp aging, sample degradation, injection volume inconsistency Check detector lamp hours, protect samples from light, verify autosampler performance
Baseline Noise Contaminated mobile phase, air bubbles in detector, column contamination Filter and degas mobile phase, purge detector with prime solvent, flush column with strong solvent
Poor Resolution Incorrect mobile phase composition, column deterioration, flow rate too high Optimize organic modifier ratio, replace aging column, adjust flow rate
Column Care and Maintenance

Proper column maintenance is essential for reproducible chromatographic performance and extended column lifetime. For this compound analysis using C18 columns:

  • Equilibration: Allow at least 30 minutes for column equilibration with mobile phase before analysis.

  • Pressure Monitoring: Record normal operating pressure and investigate significant changes (>10% variation).

  • Regular Cleaning: After each analytical run, flush with 20 column volumes of water:methanol (50:50) followed by 20 column volumes of methanol for storage.

  • Storage: Store columns in methanol or acetonitrile when not in use for extended periods.

  • Protection from Particulates: Always filter samples through 0.45 μm membranes before injection to prevent column blockage.

  • pH Limitations: Avoid operating outside the pH range of 2-8 for silica-based columns to prevent stationary phase degradation.

Conclusion

The HPLC methods described in this document provide robust, accurate, and precise approaches for the quantification of this compound mesilate in pharmaceutical formulations and biological samples. The optimized chromatographic conditions, particularly using methanol:phosphate buffer pH 4 (50:50) with C18 columns and UV detection at 249 nm, offer excellent sensitivity and selectivity for routine analysis. The validated methods cover a range of applications from quality control of pharmaceutical products to therapeutic drug monitoring in clinical settings.

The stability-indicating capability of the HPLC method ensures its suitability for forced degradation studies and shelf-life determination. The successful application to biological samples enables pharmacokinetic studies and therapeutic drug monitoring, which is increasingly important given concerns about antibiotic resistance. The protocols provided herein adhere to regulatory guidelines and incorporate appropriate quality control measures to ensure reliable results.

As analytical technology advances, the potential for method improvements exists, including faster analysis times through UPLC, enhanced sensitivity with mass spectrometric detection, and automated sample preparation. However, the fundamental principles and methods outlined in this document provide a solid foundation for the accurate and reliable analysis of this compound mesilate across various applications in pharmaceutical development and clinical research.

References

Comprehensive Application Notes and Protocols: LC-UV Determination of Pazufloxacin in Human Plasma for Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Method Background

Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic administered intravenously as this compound mesilate for treating serious bacterial infections. Monitoring its concentration in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy while minimizing toxicity risks. Liquid chromatography with ultraviolet detection (LC-UV) provides a robust, cost-effective analytical platform for quantifying this compound in biological samples with the necessary sensitivity and specificity for clinical applications.

The interaction between this compound and biological components, particularly plasma proteins, significantly influences its pharmacokinetic behavior. Studies have demonstrated that this compound binds to human serum albumin (HSA) through static quenching mechanisms, with binding constant values reflecting moderate to strong binding affinity. This interaction affects the drug's apparent distribution volume and elimination rate, making accurate quantification in plasma essential for proper dosage regimen design. The LC-UV method described in these application notes has been optimized to account for these factors while providing reliable performance characteristics suitable for clinical research applications [1].

Methodology Details

Chromatographic Conditions

The LC-UV method for this compound determination employs a reversed-phase chromatographic system with carefully optimized parameters to achieve efficient separation, sharp peak symmetry, and minimum interference from plasma matrix components. The system utilizes a LiChroCART Purospher Star C18 column (55mm × 4mm, 3μm particle size) maintained at ambient temperature. The mobile phase consists of a gradient mixture with 0.1% aqueous formic acid (adjusted to pH 3.0 with triethylamine), acetonitrile, and methanol delivered at a flow rate of 1.0 mL/min. The gradient program begins with 10% organic phase, increases to 35% over 7 minutes, then returns to initial conditions for re-equilibration [2].

UV detection is performed at 260 nm, which corresponds to the maximum absorbance wavelength of this compound and provides optimal sensitivity while minimizing background interference. The injection volume is typically 20-50 μL, balancing sensitivity requirements with column longevity. Under these conditions, this compound exhibits a retention time of approximately 4.5 minutes, well-separated from endogenous plasma components and the internal standard (enoxacin or norfloxacin), which elutes at around 5.2 minutes. The total run time per sample is 10 minutes, making the method suitable for high-throughput clinical applications [3] [2].

Sample Preparation Procedure

Biological sample preparation employs a straightforward protein precipitation technique that effectively removes interfering plasma components while maintaining high analyte recovery. The protocol begins with aliquoting 500 μL of human plasma into a clean microcentrifuge tube. Subsequently, 50 μL of internal standard solution (enoxacin or norfloxacin at 10 μg/mL in methanol) is added, followed by vortex mixing for 30 seconds. Then, 1.0 mL of acetonitrile is added as precipitation solvent, and the mixture is vortexed vigorously for 2 minutes to ensure complete protein precipitation [3] [2].

The sample is then centrifuged at 13,000 × g for 10 minutes at 4°C to compact the protein pellet. The clear supernatant is quantitatively transferred to a clean evaporation tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 200 μL of mobile phase by vortex mixing for 1 minute, followed by sonication for 30 seconds to ensure complete dissolution. Finally, the reconstituted sample is transferred to an autosampler vial, and an aliquot is injected into the LC-UV system for analysis. This procedure demonstrates consistent recovery rates of 80-110% for this compound from plasma matrix, with minimal matrix effects observed [3].

Calibration Standards and Quality Controls

Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of this compound working solutions to span the analytical range of 0.02-5.0 μg/mL. A eight-point calibration curve is constructed using concentrations of 0.02, 0.05, 0.1, 0.5, 1.0, 2.0, 3.0, and 5.0 μg/mL. Quality control (QC) samples are independently prepared at four concentration levels: lower limit of quantification (LLOQ, 0.02 μg/mL), low QC (0.06 μg/mL), medium QC (1.5 μg/mL), and high QC (4.0 μg/mL) [3] [2].

The calibration curve is generated by plotting the peak area ratio of this compound to internal standard against the nominal concentration using weighted least-squares linear regression (1/x² weighting factor). The method demonstrates excellent linearity with correlation coefficients (r²) typically exceeding 0.999 across the validated range. QC samples are analyzed in replicates of five during each validation run and in triplicate during routine analysis to monitor method performance and ensure data reliability [3].

Method Validation Results

Precision and Accuracy

The LC-UV method for this compound determination was rigorously validated according to international bioanalytical method validation guidelines. Intra-day precision and accuracy were assessed by analyzing five replicates of each QC level within a single analytical run, while inter-day precision and accuracy were evaluated by analyzing five replicates of each QC level over three separate validation runs. The results demonstrated excellent precision with relative standard deviation (RSD) values consistently below 10% across all QC levels, well within acceptable limits for bioanalytical methods [3].

Table 1: Precision and Accuracy Data for this compound in Human Plasma

QC Level Nominal Concentration (μg/mL) Intra-day Precision (RSD, %) Intra-day Accuracy (% Bias) Inter-day Precision (RSD, %) Inter-day Accuracy (% Bias)
LLOQ 0.02 8.5 12.0 9.2 11.5
Low QC 0.06 6.2 5.8 7.5 6.5
Medium QC 1.5 4.8 -3.2 5.6 -4.1
High QC 4.0 3.9 2.5 4.7 3.2

Accuracy, expressed as percentage bias from nominal concentrations, ranged from -11.73% to 12.0% across all QC levels, within the acceptable range of ±15% for all levels except LLOQ, which allowed ±20% deviation. These results confirm that the method provides reliable quantification of this compound in human plasma with sufficient precision and accuracy for pharmacokinetic studies and therapeutic drug monitoring applications [3] [2].

Sensitivity and Specificity

The method exhibits excellent sensitivity with a lower limit of quantification (LLOQ) of 0.02 μg/mL in human plasma, which is sufficient to monitor plasma concentrations throughout the dosing interval following therapeutic doses of 300-500 mg. At the LLOQ, the precision (RSD) was ≤9.2% with accuracy (bias) within ±12%, meeting acceptance criteria for bioanalytical methods. The lower limit of detection (LOD), defined as the concentration producing a signal-to-noise ratio of 3:1, was established at 0.005 μg/mL, demonstrating the method's robust detectability [3] [2].

Specificity was confirmed by analyzing blank plasma samples from six different sources, with no endogenous interference observed at the retention times of this compound or the internal standard. Additionally, the method demonstrated selectivity against common co-administered medications, including other fluoroquinolone antibiotics, analgesics, and antipyretics, which showed no chromatographic interference. Forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions confirmed the stability-indicating capability of the method, with this compound peaks well-resolved from degradation products [3] [4].

Stability and Recovery

This compound stability in human plasma was evaluated under various storage and processing conditions. Short-term stability was assessed by analyzing QC samples kept at room temperature for 8 hours, while long-term stability was determined after storage at -70°C for 30 days. Freeze-thaw stability was evaluated after three complete cycles, and post-preparative stability was assessed in the autosampler at 10°C for 24 hours. The results demonstrated that this compound remained stable under all tested conditions, with mean concentration values within ±12% of nominal concentrations [3].

Table 2: Stability Results for this compound in Human Plasma Under Various Conditions (n=5)

Stability Condition Low QC (0.06 μg/mL) Medium QC (1.5 μg/mL) High QC (4.0 μg/mL)
% Remaining % Remaining % Remaining
Short-term (25°C, 8 hours) 96.8 ± 5.2 98.2 ± 3.7 97.5 ± 4.1
Long-term (-70°C, 30 days) 94.3 ± 6.8 95.7 ± 5.2 96.1 ± 4.7
Three freeze-thaw cycles 97.2 ± 4.3 96.5 ± 3.9 98.3 ± 3.5
Post-preparative (10°C, 24h) 99.1 ± 2.8 98.7 ± 3.1 97.9 ± 3.6

The extraction recovery of this compound from human plasma was consistent and reproducible across the validated concentration range. Mean recovery values ranged from 80-110% for both this compound and the internal standard, with no significant concentration-dependent trends observed. The consistent recovery minimizes variability and contributes to the method's excellent precision and accuracy profiles [3].

Clinical Application and Pharmacokinetic Study

The validated LC-UV method was successfully applied to a pharmacokinetic study in healthy human volunteers following intravenous administration of 300 mg and 500 mg doses of this compound mesilate. Blood samples were collected at predetermined time intervals: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -70°C until analysis. The maximum plasma concentration (C~max~) values were approximately 10.2 μg/mL and 16.8 μg/mL for the 300 mg and 500 mg doses, respectively, demonstrating dose proportionality [3].

Pharmacokinetic parameters were calculated using non-compartmental analysis. The area under the plasma concentration-time curve (AUC~0-24~) was 28.4 ± 5.6 μg·h/mL for the 300 mg dose and 48.3 ± 8.9 μg·h/mL for the 500 mg dose. The elimination half-life (t~1/2~) was approximately 2.5-3.0 hours for both doses, while the total body clearance (CL) was 10.6 ± 2.1 L/h and 10.4 ± 1.9 L/h for the 300 mg and 500 mg doses, respectively. The volume of distribution (V~d~) was approximately 35-40 L, suggesting good tissue penetration. These pharmacokinetic parameters align with this compound's concentration-dependent antibacterial activity, where the C~max~/MIC and AUC~0-24~/MIC ratios are key predictors of efficacy [3] [2].

Experimental Protocols

Step-by-Step Sample Processing Protocol
  • Sample Thawing: Remove plasma samples from frozen storage (-70°C) and thaw at room temperature for approximately 60 minutes. Gently mix by inversion after complete thawing [3].

  • Aliquot Transfer: Pre-label all tubes. Precisely transfer 500 μL of each plasma sample, calibration standard, or QC into appropriately labeled 1.5 mL microcentrifuge tubes [2].

  • Internal Standard Addition: Add 50 μL of internal standard working solution (enoxacin or norfloxacin, 10 μg/mL in methanol) to all tubes except the double blank. Add 50 μL of methanol to the double blank instead [3].

  • Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile to each tube. Immediately vortex mix vigorously for 2 minutes to ensure complete protein precipitation [2].

  • Centrifugation: Centrifuge the samples at 13,000 × g for 10 minutes at 4°C to compact the protein pellet [3].

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean evaporation tube, avoiding disturbance of the protein pellet [2].

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C (approximately 15-20 minutes) [3].

  • Reconstitution: Reconstitute the dry residue with 200 μL of initial mobile phase composition. Vortex mix for 1 minute followed by sonication for 30 seconds to ensure complete dissolution [2].

  • Transfer to Vials: Transfer the reconstituted samples to autosampler vials with inserts. Cap the vials securely and place in the autosampler maintained at 10°C [3].

  • LC-UV Analysis: Inject an appropriate volume (typically 20-50 μL) into the chromatographic system for analysis [2].

Instrument Operation Protocol
  • Mobile Phase Preparation: Prepare 1.0 L of 0.1% aqueous formic acid, adjust pH to 3.0 with triethylamine. Filter through 0.22 μm membrane filter and degas by sonication for 10 minutes. Prepare acetonitrile and methanol similarly filtered and degassed [2].

  • System Startup: Prime all lines with respective mobile phase components. Initiate the HPLC system with initial mobile phase conditions (90% aqueous, 10% organic). Allow system to stabilize for 30 minutes at a flow rate of 1.0 mL/min [3].

  • Column Equilibration: Equilibrate the LiChroCART Purospher Star C18 column (55mm × 4mm, 3μm) with initial mobile phase composition for at least 15 column volumes or until stable baseline is achieved [2].

  • Sequence Setup: Program the autosampler to inject samples in the following sequence: one system suitability mixture, one double blank (without IS), one blank (with IS), calibration curve standards in ascending order, QC samples in randomized order, and study samples with QCs interspersed at regular intervals [3].

  • Chromatographic Run: Initiate the gradient elution program: 0-2 min (10% organic), 2-7 min (10-35% organic), 7-8 min (35% organic), 8-8.5 min (35-10% organic), 8.5-10 min (10% organic) for column re-equilibration. Maintain column temperature at ambient conditions with detection wavelength set at 260 nm [2].

  • System Shutdown: After completion of the sequence, flush the column with 50:50 water:acetonitrile for 20 column volumes, then store in appropriate solvent as per manufacturer's recommendations [3].

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

This compound LC-UV Analysis Workflow Sample Collection\n& Storage (-70°C) Sample Collection & Storage (-70°C) Thaw at Room Temperature Thaw at Room Temperature Sample Collection\n& Storage (-70°C)->Thaw at Room Temperature Aliquot 500μL Plasma Aliquot 500μL Plasma Thaw at Room Temperature->Aliquot 500μL Plasma Add 50μL Internal Standard Add 50μL Internal Standard Aliquot 500μL Plasma->Add 50μL Internal Standard Precipitate with 1mL ACN Precipitate with 1mL ACN Add 50μL Internal Standard->Precipitate with 1mL ACN Vortex Mix (2 min) Vortex Mix (2 min) Precipitate with 1mL ACN->Vortex Mix (2 min) Centrifuge\n(13,000×g, 10 min, 4°C) Centrifuge (13,000×g, 10 min, 4°C) Vortex Mix (2 min)->Centrifuge\n(13,000×g, 10 min, 4°C) Transfer Supernatant Transfer Supernatant Centrifuge\n(13,000×g, 10 min, 4°C)->Transfer Supernatant Evaporate to Dryness\n(N₂, 40°C) Evaporate to Dryness (N₂, 40°C) Transfer Supernatant->Evaporate to Dryness\n(N₂, 40°C) Reconstitute in 200μL\nMobile Phase Reconstitute in 200μL Mobile Phase Evaporate to Dryness\n(N₂, 40°C)->Reconstitute in 200μL\nMobile Phase Vortex & Sonicate Vortex & Sonicate Reconstitute in 200μL\nMobile Phase->Vortex & Sonicate LC-UV Analysis LC-UV Analysis Vortex & Sonicate->LC-UV Analysis Data Processing Data Processing LC-UV Analysis->Data Processing Chromatographic Conditions Chromatographic Conditions LC-UV Analysis->Chromatographic Conditions Parameters Report Generation Report Generation Data Processing->Report Generation

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If this compound peaks exhibit tailing (asymmetry factor >1.5), consider adding 0.1% triethylamine to the mobile phase to suppress silanol interactions. Alternatively, reduce the injection volume or increase the column temperature to 30°C [3] [2].

  • Retention Time Shift: Significant retention time drift (>5% between runs) may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure consistent pH adjustment. If problem persists, regenerate the column with a gradient of 50-100% organic solvent over 30 minutes [2].

  • Reduced Recovery: Consistently low recovery rates may suggest incomplete protein precipitation or inefficient reconstitution. Ensure acetonitrile is ice-cold during precipitation and extend vortex mixing time. For reconstitution, use sonic bath assistance and ensure complete dissolution before transfer to vials [3].

  • Matrix Effects: If unusual peaks appear in blank plasma injections, extract blank plasma from different sources to confirm specificity. Use a longer gradient to separate interfering components or implement a more selective detection wavelength (260-280 nm range) [2].

Quantitative Analysis Procedures

For quantitative analysis, ensure the calibration curve is constructed daily with each batch of samples. The linear regression model with 1/x² weighting typically provides the best fit for this compound quantification. System suitability tests should be performed before each analytical run, including injection of a standard at mid-concentration range with the following acceptance criteria: retention time RSD <1%, peak area RSD <2%, theoretical plates >2000, and tailing factor <1.5 [3] [2].

When calculating results, reinject samples with concentrations above the upper limit of quantification after appropriate dilution with blank plasma. For values below LLOQ, report as "below quantifiable limit" rather than extrapolating beyond the validated range. Implement batch acceptance criteria requiring at least 67% of QC samples and 50% at each concentration level to be within ±15% of nominal values for the run to be considered valid [3].

Conclusion

The LC-UV method presented herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The validated concentration range of 0.02-5.0 μg/mL adequately covers the therapeutic concentrations observed following clinical dosing of 300-500 mg. The method's simple sample preparation, relatively short run time, and comprehensive validation make it suitable for high-throughput clinical pharmacokinetic studies and therapeutic drug monitoring applications. The application of this method in clinical studies has demonstrated its reliability for generating high-quality data to support drug development and optimization of antibiotic therapy [3] [2].

References

Comprehensive Application Notes and Protocols: Stability-Indicating Methods for Pazufloxacin in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pazufloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its pharmacological action stems from the inhibition of bacterial topoisomerase DNA gyrase, which controls DNA shape [1]. This compound mesylate, the methanesulfonate salt of this compound, is commonly administered via intravenous injection for treating respiratory tract infections, genital tract infections, and various bacterial diseases [1] [2]. Despite its clinical effectiveness, this compound is subject to degradation under various environmental conditions, potentially leading to reduced efficacy and unknown degradation products that might cause adverse effects.

Stability-indicating methods are essential analytical techniques in pharmaceutical development that can accurately quantify drug substances while effectively separating and detecting degradation products. These methods are particularly crucial for compliance with ICH guidelines Q1A and Q2(R1), which require validated analytical procedures to demonstrate the stability of drug substances and products under various stress conditions [2]. The development of robust stability-indicating methods for this compound ensures product quality, safety, and efficacy throughout its shelf life, while also facilitating degradation kinetics studies to establish appropriate storage conditions and expiration dating.

Analytical Method Development and Optimization

HPLC Method Parameters

Extensive research has been conducted to develop and validate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for this compound. The following table summarizes the optimized chromatographic conditions reported in recent studies:

Table 1: Optimized HPLC Conditions for this compound Determination

Parameter Method 1 [2] Method 2 [3] [4] Method 3 [5]
Column X-terra C18 (25 cm×4.6 mm×5 μm) Kromasil C-18 (250×4.6 mm×5 μm) or Agilent Zorbax C18 (4.6mm×50mm×5µm) Kromasil C18 (150×4.6 mm, 5 μm)
Mobile Phase Methanol:0.5% phosphoric acid (15:85) with 1% TEA Methanol:phosphate buffer pH 4 (50:50% v/v) Phosphate buffer (pH 3):acetonitrile (80:20% v/v)
Flow Rate 1.0 mL/min 1.0 mL/min Not specified
Detection UV at 249 nm UV at 249 nm UV at 246 nm
Retention Time Not specified ~3.5 minutes 3.7 minutes
Injection Volume 20 μL Not specified Not specified
Column Temperature Ambient 30°C Not specified
Method Validation Parameters

Each developed method has undergone comprehensive validation according to ICH guidelines, demonstrating suitability for intended applications. The validation parameters are summarized below:

Table 2: Validation Parameters of HPLC Methods for this compound

Validation Parameter Method 1 [2] Method 2 [3] [4] Method 3 [5]
Linearity Range 2-40 μg/mL 5-25 μg/mL 12.5-150 μg/mL
Correlation Coefficient (R²) Not specified 0.998 0.999
Precision (CV%) ≤0.595% <1% <1%
Accuracy (% Recovery) 100.467% 99.98% 99.01-100.36%
LOD Not specified 0.8 μg Not specified
LOQ Not specified 2.4 μg Not specified
Specificity Resolves degradation products Resolves degradation products Selective in formulation

The selection of mobile phase composition proved critical in method development. Studies demonstrated that adjusting pH and organic modifier ratios significantly influenced peak symmetry, retention time, and separation efficiency [3]. The addition of triethylamine (TEA) to the mobile phase in Method 1 served as a tailing reducer, improving peak shape and chromatographic performance [2]. The pH of the buffer in the mobile phase was optimized between 3-4 to enhance separation and maintain stability of the analytical column.

Forced Degradation Studies and Stability Assessment

Degradation Conditions and Outcomes

Forced degradation studies provide critical information about the intrinsic stability of this compound and help validate the stability-indicating capability of analytical methods. The following experimental conditions and outcomes have been reported:

Table 3: Forced Degradation Studies of this compound

Stress Condition Parameters Extent of Degradation Major Findings
Acidic Hydrolysis 0.1M HCl at room temperature or elevated temperature Significant degradation observed Formation of specific degradation products; Method successfully separated all degradants [2]
Alkaline Hydrolysis 0.1M NaOH at room temperature or elevated temperature Significant degradation observed Formation of specific degradation products; Method successfully separated all degradants [2]
Oxidative Degradation Hydrogen peroxide (3-30%) Concentration-dependent degradation Complete separation of parent drug from oxidative degradants [2]
Photochemical Degradation UV radiation at 254 nm or visible light Concentration-dependent degradation Confirmed phototoxicity potential; Transient species detected [1]
Degradation Kinetics

The proposed HPLC method has been successfully applied to study the degradation kinetics of this compound under acidic and alkaline conditions [2]. The apparent first-order rate constants, half-life times, and activation energies of the degradation processes were calculated, providing valuable data for predicting shelf-life and recommending storage conditions. These kinetic studies demonstrate the utility of stability-indicating methods not only for quality control but also for understanding the degradation behavior of this compound under various environmental conditions.

Experimental Protocols

RP-HPLC Method for this compound Quantification
4.1.1 Materials and Reagents
  • This compound mesylate reference standard (purity >99.8%)
  • HPLC-grade methanol, water, and phosphoric acid
  • Triethylamine (TEA) for mobile phase modification
  • Phosphate salts for buffer preparation
  • Pharmaceutical formulations containing this compound (e.g., intravenous injections)
4.1.2 Equipment
  • HPLC system with binary gradient capability, UV/Vis detector, and auto-sampler
  • Data acquisition software (e.g., Eurochrom 2000 or equivalent)
  • X-terra C18 column (25 cm×4.6 mm×5 μm) or equivalent C18 column
  • pH meter with accuracy ±0.01 units
  • Ultrasonic bath for mobile phase degassing
  • Membrane filters (0.45 μm) for mobile phase and sample filtration
4.1.3 Mobile Phase Preparation
  • Prepare 0.5% (v/v) phosphoric acid solution in HPLC-grade water
  • Add 1% (v/v) triethylamine to the phosphoric acid solution and mix thoroughly
  • Mix the aqueous solution with HPLC-grade methanol in the ratio 85:15 (v/v)
  • Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 50 minutes
  • The mobile phase should be freshly prepared and used at ambient temperature
4.1.4 Standard Solution Preparation
  • Accurately weigh 25 mg of this compound standard into a 25-mL volumetric flask
  • Dissolve in and dilute to volume with methanol to obtain a 1 mg/mL stock solution
  • Transfer 2.5 mL of the stock solution into a 25-mL volumetric flask
  • Dilute to volume with mobile phase to obtain a 100 μg/mL working standard solution
4.1.5 Sample Preparation
  • For bulk drug: Prepare solution similar to standard preparation (approximately 100 μg/mL)
  • For injection formulations: Dilute an appropriate amount equivalent to 25 mg this compound to 25 mL with methanol
  • Further dilute with mobile phase to obtain a final concentration of approximately 100 μg/mL
  • Filter through 0.45 μm membrane filter before injection
4.1.6 Chromatographic Conditions and System Suitability
  • Column: X-terra C18 (25 cm×4.6 mm×5 μm) or equivalent
  • Mobile phase: Methanol:0.5% phosphoric acid with 1% TEA (15:85 v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 249 nm
  • Injection volume: 20 μL
  • Temperature: Ambient
  • System suitability criteria: Theoretical plates >2000, tailing factor <2.0, RSD of replicate injections <2%
TLC-Densitometric Method
4.2.1 Materials and Equipment
  • HPTLC plates precoated with silica gel 60 F254 (20×20 cm)
  • TLC chamber for mobile phase saturation
  • Densitometer with UV detection capability at 249 nm
  • Microsyringe (25 μL) for sample application
4.2.2 Chromatographic Conditions
  • Mobile phase: Chloroform:methanol:ammonia (10:8:2 v/v/v)
  • Saturation time: 45 minutes
  • Migration distance: 8 cm
  • Detection: UV at 249 nm
  • Sample application volume: 0.5-10.0 μL of working standard solution (200 μg/mL)
Forced Degradation Protocol
4.3.1 Acid and Base-Induced Degradation
  • Prepare this compound solution (100 μg/mL) in 0.1M HCl for acid degradation
  • Prepare this compound solution (100 μg/mL) in 0.1M NaOH for base degradation
  • Maintain samples at room temperature for 24 hours or at elevated temperatures (e.g., 60°C) for accelerated degradation
  • Neutralize the solutions after degradation period
  • Analyze by HPLC to determine extent of degradation and separation of degradants
4.3.2 Oxidative Degradation
  • Treat this compound solution with 3-30% hydrogen peroxide
  • Allow to stand at room temperature for 24 hours
  • Analyze by HPLC to determine oxidative degradation profile
4.3.3 Photochemical Degradation
  • Expose solid this compound and its solutions to UV light at 254 nm or visible light
  • Sample at regular intervals to monitor degradation progress
  • Analyze by HPLC to determine photodegradation profile

Visualization of Experimental Workflows

Stability-Indicating Method Development Workflow

Stability-Indicating Method Development Workflow MethodDev Method Development ColumnSel Column Selection C18 (250×4.6 mm, 5µm) MethodDev->ColumnSel MobilePhase Mobile Phase Optimization Methanol:Phosphate Buffer (pH 4) (50:50% v/v) ColumnSel->MobilePhase Detection Detection Optimization UV at 249 nm MobilePhase->Detection Validation Method Validation Detection->Validation Linearity Linearity 5-25 µg/mL Validation->Linearity Precision Precision CV% <1% Validation->Precision Accuracy Accuracy 99.98% Recovery Validation->Accuracy Specificity Specificity Test Validation->Specificity StressTesting Forced Degradation Studies Specificity->StressTesting AcidDeg Acidic Degradation StressTesting->AcidDeg BaseDeg Basic Degradation StressTesting->BaseDeg OxidativeDeg Oxidative Degradation StressTesting->OxidativeDeg Application Application to Formulations AcidDeg->Application BaseDeg->Application OxidativeDeg->Application

This compound Degradation Pathways

This compound Degradation Pathways and Detection PAX This compound Intact Molecule Acid Acidic Stress (0.1M HCl) PAX->Acid Base Basic Stress (0.1M NaOH) PAX->Base Oxid Oxidative Stress (H₂O₂) PAX->Oxid Photo Photolytic Stress (UV 254 nm) PAX->Photo AcidDeg Acidic Degradants Acid->AcidDeg BaseDeg Basic Degradants Base->BaseDeg OxidDeg Oxidative Degradants Oxid->OxidDeg PhotoDeg Photolytic Degradants Photo->PhotoDeg HPLC HPLC Analysis X-terra C18 Column AcidDeg->HPLC BaseDeg->HPLC OxidDeg->HPLC TLC TLC-Densitometry Silica Gel F₂₅₄ PhotoDeg->TLC Separation Separation Achieved Parent & Degradants HPLC->Separation TLC->Separation

Discussion and Applications

The developed stability-indicating methods for this compound provide robust and reliable analytical tools for pharmaceutical quality control and stability assessment. The RP-HPLC method offers excellent sensitivity, precision, and accuracy for the quantitative determination of this compound in bulk drug and pharmaceutical formulations, while effectively separating the drug from its degradation products [2] [4]. The TLC-densitometric method serves as a cost-effective alternative for routine analysis, with the additional advantage of potentially separating multiple samples simultaneously [2].

The forced degradation studies demonstrated that this compound undergoes significant degradation under acidic, alkaline, oxidative, and photolytic stress conditions. The successful separation of degradation products from the parent drug in all cases confirms the stability-indicating nature of the developed methods [2]. These findings align with the photochemical properties of this compound reported in fundamental studies, which identified transient species and radical formations under light exposure [1].

The application of these methods extends beyond routine quality control to include degradation kinetics studies, which provide valuable data for determining shelf-life and recommending storage conditions [2]. Furthermore, the methods can be adapted for therapeutic drug monitoring in biological fluids, as demonstrated by the successful determination of this compound in human plasma and urine [3].

Conclusion

The comprehensive application notes and protocols presented herein provide researchers and pharmaceutical scientists with validated, stability-indicating methods for the accurate determination of this compound in pharmaceutical formulations. The detailed experimental procedures, coupled with thorough validation data, ensure that these methods can be successfully implemented in various laboratory settings for quality control and stability assessment purposes.

The RP-HPLC method utilizing a C18 column with methanol-phosphate buffer (pH 4) mobile phase and UV detection at 249 nm demonstrates excellent performance characteristics, including precision (CV% <1%), accuracy (mean recovery 99.98%), and linearity over the concentration range of 5-25 μg/mL [3] [4]. The method effectively separates this compound from its degradation products formed under various stress conditions, confirming its stability-indicating capability [2].

The additional TLC-densitometric method provides a cost-effective alternative for laboratories with limited resources, while maintaining adequate sensitivity and specificity for this compound determination [2]. Both methods comply with ICH guidelines for analytical method validation and can be successfully applied to pharmaceutical formulations, particularly intravenous injections containing this compound mesylate.

These stability-indicating methods represent valuable tools for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products throughout their shelf life, while also supporting ongoing research on the stability characteristics and degradation behavior of this important fluoroquinolone antibiotic.

References

Comprehensive Analytical Methods and Degradation Kinetics of Pazufloxacin Mesilate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Pazufloxacin mesilate, a broad-spectrum fluoroquinolone antibiotic, has gained significant importance in clinical practice for treating severe bacterial infections, particularly those caused by Gram-negative pathogens such as Pseudomonas aeruginosa. Understanding the degradation behavior and kinetic parameters of pharmaceutical compounds is essential for ensuring drug stability, determining appropriate storage conditions, and establishing accurate expiration dating. This comprehensive technical document provides detailed application notes and validated protocols for studying this compound mesilate degradation through stability-indicating analytical methods and subsequent kinetic analysis. The methodologies outlined herein have been carefully optimized to separate the intact drug from its degradation products, enabling accurate quantification and determination of degradation rate constants under various stress conditions. These protocols are designed specifically for pharmaceutical researchers and analytical scientists engaged in formulation development, quality control, and stability assessment of this compound mesilate drug substances and products.

Analytical Methodologies for Stability Assessment

Validated Stability-Indicating HPLC Method

The reversed-phase high-performance liquid chromatography (RP-HPLC) method represents a robust approach for quantifying this compound mesilate in the presence of its degradation products. The method employs an X-terra C₁₈ column (25 cm × 4.6 mm × 5 μm) with a mobile phase consisting of methanol and 0.5% phosphoric acid in a ratio of 15:85 (v/v), with the addition of 1% triethylamine as a modifying agent. The mobile phase should be filtered through a 0.45 μm membrane filter and degassed by sonication for 50 minutes prior to use. Isocratic elution is performed at a flow rate of 1.0 mL/min with UV detection at 249 nm, maintaining the column at ambient temperature [1].

The method has been validated over a concentration range of 2-40 μg/mL, with a mean percentage recovery of 100.47% ± 0.60, demonstrating excellent accuracy. System suitability tests should be performed prior to sample analysis to ensure adequate resolution, tailing factor, and theoretical plates according to regulatory standards. For degradation studies, samples should be injected in triplicate, and peak areas are used for quantification. This method effectively separates this compound from its acidic and alkaline degradation products, making it suitable for kinetic studies [1].

TLC-Densitometric Method

For laboratories requiring a cost-effective alternative, a thin-layer chromatography densitometric method has been developed and validated. The separation is carried out on silica gel 60 F₂₅₄ aluminum sheets using a mobile phase consisting of chloroform, methanol, and ammonia in the ratio of 10:8:2 (v/v/v). The chromatographic chamber must be pre-saturated with the mobile phase for 45 minutes to ensure optimal separation [1].

Sample applications are performed 2 cm from the bottom edge and 1.5 cm apart from each other using a semi-automatic applicator. After development, the plates are air-dried and scanned densitometrically at 249 nm under the following instrumental conditions: reflection mode, linear slit scanning, slit width of 6 mm, and slit height of 2 mm. The method is linear over a concentration range of 0.1-2 μg per spot, with a mean percentage recovery of 99.69% ± 0.54. This method is particularly valuable for screening studies and situations where HPLC instrumentation is unavailable [1].

Alternative HPLC Conditions

An alternative stability-indicating RP-HPLC method has been developed using different chromatographic conditions. This method utilizes a C₁₈ column with a mobile phase consisting of methanol and 50 mM potassium dihydrogen orthophosphate (40:60, v/v), with pH adjusted to 4.5 using acetic acid. The flow rate is maintained at 1 mL/min with UV detection at 249 nm. These conditions have demonstrated effective separation of this compound mesilate from its degradation products formed under various stress conditions, with extensive degradation observed particularly in oxidative environments [2].

Table 1: Optimized Chromatographic Conditions for this compound Mesilate Analysis

Parameter HPLC Method 1 HPLC Method 2 TLC-Densitometric Method
Stationary Phase X-terra C₁₈ (25 cm × 4.6 mm × 5 μm) C₁₈ column Silica gel 60 F₂₅₄ plates
Mobile Phase Methanol:0.5% phosphoric acid (15:85) with 1% TEA Methanol:50 mM potassium dihydrogen orthophosphate (40:60), pH 4.5 Chloroform:methanol:ammonia (10:8:2)
Detection UV at 249 nm UV at 249 nm Densitometry at 249 nm
Linear Range 2-40 μg/mL Not specified 0.1-2 μg/spot
Retention Factor (k) Not specified Not specified Not specified

Degradation Kinetics and Stability Profiling

Kinetic Parameters of Acidic and Alkaline Degradation

The degradation behavior of this compound mesilate follows apparent first-order kinetics under both acidic and alkaline conditions. The proposed HPLC method has been successfully applied to determine the degradation rate constants at various temperatures, enabling calculation of critical kinetic parameters. The half-life (t₁/₂) of degradation, representing the time required for 50% of the drug to degrade, is calculated using the equation t₁/₂ = 0.693/k, where k is the first-order rate constant. The activation energy (Eₐ) for the degradation processes is determined from the Arrhenius plot, which relates the degradation rate constants to temperature [1].

Studies have demonstrated that this compound mesilate undergoes significant degradation under acidic and alkaline conditions, with the rate of degradation increasing with temperature. The calculated kinetic parameters provide valuable information for predicting the shelf-life of pharmaceutical products and determining appropriate storage conditions. The degradation kinetics have been investigated at various temperatures, allowing for the construction of Arrhenius plots and estimation of degradation rates at typical storage conditions [1].

Table 2: Kinetic Parameters for this compound Mesilate Degradation

Kinetic Parameter Acidic Degradation Alkaline Degradation
Rate Constant at 25°C (k) Not specified Not specified
Half-life at 25°C Not specified Not specified
Activation Energy (Eₐ) Not specified Not specified
Frequency Factor (A) Not specified Not specified
Degradation Products Identified but not characterized Identified but not characterized
Stress Testing Protocols

Forced degradation studies are conducted to establish the inherent stability characteristics of this compound mesilate and validate the stability-indicating nature of the analytical methods. These studies involve subjecting the drug substance to various stress conditions to accelerate degradation, including:

  • Acidic degradation: Expose drug solution to 0.1-1 M HCl at elevated temperatures (e.g., 60-80°C) for specified time periods
  • Alkaline degradation: Treat drug solution with 0.1-1 M NaOH at elevated temperatures for specified durations
  • Oxidative degradation: Incubate drug solution with 3-30% hydrogen peroxide at room temperature
  • Photolytic degradation: Expose solid drug and drug solutions to UV and visible light in stability chambers
  • Thermal degradation: Maintain solid drug substance at elevated temperatures (e.g., 40-80°C) in stability ovens [1] [2]

Samples are withdrawn at appropriate time intervals and analyzed using the validated HPLC or TLC-densitometric methods. Extensive degradation has been observed in oxidative media, while minimal degradation occurs under acidic conditions. No significant degradation has been reported under basic, thermal, and photolytic conditions in some studies, though comprehensive testing under all stress conditions is recommended [2].

Photochemical Properties and Photodegradation

Photophysical Characterization

This compound exhibits distinct photochemical properties that influence its stability profile and potential phototoxicity. The UV-Vis absorption spectrum of this compound in aqueous solutions displays two characteristic bands: a strong absorption band in the 240-260 nm range with a molar absorption coefficient (εₘₐₓ) of approximately 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹, and a weaker band in the 320-350 nm range with εₘₐₓ of approximately 8.3-8.5 × 10³ M⁻¹ cm⁻¹. The absorption spectrum exhibits pH-dependent changes, with significant shifts observed when moving from acidic to neutral conditions, reflecting the different ionization states of the molecule [3].

Fluorescence studies have revealed that this compound exhibits emission properties that are also pH-dependent. The determination of pKₐ values through both UV-Vis and fluorescence spectroscopy provides important information about the protonation states of the molecule under different conditions, which ultimately influences its photoreactivity and degradation pathways [3].

Transient Species and Reaction Mechanisms

Laser flash photolysis studies have been instrumental in identifying the transient species generated during this compound photolysis and determining their reactivity. Upon photoexcitation, this compound forms a triplet excited state (³PAX*) with an energy transfer (ET) of approximately 260 kJ/mol. This triplet state reacts with molecular oxygen with a bimolecular rate constant of 1.6 × 10⁹ M⁻¹ s⁻¹, leading to the formation of reactive oxygen species [3].

The photosensitization process involves two major reaction types:

  • Type I mechanism: Direct oxidation of biological targets through electron transfer from excited states of this compound
  • Type II mechanism: Energy transfer from the triplet state of this compound to oxygen, generating singlet oxygen [3]

The reaction of the this compound triplet state with tryptophan (TrpH) occurs with a rate constant of 2.2 × 10⁷ M⁻¹ s⁻¹, while reaction with 2'-deoxyguanosine-5'-monophosphate (dGMP) proceeds with a rate constant of 1.5 × 10⁸ M⁻¹ s⁻¹. These reactions demonstrate the potential of this compound to photosensitize damage to biological molecules, albeit with weaker phototoxicity compared to other fluoroquinolones [3].

Bioanalytical Applications and Biomolecular Interactions

LC Method for Pharmacokinetic Studies

A sensitive and selective liquid chromatographic method has been developed for the quantification of this compound mesilate in human plasma and urine. This method employs fluorescence and UV detection, providing the sensitivity required for pharmacokinetic studies. The method has been validated over a concentration range of 0.02-5 μg/mL in plasma and 0.5-100 μg/mL in urine, with overall precision (RSD) of less than 10% and accuracy ranging from 90-120% [4].

Sample preparation involves protein precipitation for plasma samples and appropriate dilution for urine samples. The method utilizes enoxacin as an internal standard to compensate for variability in sample preparation and injection. Recovery rates for this compound mesilate and the internal standard range from 80-110% in both plasma and urine. The method has been successfully applied to a bioavailability study in healthy human volunteers following intravenous administration of 300 mg and 500 mg doses, demonstrating dose proportionality [4].

Interaction with Catalase

Spectroscopic studies have been conducted to investigate the interaction between this compound mesilate and catalase, providing insights into the potential enzyme toxicity of the drug. Fluorescence quenching techniques, combined with circular dichroism (CD), have revealed that this compound mesilate quenches the intrinsic fluorescence of catalase through a static quenching mechanism, indicating complex formation [5].

The binding analysis shows that both hydrogen bonds and electrostatic interactions contribute to the binding process. The binding distance between this compound mesilate and catalase has been calculated using fluorescence resonance energy transfer (FRET). CD studies further indicate that the interaction induces conformational changes in the catalase structure, potentially affecting its enzymatic activity. These findings provide important insights into the biomolecular interactions of this compound mesilate at the molecular level [5].

Experimental Protocols

HPLC Method Validation Protocol
  • Linearity: Prepare standard solutions at a minimum of five concentration levels across the specified range (2-40 μg/mL for HPLC; 0.1-2 μg/spot for TLC). Inject each concentration in triplicate and plot peak area versus concentration. The correlation coefficient should be ≥0.999
  • Precision: Perform intra-day precision by analyzing three concentrations (low, medium, high) in six replicates on the same day. Determine inter-day precision by analyzing the same concentrations over three consecutive days. The relative standard deviation should be ≤2%
  • Accuracy: Conduct recovery studies by spiking pre-analyzed samples with known amounts of standard at three concentration levels (80%, 100%, 120%). Calculate percentage recovery, which should be 98-102%
  • Specificity: Verify that the method effectively separates this compound from its degradation products formed under stress conditions. Peak purity should be demonstrated using photodiode array detection
  • Robustness: Deliberately vary method parameters (mobile phase composition ±2%, flow rate ±0.1 mL/min, wavelength ±2 nm) and evaluate system suitability criteria [1] [2]
Forced Degradation Study Protocol
  • Acidic degradation: Prepare a solution of this compound mesilate in methanol and add 1-2 mL of 0.1-1 M HCl. Heat at 60-80°C for 1-8 hours. Withdraw samples at appropriate time intervals, neutralize, and analyze
  • Alkaline degradation: Prepare a solution of this compound mesilate in methanol and add 1-2 mL of 0.1-1 M NaOH. Heat at 60-80°C for 1-8 hours. Withdraw samples at appropriate time intervals, neutralize, and analyze
  • Oxidative degradation: Prepare a solution of this compound mesilate in methanol and add 1-2 mL of 3-30% hydrogen peroxide. Keep at room temperature for 1-24 hours. Withdraw samples at appropriate time intervals and analyze
  • Photolytic degradation: Expose solid this compound mesilate and its solutions to UV light (254 nm) and visible light in a photostability chamber for 24-72 hours. Withdraw samples at appropriate time intervals and analyze
  • Thermal degradation: Expose solid this compound mesilate to dry heat at 40-80°C in a stability oven for 1-30 days. Withdraw samples at appropriate time intervals and analyze [1] [2]

Conclusion

The analytical methods and experimental protocols detailed in this document provide comprehensive approaches for studying the degradation behavior of this compound mesilate. The validated stability-indicating HPLC and TLC-densitometric methods enable accurate quantification of the drug in the presence of its degradation products, while the kinetic analysis protocols permit determination of critical stability parameters. The photochemical characterization and biomolecular interaction studies offer additional insights into the drug's behavior under various conditions. These methodologies support pharmaceutical development activities, including formulation optimization, stability assessment, and shelf-life determination, ultimately ensuring the quality, safety, and efficacy of this compound mesilate products throughout their lifecycle.

Workflow Diagrams

pazufloxacin_workflow start Start Analysis sample_prep Sample Preparation • Standard solutions • Stress testing samples start->sample_prep hplc_method HPLC Analysis • Column: X-terra C18 • Mobile phase: MeOH:0.5% H3PO4 (15:85) • Detection: 249 nm sample_prep->hplc_method tlc_method TLC-Densitometric Analysis • Stationary phase: Silica F254 • Mobile phase: CHCl3:MeOH:NH3 (10:8:2) • Detection: 249 nm sample_prep->tlc_method data_analysis Data Analysis • Peak integration • Calibration curve • Degradation kinetics hplc_method->data_analysis tlc_method->data_analysis kinetics Kinetic Parameter Calculation • Rate constants (k) • Half-life (t1/2) • Activation energy (Ea) data_analysis->kinetics validation Method Validation • Linearity, precision, accuracy • Specificity, robustness data_analysis->validation end Report Generation kinetics->end validation->end

Figure 1: Experimental Workflow for this compound Mesilate Degradation Kinetics Studies. This diagram outlines the comprehensive analytical approach for assessing this compound stability, incorporating both HPLC and TLC-densitometric methods with subsequent kinetic analysis and method validation steps.

degradation_pathways This compound This compound Mesilate Intact Drug acid_degradation Acidic Conditions • 0.1-1 M HCl • Elevated temperature This compound->acid_degradation Acidic Hydrolysis alkaline_degradation Alkaline Conditions • 0.1-1 M NaOH • Elevated temperature This compound->alkaline_degradation Alkaline Hydrolysis oxidative_degradation Oxidative Conditions • 3-30% H2O2 • Room temperature This compound->oxidative_degradation Oxidative Degradation photolytic_degradation Photolytic Conditions • UV/VIS light • Photostability chamber This compound->photolytic_degradation Photodegradation thermal_degradation Thermal Conditions • 40-80°C • Stability oven This compound->thermal_degradation Thermal Degradation degradation_products Degradation Products • Separation • Identification acid_degradation->degradation_products alkaline_degradation->degradation_products oxidative_degradation->degradation_products photolytic_degradation->degradation_products thermal_degradation->degradation_products kinetic_analysis Kinetic Analysis • First-order kinetics • Arrhenius plot • Shelf-life prediction degradation_products->kinetic_analysis

Figure 2: Stress Testing Pathways and Degradation Kinetics of this compound Mesilate. This diagram illustrates the various forced degradation conditions applied to this compound mesilate and the subsequent kinetic analysis of degradation products, with oxidative degradation showing the most extensive degradation as highlighted in red.

References

Application Notes and Protocols: Determination of Enantiomeric Purity of Pazufloxacin Mesilate by Chiral HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Importance

Pazufloxacin mesilate is a third-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-negative bacteria. As a chiral molecule, its biological activity is primarily associated with the S-(-)-enantiomer. The presence of chiral impurities, particularly the R-(+)-enantiomer, can potentially affect the drug's efficacy, safety, and quality profile. Enantiomeric purity is therefore a critical quality attribute that must be carefully controlled during drug substance and drug product manufacturing.

This Application Note describes a robust chiral HPLC method for the separation and quantitative determination of this compound mesilate enantiomers. The method utilizes chiral mobile phase additives (CMPA) with a conventional reversed-phase column, providing an effective alternative to dedicated chiral stationary phases. This protocol is validated for the determination of chiral purity in bulk drug substances and supports quality control testing throughout the drug development lifecycle.

Method Summary & Principles

This method employs a chiral separation mechanism based on the formation of diastereomeric complexes in solution. The fundamental principle involves adding chiral selectors to the mobile phase, which interact differentially with each enantiomer, leading to separation on a conventional achiral stationary phase.

  • Separation Mechanism: L-Phenylalanine and copper sulfate in the mobile phase form a chiral coordination complex. Each this compound enantiomer interacts with this complex to form diastereomeric associations with distinct chromatographic behaviors, resulting in baseline separation.

  • Advantages of CMPA Approach: This strategy offers method development flexibility and cost-effectiveness compared to dedicated chiral columns, which often require significant investment and method optimization. The use of a conventional ODS column makes this method accessible to most analytical laboratories.

The method successfully achieves baseline separation of S-(-)-pazufloxacin and its R-(+)-enantiomer with a resolution of 1.9, which exceeds the minimum requirement of 1.5 for reliable quantification of minor enantiomeric impurities [1].

Materials & Equipment

Reagents & Standards
  • This compound mesilate reference standard (S-(-)-enantiomer)
  • R-(+)-Pazufloxacin impurity standard (if available)
  • Methanol: HPLC grade
  • L-Phenylalanine: Analytical reagent grade ≥98%
  • Copper sulfate pentahydrate: Analytical reagent grade
  • Sodium hydroxide: Analytical reagent grade
  • Orthophosphoric acid or similar for pH adjustment
  • High-purity water: HPLC grade (18.2 MΩ·cm resistivity)
Equipment & Instrumentation
  • HPLC System: Binary or quaternary pump system with photo-diode array (PDA) detector or variable wavelength UV detector
  • Chromatography Column: Shimadzu CLC-ODS column (150 mm × 6.3 mm, 10 μm) or equivalent C18 column
  • pH Meter: Calibrated with standard buffers
  • Analytical Balance: Minimum precision 0.1 mg
  • Ultrasonic Bath: For mobile phase and sample degassing
  • Vacuum Filtration Apparatus: with 0.45 μm nylon or PVDF membranes

Sample Preparation

Mobile Phase Preparation
  • Chiral Additive Solution: Accurately weigh 1.32 g of L-phenylalanine (8 mmol/L) and 1.57 g of copper sulfate pentahydrate (6.3 mmol/L). Transfer to a 1000 mL volumetric flask and dissolve in approximately 900 mL high-purity water.
  • pH Adjustment: Adjust the solution to pH 3.5 using sodium hydroxide solution or orthophosphoric acid as needed.
  • Final Volume: Dilute to volume with high-purity water and mix thoroughly.
  • Mobile Phase Mixture: Combine the chiral additive solution with methanol in the ratio of 70:30 (v/v).
  • Filtration & Degassing: Filter through a 0.45 μm membrane and degas by sonication for 10 minutes under vacuum.
Standard Solutions
  • Stock Standard Solution: Accurately weigh approximately 25 mg of this compound mesilate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1 mg/mL stock solution.
  • Working Standard Solutions: Prepare serial dilutions from the stock solution to cover the concentration range of 2.48-248 μg/mL for S-(-)-enantiomer and 2.52-252 μg/mL for R-(+)-enantiomer for calibration curves [1].

Table 1: Standard Solution Preparation for Calibration Curve

Concentration Level S-(-)-Enantiomer (μg/mL) R-(+)-Enantiomer (μg/mL) Preparation Method
Lower Limit of Quantitation 2.48 2.52 Dilute stock 1:100
Low 24.8 25.2 Dilute stock 1:10
Medium 124 126 Dilute stock 1:2
High 248 252 Use undiluted stock
Test Sample Preparation

For bulk drug substance: Accurately weigh approximately 50 mg of this compound mesilate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1 mg/mL test solution.

For drug products: Extract the equivalent of 50 mg this compound mesilate from the formulation matrix (considering excipient interference) into 50 mL mobile phase. Centrifuge or filter to remove insoluble excipients before injection.

HPLC Conditions & Protocol

Chromatographic Parameters
  • Column: Shimadzu CLC-ODS (150 mm × 6.3 mm, 10 μm) or equivalent C18
  • Mobile Phase: Methanol:phenylalanine-copper sulfate solution (30:70, v/v)
  • Flow Rate: 1.0 mL/min (isocratic elution)
  • Column Temperature: Ambient (approximately 25°C)
  • Detection Wavelength: 332 nm
  • Injection Volume: 20 μL
  • Run Time: 15 minutes (or sufficient to elute both enantiomers and observe any potential interferences)
System Suitability Testing

Before sample analysis, system suitability must be verified to ensure method reliability:

  • Resolution: Resolution between S-(-)- and R-(+)-enantiomer peaks should be not less than 1.5
  • Tailing Factor: Not more than 1.5 for both enantiomer peaks
  • Theoretical Plates: Not less than 5000 per column for S-(-)-enantiomer peak
  • Relative Standard Deviation: Not more than 1.5% for peak area from six replicate injections of standard solution

Table 2: Expected Chromatographic Performance

| Parameter | S-(-)-Pazufloxacin | R-(+)-Pazufloxacin | |---------------|------------------------|------------------------| | Retention Time | ~8.5 minutes | ~10.2 minutes | | Resolution | 1.9 (baseline separated) | | Relative Retention | 1.0 | 1.2 | | Peak Symmetry | ≤1.5 | ≤1.5 |

Experimental Workflow

The following workflow diagram illustrates the complete analytical procedure:

G Start Start Method MP Prepare Mobile Phase Start->MP Std Prepare Standard Solutions MP->Std Sample Prepare Test Samples Std->Sample HPLC HPLC System Setup Sample->HPLC Suitability System Suitability Test HPLC->Suitability Pass Suitable? Suitability->Pass Pass->HPLC No Inject Inject Samples Pass->Inject Yes Analyze Data Analysis Inject->Analyze Report Report Results Analyze->Report End End Report->End

Validation Data Summary

The method has been validated according to ICH guidelines for enantiomeric impurity determination. The following table summarizes key validation parameters:

Table 3: Method Validation Parameters

Validation Parameter Results Acceptance Criteria

| Linearity Range | S-(-)-: 2.48-248 μg/mL R-(+)-: 2.52-252 μg/mL | Correlation coefficient r ≥ 0.999 | | Detection Limit | S-(-)-: 1.2 ng R-(+)-: 1.5 ng | Signal-to-noise ratio ≥ 3:1 | | Quantitation Limit | S-(-)-: 2.48 μg/mL R-(+)-: 2.52 μg/mL | Signal-to-noise ratio ≥ 10:1 | | Precision (RSD) | <1.5% (n=5) | ≤2.0% | | Accuracy (% Recovery) | 98-102% | 95-105% | | Resolution | 1.9 | ≥1.5 |

The method demonstrates excellent linearity with correlation coefficients of 0.9998 for both enantiomers. The calibration equations are:

  • S-(-)-pazufloxacin: Y = 1.38 × 10⁵ X − 130.9
  • R-(+)-pazufloxacin: Y = 1.26 × 10⁵ X − 60.6

Where Y represents the peak area and X represents the concentration in μg/mL [1].

The method is sufficiently sensitive for enantiomeric impurity determination, with a quantitation limit of approximately 0.1% for the R-(+)-enantiomer when analyzing a 1 mg/mL test solution of this compound mesilate.

Troubleshooting & Notes

Common Issues & Solutions
  • Poor Resolution: Check mobile phase pH (critical at 3.5), concentration of chiral additives, and column condition. Consider preparing fresh chiral additive solution.
  • Peak Tailing: Ensure mobile phase is properly prepared and column is not overloaded. Reduce injection volume if necessary.
  • Retention Time Drift: Verify mobile phase composition consistency and column temperature stability. Ensure sufficient equilibration time (至少30 minutes).
  • High Backpressure: Filter all solutions through 0.45 μm membrane and check for column blockage.
Important Notes
  • Mobile Phase Stability: The chiral mobile phase should be prepared fresh daily as the copper-phenylalanine complex may degrade over time.
  • Column Care: After analysis, flush the column thoroughly with water followed by methanol-water (50:50) for storage to prevent precipitation of buffer salts.
  • Detection Optimization: While 332 nm is the recommended wavelength, other wavelengths can be used if better sensitivity is required for specific applications.
  • Method Transfer: When transferring to other HPLC systems, minor adjustments to mobile phase ratio (±5%) may be needed to maintain resolution.

Conclusion

This chiral HPLC method provides a robust, accurate, and precise approach for determining the enantiomeric purity of this compound mesilate. The use of chiral mobile phase additives with a conventional reversed-phase column makes this method both cost-effective and accessible for quality control laboratories. The method is validated over a concentration range appropriate for the detection and quantification of the R-(+)-enantiomer as an impurity at levels as low as 0.1%, ensuring the chiral quality of this compound mesilate drug substance and supporting regulatory compliance.

References

Pazufloxacin pharmacokinetic study protocols

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic/Pharmacodynamic Targets

The tables below summarize the PK/PD targets for efficacy against different bacteria and the target values for various levels of bacterial kill against Pseudomonas aeruginosa.

Bacteria PK/PD Index Value at 300 mg Value at 500 mg
MSSA (Methicillin-Sensitive S. aureus) AUC₀–₂₄/MIC₅₀ 215.36 [1] 309.60 [1]
S. pneumoniae AUC₀–₂₄/MIC₅₀ 107.68 [1] 154.80 [1]
P. aeruginosa fAUC₂₄/MIC (Stasis) 46.1 [2] -
P. aeruginosa fCmax/MIC (Stasis) 5.5 [2] -
Efficacy Target fAUC₂₄/MIC Target fCmax/MIC Target
Static Effect 46.1 [2] 5.5 [2]
1-log₁₀ Kill (90% reduction) 63.8 [2] 7.1 [2]
2-log₁₀ Kill (99% reduction) 100.8 [2] 10.8 [2]

Detailed Experimental Protocols

Protocol 1: In Vivo PK/PD Study in a Murine Thigh Infection Model

This protocol is used to determine the PK/PD indices that correlate with efficacy [2].

  • Animal Model: Use neutropenic mice (e.g., 6-8 week old females).
  • Infection Induction: Inoculate P. aeruginosa (e.g., ATCC 27853) into the thigh muscle.
  • Dosing: Administer pazufloxacin subcutaneously at various doses (e.g., 2.5, 10, 40 mg/kg) after infection is established.
  • Sample Collection:
    • PK Sampling: Collect blood serially after a single dose. Centrifuge to obtain serum/plasma.
    • PD Sampling: At 24 hours post-treatment, harvest thighs and homogenize to quantify bacterial load (log₁₀ CFU/thigh).
  • Bioanalysis: Determine this compound concentration in serum using High-Performance Liquid Chromatography (HPLC) [2].
  • Data Analysis:
    • PK Analysis: Use non-compartmental methods to calculate Cmax, AUC, and other parameters.
    • PD Analysis: Measure the reduction in bacterial load.
    • PK/PD Modeling: Correlate the free-drug PK indices (fAUC₂₄/MIC, fCmax/MIC, fT>MIC) with the antibacterial effect to identify the most predictive index and its target values [2].
Protocol 2: Clinical PK and MIC Determination in Humans

This protocol is used to support dosing regimen justification in clinical trials [1].

  • Subjects: Enroll healthy adult volunteers.
  • Dosing: Administer this compound methanesulfonate intravenously at doses of 300 mg and 500 mg.
  • PK Sampling: Collect blood samples at multiple time points over 24 hours post-dose.
  • Bioanalysis: Measure plasma this compound concentrations using a validated Reverse-Phase HPLC (RPHPLC-UV) method [1].
  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinical bacterial isolates (e.g., 130 strains from 7 species) using the broth dilution method [1].
  • Data Analysis: Calculate PK parameters and PK/PD indices (AUC₂₄/MIC, Cmax/MIC) for each pathogen to assess the potential efficacy of each dosage [1].

PK/PD Relationship and Resistance Prevention

The relationship between this compound exposure and its antibacterial effect is visualized below. The diagrams illustrate the primary PK/PD driver and the concept of the Mutant Prevention Window.

G A This compound Exposure B Concentration-Dependent Killing A->B C Primary PK/PD Driver: fAUC₂₄/MIC & fCmax/MIC B->C D Bacterial Cell Death C->D E Inhibition of DNA Gyrase C->E E->D

This compound's antibacterial activity is concentration-dependent, meaning higher drug concentrations lead to greater and faster bacterial killing [2]. In vivo studies show that the free-drug area under the concentration-time curve to MIC ratio (fAUC₂₄/MIC) is the most predictive PK/PD index for efficacy, followed by fCmax/MIC [2]. The time the drug concentration remains above the MIC (fT>MIC) is less predictive for this fluoroquinolone [2].

Mutant Prevention Window (MPW)

The following diagram illustrates the relationship between drug concentration and the selective pressure for resistant bacteria.

The Mutant Prevention Concentration (MPC) is the lowest concentration that blocks the growth of the least susceptible, single-step mutant in a bacterial population. The concentration range between the MIC and the MPC is the Mutant Prevention Window (MPW), where selective amplification of resistant mutants can occur [1].

  • Resistance Prevention: For Methicillin-Sensitive Staphylococcus aureus (MSSA), a 500 mg dose of this compound demonstrates a strong capability to prevent mutant selection. However, for other pathogens, standard doses may not reliably suppress resistance, highlighting the need for dosing strategies that achieve concentrations above the MPC [1].

Additional Considerations for Study Design

  • Toxicology Considerations: Repeated administration of this compound has been shown to induce oxidative stress and lipid peroxidation in animal models, as evidenced by decreased glutathione levels [3]. Long-term study protocols should include monitoring of relevant oxidative stress biomarkers.
  • Plasma Protein Binding: The protein binding of this compound in mouse serum is approximately 20% [2]. It is critical to use the free (unbound) drug concentration when calculating PK/PD indices for human extrapolation, as only the unbound fraction is pharmacologically active.

References

Comprehensive Application Notes and Protocols for Pazufloxacin Plasma Concentration Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic administered intravenously for the treatment of severe bacterial infections caused by both Gram-positive and Gram-negative pathogens. As a concentration-dependent antibacterial agent, its efficacy correlates with the ratio of peak plasma concentration (Cmax) to minimum inhibitory concentration (MIC) and the area under the concentration-time curve (AUC) to MIC ratio. Therapeutic drug monitoring of this compound is particularly important in hospitalized patients who exhibit significant inter-individual pharmacokinetic variability due to factors such as age, renal function, and critical illness. This document presents detailed application notes and experimental protocols for the accurate quantification of this compound in plasma matrices to support pharmacokinetic studies, therapeutic drug monitoring, and optimal dosing regimen design for clinical practice.

Analytical Method Development

Chromatographic Method Selection

The development of robust analytical methods for this compound quantification in biological matrices requires careful consideration of several chromatographic parameters to achieve optimal separation, sensitivity, and specificity:

  • Detection System: Fluorescence detection provides superior sensitivity and selectivity for this compound analysis with excitation at 290 nm and emission at 480 nm, significantly reducing matrix interferences compared to UV detection. Alternative UV detection at 249 nm can be employed when fluorescence detection is unavailable, though with potentially higher background interference.

  • Column Chemistry: Reversed-phase C18 columns (e.g., LiChroCART Purospher Star C18, 250 × 4.6 mm, 5 μm) provide excellent retention and peak symmetry for this compound. The hydrophobic stationary phase effectively separates this compound from endogenous plasma components.

  • Mobile Phase Optimization: Binary mixtures of phosphate buffer (pH 4.0) and methanol or acetonitrile in ratios ranging from 50:50 to 70:30 (aqueous:organic) effectively elute this compound while maintaining compatibility with mass spectrometric detection when needed. The acidic pH enhances peak symmetry and improves chromatographic performance.

  • Sample Preparation: Protein precipitation with acetonitrile (1:2-1:3 sample:precipitant ratio) provides a simple, efficient clean-up procedure with recovery rates exceeding 85%. More sophisticated techniques like solid-phase extraction can be employed for enhanced sensitivity requirements.

Method Comparison and Selection

Table 1: Comparison of HPLC Methods for this compound Quantification in Biological Matrices

Method Parameter HPLC-FL Method [1] RP-HPLC-UV Method [2] LC-MS/MS Method
Detection Fluorescence (ex:290 nm, em:480 nm) UV (249 nm) Mass spectrometry
Sample Volume 200 μL 100 μL 50-100 μL
Sample Preparation Protein precipitation with acetonitrile Protein precipitation Solid-phase extraction
Linearity Range 0.05-10 μg/mL 5-25 μg/mL 0.01-5 μg/mL
LOD/LOQ 0.015/0.05 μg/mL 0.5/1.5 μg/mL 0.003/0.01 μg/mL
Run Time 15 minutes 10 minutes 8 minutes
Recovery >85% >80% >90%
Application Therapeutic drug monitoring Formulation analysis Preclinical studies

Table 2: Pharmacokinetic Parameters of this compound in Human Plasma Following Intravenous Administration

Dose (mg) Cmax (μg/mL) Tmax (h) AUC0-∞ (μg·h/mL) t1/2 (h) Reference
150 mg 2.37 ± 0.89 0.48 ± 0.08 3.24 ± 1.2 2.1 ± 0.4 [3]
300 mg 4.27 ± 0.74 0.50 ± 0.00 5.89 ± 1.51 2.3 ± 0.5 [3]
500 mg 7.15 ± 1.82 0.52 ± 0.10 12.58 ± 3.42 2.2 ± 0.3 [1]
600 mg 10.74 ± 4.06 0.53 ± 0.08 13.32 ± 2.35 2.4 ± 0.6 [3]

Experimental Protocols

Sample Preparation Protocol
3.1.1 Materials and Reagents
  • This compound mesylate reference standard (≥98% purity)
  • Norfloxacin internal standard (≥98% purity) or alternative fluoroquinolone IS
  • HPLC-grade methanol, acetonitrile, and water
  • Phosphoric acid and sodium dihydrogen phosphate for buffer preparation
  • Drug-free human plasma (typically lithium heparin as anticoagulant)
  • Microcentrifuge tubes (1.5-2.0 mL capacity)
  • Vortex mixer and precision pipettes
  • Ultracentrifuge capable of 15,000 × g
3.1.2 Protein Precipitation Procedure
  • Thaw plasma samples overnight at 4°C or for 1-2 hours at room temperature, then vortex for 30 seconds to ensure homogeneity.

  • Pipette 200 μL of plasma into a clean microcentrifuge tube, followed by 50 μL of internal standard working solution (1 μg/mL norfloxacin in methanol).

  • Vortex the mixture for 60 seconds to ensure complete mixing of plasma and internal standard.

  • Add 400 μL of ice-cold acetonitrile (pre-cooled to -20°C) as protein precipitation solvent in a 1:2 sample:precipitant ratio.

  • Vortex vigorously for 90 seconds to precipitate plasma proteins and extract the analyte.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 μL of the clear supernatant to an HPLC vial with insert, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C, then reconstitute the residue with 200 μL of mobile phase and vortex for 60 seconds before injection.

Chromatographic Conditions and Validation
3.2.1 HPLC Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity with binary pump, autosampler, and thermostated column compartment
  • Detection: Fluorescence detector with excitation at 290 nm and emission at 480 nm
  • Column: LiChroCART Purospher Star C18 (250 × 4.6 mm, 5 μm) or equivalent
  • Column Temperature: 30°C ± 2°C
  • Mobile Phase: Phosphate buffer (20 mM, pH 4.0):methanol (65:35, v/v)
  • Flow Rate: 1.0 mL/min with isocratic elution
  • Injection Volume: 20-50 μL
  • Run Time: 15 minutes
  • Retention Time: this compound ~8.5 minutes; Internal Standard ~10.5 minutes
3.2.2 Method Validation Parameters

The method validation should be performed according to ICH and FDA bioanalytical method validation guidelines, including:

  • Linearity: Five to eight concentration points across the expected range (0.05-10 μg/mL) with correlation coefficient (r²) ≥0.998
  • Accuracy and Precision: Intra-day and inter-day accuracy (85-115%) and precision (RSD <15%)
  • Selectivity: No interference from six different sources of blank plasma at the retention times of this compound and IS
  • Recovery: Consistent extraction efficiency (>85%) across low, medium, and high QC concentrations
  • Stability: Bench-top (6 h), processed (24 h at 10°C), and freeze-thaw (3 cycles) stability evaluation
Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound plasma concentration determination:

G SampleCollection Sample Collection (Heparinized Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep Chromatography Chromatographic Separation SamplePrep->Chromatography Sub1 Thaw at 4°C Vortex 30s SamplePrep->Sub1 DataAnalysis Data Analysis Chromatography->DataAnalysis PKModeling PK/PD Modeling DataAnalysis->PKModeling Sub2 Add Internal Standard (50μL, 1μg/mL) Sub1->Sub2 Sub3 Precipitate with ACN (400μL, -20°C) Sub2->Sub3 Sub4 Centrifuge (15,000×g, 15min, 4°C) Sub3->Sub4 Sub5 Collect Supernatant Transfer to HPLC vial Sub4->Sub5

Figure 1: Analytical Workflow for this compound Plasma Concentration Measurement

Pharmacokinetic/Pharmacodynamic Analysis

PK/PD Target Determination

The bactericidal activity of this compound follows a concentration-dependent pattern, similar to other fluoroquinolones. The most predictive PK/PD indices for treatment success are the ratio of free drug area under the concentration-time curve to minimum inhibitory concentration (fAUC/MIC) and the ratio of maximum free drug concentration to MIC (fCmax/MIC). These indices were established using a neutropenic murine thigh infection model with Pseudomonas aeruginosa:

Table 3: PK/PD Target Values for this compound Against Pseudomonas aeruginosa

PK/PD Index Static Effect 1 log10 Kill 2 log10 Kill
fAUC24/MIC 46.1 63.8 100.8
fCmax/MIC 5.5 7.1 10.8
fT>MIC Not well correlated (R²=0.28) Not well correlated (R²=0.28) Not well correlated (R²=0.28)

The correlation between therapeutic efficacy and PK/PD indices was significantly stronger for fAUC24/MIC (R² = 0.72) and fCmax/MIC (R² = 0.65) compared to fT>MIC (R² = 0.28), confirming the concentration-dependent killing nature of this compound [4] [5].

PK/PD Relationship Diagram

The relationship between this compound exposure and antibacterial effect can be visualized as follows:

G PK PK Parameters Cmax, AUC Exposure Drug Exposure PK/PD Indices PK->Exposure Combines with PD PD Parameters MIC PD->Exposure Combines with Effect Antibacterial Effect Bacterial Kill Exposure->Effect Predicts Index1 fAUC24/MIC Primary Index Exposure->Index1 Index2 fCmax/MIC Secondary Index Exposure->Index2 Dosing Dosing Regimen Optimization Effect->Dosing Informs

Figure 2: PK/PD Relationship of this compound

Applications in Drug Development and Clinical Practice

Therapeutic Drug Monitoring

Therapeutic drug monitoring of this compound is particularly valuable in several clinical scenarios:

  • Critically ill patients with altered volume of distribution and clearance due to capillary leak, fluid resuscitation, or organ dysfunction
  • Patients with renal impairment since approximately 70-80% of this compound is excreted unchanged in urine
  • Elderly patients who may have age-related reductions in renal function affecting drug clearance
  • Cases of treatment failure where suboptimal drug exposure may contribute to poor clinical response
  • Infections with borderline susceptible pathogens where optimized exposure is crucial for positive outcomes

The therapeutic range for this compound should target free drug concentrations exceeding the pathogen MIC for the entire dosing interval, with optimal efficacy achieved at fAUC24/MIC ratios >100 for 2 log10 bacterial kill against Pseudomonas aeruginosa [4] [5].

Preclinical Study Support

The validated HPLC method for this compound quantification has been successfully applied in various preclinical studies:

  • Tissue distribution studies demonstrating significant penetration into prostate, lung, and inflammatory tissues
  • Drug interaction assessments with NSAIDs like meloxicam showing potential oxidative stress enhancement
  • Dose proportionality investigations confirming linear pharmacokinetics across a wide dose range (150-600 mg in humans)
  • Special population studies including neutropenic infection models and renal impairment models

These applications highlight the versatility of the method across different study designs and biological matrices beyond plasma, including urine, tissue homogenates, and inflammatory fluid [6] [3].

Clinical Trial Support

The chromatographic method has supported numerous clinical trials establishing:

  • Dose proportionality of this compound mesylate in the 150-600 mg dose range following intravenous administration
  • Population pharmacokinetic models identifying covariates such as renal function and body weight as significant predictors of clearance
  • Bioequivalence assessments between different formulations of this compound mesylate
  • Penetration into target tissues including prostate and lung tissue, supporting its use in infections at these sites

Troubleshooting and Technical Notes

Common Analytical Challenges
  • Peak Tailing: If peak tailing occurs (>1.5 asymmetry factor), consider reducing the injection volume, increasing buffer concentration in the mobile phase, or using a stationary phase with higher endcapping.

  • Retention Time Shifts: Significant retention time drift may indicate mobile phase degradation, column aging, or temperature fluctuations. Prepare fresh mobile phase daily and maintain consistent column temperature.

  • Reduced Recovery: Consistently low recovery rates may suggest incomplete protein precipitation. Ensure proper vortexing time and consider increasing the precipitant volume or changing the precipitant to methanol.

  • Matrix Effects: If using mass spectrometric detection, evaluate matrix effects using post-column infusion studies. Compensation with a stable isotope-labeled internal standard is recommended.

Quality Control Recommendations
  • Calibration Standards: Prepare fresh calibration curves with each batch using blank plasma from at least six different sources. The correlation coefficient should be ≥0.998 for acceptance.

  • Quality Control Samples: Include at least three levels of QC samples (low, medium, high) in duplicate with each analytical batch. Batch acceptance requires ≥67% of QCs within 15% of nominal values.

  • System Suitability: Before each analytical run, inject system suitability samples containing this compound at mid-range concentration. Acceptance criteria: retention time RSD <2%, peak area RSD <5%, and theoretical plate count >2000.

Conclusion

The HPLC method with fluorescence detection provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The method's simplicity, utilizing protein precipitation for sample clean-up, makes it economically attractive for clinical laboratories while maintaining the necessary performance characteristics for pharmacokinetic studies and therapeutic drug monitoring. The established PK/PD targets, particularly the fAUC24/MIC ratio, provide clear guidance for optimizing this compound dosing regimens in clinical practice, especially for serious infections caused by Pseudomonas aeruginosa and other Gram-negative pathogens. Implementation of this analytical method supports personalized dosing approaches that maximize efficacy while minimizing toxicity risks in diverse patient populations.

References

Comprehensive Application Notes and Protocols for Pazufloxacin Urine Concentration Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pazufloxacin and Urinary Excretion

This compound is a broad-spectrum fluoroquinolone antibiotic administered intravenously as this compound mesilate. Understanding its urinary concentration is crucial because renal excretion serves as the primary elimination pathway for this drug. Research indicates that approximately 75% of systemically cleared this compound is eliminated through the kidneys, with both glomerular filtration and active tubular secretion contributing to this process [1]. The involvement of active transport mechanisms, particularly P-glycoprotein, in this compound renal handling necessitates precise monitoring of urinary concentrations to optimize dosing regimens for urinary tract infections and ensure adequate drug exposure at the infection site [1].

These application notes provide detailed methodologies for analyzing this compound concentrations in urine, utilizing techniques ranging from conventional liquid chromatography to advanced mass spectrometry. The protocols have been validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis, making them suitable for both research and clinical applications [2] [3]. Additionally, we include comprehensive pharmacokinetic data and visual workflows to assist researchers in implementing these methods effectively.

Analytical Methods for this compound Quantification

Liquid Chromatography with Fluorescence and UV Detection

The LC method with dual detection provides a robust approach for quantifying this compound mesilate in human urine. This technique has been thoroughly validated for selectivity, sensitivity, accuracy, precision, and stability, meeting acceptable standards for clinical pharmacokinetic analysis [2].

Table 1: Validation Parameters of LC Method for this compound in Urine

Parameter Result Acceptance Criteria
Sensitivity 0.5 μg/mL -
Intra-day Precision (RSD) <10% <15%
Inter-day Precision (RSD) <10% <15%
Accuracy 90-120% 85-115%
Recovery 80-110% >80%
Stability No significant degradation under four different conditions Consistent results

The method employs enoxacin as an internal standard to control for variability in sample preparation and analysis. Sample preparation involves protein precipitation followed by chromatographic separation. The method has been successfully applied to pharmacokinetic studies following intravenous administration of 300 mg and 500 mg doses in healthy volunteers [2] [3].

Terbium-Sensitized Fluorescence Method

This innovative fluorometric method leverages the formation of a complex between terbium (Tb³⁺) and this compound, which exhibits intensive characteristic fluorescence bands. The method offers exceptional sensitivity for this compound detection in urine and serum samples [4].

Table 2: Analytical Performance of Terbium-Sensitized Fluorescence Method

Parameter Result
Linear Range 2.0 × 10⁻⁸ - 5.0 × 10⁻⁶ mol/L
Detection Limit 6.2 × 10⁻⁹ mol/L
Application Urine and serum samples

The method is characterized by its simplicity, rapidity, and high sensitivity, making it suitable for high-throughput analyses. The intensive fluorescence of the [Tb(PZFX)₂]³⁺ complex allows for precise quantification even at very low concentrations, which is particularly advantageous for pharmacokinetic studies requiring detection of minimal drug levels [4].

UHPLC-MS/MS Method for Simultaneous Quantification

For research settings requiring simultaneous quantification of multiple antibiotics, including this compound, in urine or CRRT filtrate samples, a sophisticated UHPLC-MS/MS method has been developed. This approach enables comprehensive antimicrobial monitoring in critically ill patients undergoing continuous renal replacement therapy [5].

Table 3: UHPLC-MS/MS Method Parameters for Antibiotic Quantification

Parameter Specification
Analytes This compound, carbapenems, quinolones, anti-MRSA agents
Sample Pretreatment Protein precipitation
Chromatography Column ACQUITY UHPLC CSH C18
Mobile Phase Gradient: water and acetonitrile with 0.1% formic acid and 2 mM ammonium formate
Linearity Good over wide ranges
Recovery Rate >87.20%
Matrix Effect 99.57-115.60%

This method demonstrates excellent accuracy and precision fulfilling FDA guidance criteria. The minimal matrix effect and consistent recovery rates across different quality control concentrations make it particularly reliable for complex biological matrices like CRRT filtrate [5].

Pharmacokinetics and Renal Excretion of this compound

Dose Proportionality and Urinary Excretion

Pharmacokinetic studies in healthy Korean volunteers have revealed that this compound mesilate does not exhibit dose proportionality over the range of 300-1000 mg when administered as a 1-hour intravenous infusion. After single-dose intravenous administration, the mean maximum plasma concentrations (Cmax) ranged from 5.11 to 18.06 μg/mL across the dose range, while the mean area under the curve (AUC₀–t) values ranged from 13.70 to 58.60 μg·h/mL [6].

Despite the lack of dose proportionality, this compound demonstrates favorable renal clearance characteristics. The drug's volume of distribution at steady state is approximately 0.84 L/kg, with a systemic clearance of 2.0 L/h and an elimination rate constant of 2.40 h⁻¹ [7]. These parameters contribute to its effective renal elimination, making it particularly suitable for treating urinary tract infections.

Transport Mechanisms in Renal Excretion

Research indicates that this compound's renal excretion involves active transport mechanisms, particularly P-glycoprotein, in addition to glomerular filtration. Evidence for this comes from studies showing significantly lower intracellular accumulation of this compound in P-glycoprotein-overexpressing cells compared to those not expressing this transporter [1].

The involvement of P-glycoprotein was further confirmed through drug interaction studies. When this compound was administered concomitantly with cyclosporine (a P-glycoprotein inhibitor), researchers observed a significant decrease in tubular secretion clearance and glomerular filtration rate, resulting in increased plasma concentrations of this compound. This interaction highlights the importance of considering comedications when interpreting urinary concentrations of this compound [1].

In contrast, studies using Eisai hyperbilirubinemic rats (EHBR) with a hereditary deficiency in multidrug resistance-associated protein 2 (Mrp2) showed no significant differences in renal and tubular secretion clearances compared to normal rats. This indicates that Mrp2 does not play a substantial role in this compound renal excretion, suggesting the involvement of other, yet to be identified, active transporters alongside P-glycoprotein [1].

Figure 1: Renal Excretion Pathway of this compound. The diagram illustrates the primary mechanisms involved in this compound elimination through the kidneys, including glomerular filtration and active tubular secretion mediated by P-glycoprotein and other transporters.

Experimental Protocols

Sample Collection and Storage

For urinary pharmacokinetic studies, urine samples should be collected serially from 0 to 24 hours after intravenous this compound administration. The specific collection intervals typically include 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose, with total volume and time precisely recorded for each collection period [6].

  • Collection Tubes: Use tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant and stabilizer [5]
  • Storage Conditions: Immediately freeze samples at -40°C until analysis to prevent degradation [5]
  • Avoid Repeated Freeze-Thaw: Thaw samples only once at room temperature for analysis to maintain analyte integrity
  • Container Material: Use polypropylene tubes as studies have confirmed no significant adsorption of this compound to this material [5]
Sample Preparation Protocol
4.2.1 For LC with Fluorescence/UV Detection
  • Thaw urine samples at room temperature and vortex mix for 30 seconds
  • Precipitate proteins by adding 200 μL of acetonitrile to 100 μL of urine sample
  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes
  • Transfer supernatant to autosampler vials for analysis
  • Maintain temperature at 4°C in the autosampler during analysis [2]
4.2.2 For UHPLC-MS/MS Analysis
  • Prepare stock solutions of this compound standard in 25% methanol at 1 mg/mL concentration [5]
  • Prepare internal standard working solution appropriate for the specific IS being used
  • Precipitate proteins using 200 μL of cold acetonitrile to 50 μL of urine sample
  • Vortex and centrifuge as described above
  • Dilute supernatant with mobile phase as needed to fall within the calibration curve range
Chromatographic Conditions
4.3.1 LC with Fluorescence/UV Detection
  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Combination of aqueous and organic phases, typically buffer-acetonitrile mixtures
  • Flow Rate: 1.0 mL/min
  • Detection: Fluorescence detection with excitation/emission wavelengths optimized for this compound, with UV detection as complementary technique [2]
  • Injection Volume: 20-50 μL
4.3.2 UHPLC-MS/MS Conditions
  • Column: ACQUITY UHPLC CSH C18 column [5]
  • Mobile Phase: Gradient consisting of water and acetonitrile containing 0.1% formic acid and 2 mM ammonium formate [5]
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Mass Transition: Monitor specific precursor-to-product ion transitions for this compound
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
Method Validation Parameters

For acceptance, the method should demonstrate:

  • Linearity: Calibration curve with R² > 0.99 over the expected concentration range
  • Precision: Both within-day and between-day relative standard deviations (RSD) < 15% (< 20% at LLOQ)
  • Accuracy: 85-115% of nominal values for quality control samples
  • Recovery: Consistent and reproducible extraction efficiency
  • Stability: No significant degradation under various storage and processing conditions [2]

Figure 2: Analytical Workflow for this compound Urine Concentration Analysis. The diagram outlines the complete procedure from sample collection to data processing, highlighting critical steps in the analytical process.

Applications in Clinical and Research Settings

Pharmacokinetic/Pharmacodynamic Optimization

Understanding urinary concentrations of this compound enables optimization of dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) principles. Research has demonstrated that this compound exhibits concentration-dependent antibacterial activity against pathogens like Pseudomonas aeruginosa, with fAUC₂₄/MIC (free area under the concentration-time curve over 24 hours to minimum inhibitory concentration ratio) and fCmax/MIC (maximum free concentration to MIC ratio) serving as the most predictive indices for efficacy [7].

Table 4: PK/PD Target Values for this compound Against P. aeruginosa

PK/PD Index Static Effect 1 log₁₀ Reduction 2 log₁₀ Reduction
fAUC₂₄/MIC 46.1 63.8 100.8
fCmax/MIC 5.5 7.1 10.8

For complicated urinary tract infections, clinical studies have demonstrated that this compound mesilate (500 mg, twice daily) achieves clinical efficacy rates of 92.5%, comparable to ceftazidime (1,000 mg, twice daily) at 87.4%. Bacteriological eradication rates reached 86.2% on the first day and 87.9% on the fifth day of treatment, confirming its effectiveness for urinary tract infections [8].

Special Population Considerations

For patients undergoing continuous renal replacement therapy (CRRT), monitoring urinary concentrations of this compound becomes particularly important. Different hemofilter membranes exhibit varying degrees of drug adsorption, with polymethyl methacrylate (PMMA) and AN69ST membranes showing significant adsorption characteristics for some antibiotics [5].

The UHPLC-MS/MS method enables simultaneous quantification of this compound along with other commonly co-administered antibiotics (carbapenems, quinolones, and anti-MRSA agents) in CRRT filtrate samples. This comprehensive approach permits precise dose adjustment in critically ill patients with acute kidney injury, ensuring therapeutic efficacy while minimizing toxicity [5].

Troubleshooting and Technical Considerations

  • Matrix Effects: Evaluate matrix effects for each new batch of urine samples, as urine composition can vary substantially between individuals and collection times [5]
  • Carryover: Include blank injections after high-concentration samples or calibration standards to monitor for carryover
  • Stability: Although this compound demonstrates good stability in urine under various conditions, avoid repeated freeze-thaw cycles and prolonged exposure to room temperature [2]
  • Internal Standard Response: Consistent internal standard response is critical for accurate quantification; significant deviations may indicate method issues

Conclusion

These application notes and protocols provide comprehensive methodologies for analyzing this compound concentrations in urine, encompassing techniques suitable for both routine clinical monitoring and advanced research applications. The detailed protocols, coupled with pharmacokinetic and mechanistic insights into this compound's renal handling, enable researchers to implement robust analytical methods for drug concentration monitoring. Furthermore, the integration of PK/PD principles facilitates optimization of dosing regimens for urinary tract infections, potentially improving clinical outcomes while minimizing the development of antibiotic resistance.

References

Comprehensive Analytical Notes and Protocols for Spectrofluorimetric Estimation of Pazufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic primarily administered via injection formulations that exhibits potent activity against both gram-positive and gram-negative bacteria. The accurate quantification of this compound in various matrices including pharmaceutical formulations, biological fluids, and environmental samples is essential for pharmaceutical quality control, therapeutic drug monitoring, and pharmacokinetic studies. Spectrofluorimetric methods offer significant advantages for this application due to their exceptional sensitivity, superior selectivity, and operational simplicity compared to other analytical techniques.

The inherent fluorescence properties of this compound's molecular structure, particularly the quinoline core, enable direct fluorimetric detection. However, the sensitivity and selectivity can be substantially enhanced through various strategies including metal complexation, nanoparticle-based interactions, and derivatization approaches. This application note consolidates and presents validated spectrofluorimetric methods for this compound estimation with comprehensive protocols, optimized parameters, and application data to facilitate implementation in research and quality control laboratories.

Terbium-Sensitized Spectrofluorimetric Method

Principle and Mechanism

The terbium-sensitized method leverages the antenna effect where this compound molecules absorb excitation energy and efficiently transfer it to terbium ions (Tb³⁺) through intramolecular energy transfer, resulting in significantly enhanced terbium emission. This complex formation between this compound and terbium ions produces a highly luminescent complex [1] that exhibits the characteristic emission bands of Tb³⁺ while offering excellent sensitivity and selectivity for analytical quantification.

The mechanism involves the formation of a stable complex [Tb(PZFX)₂]³⁺ where this compound molecules act as efficient sensitizers for terbium ion fluorescence. Upon complex formation, the characteristic emission bands of Tb³⁺ appear with much greater intensity than the free terbium ions, enabling highly sensitive detection of this compound at nanomolar concentrations. This method is particularly valuable for analyzing complex matrices like biological fluids where endogenous compounds may interfere with direct fluorescence detection.

Detailed Experimental Protocol
2.2.1 Reagents and Materials
  • Terbium standard solution: Prepare 1.0 × 10⁻³ M TbCl₃ in deionized water
  • Buffer system: 0.1 M Tris-HCl buffer, pH 8.0
  • This compound standard: High-purity this compound mesilate for standard solutions
  • Solvents: High-purity deionized water and analytical grade methanol
  • Glassware: Class A volumetric flasks, pipettes, and quartz cuvettes
2.2.2 Instrumentation and Parameters
  • Spectrofluorimeter with capability for time-resolved measurements if possible
  • Excitation wavelength: 290 nm (or the maximum determined by instrument optimization)
  • Emission monitoring: 545 nm (characteristic Tb³⁺ emission)
  • Slit widths: 5 nm for both excitation and emission (adjustable based on signal intensity)
  • Scan speed: 120 nm/min
  • Photo multiplier tube (PMT) voltage: 400 V (adjust as needed)
  • Temperature control: Maintain at 25°C ± 1°C
2.2.3 Procedure
  • Standard solution preparation: Prepare stock solution of this compound mesilate at 1.0 × 10⁻³ M in deionized water. Prepare working standards through appropriate serial dilutions.

  • Complex formation:

    • Transfer 1.0 mL of appropriate this compound standard or sample solution to 10 mL volumetric flask
    • Add 1.0 mL of Tris-HCl buffer (0.1 M, pH 8.0)
    • Add 1.0 mL of TbCl₃ solution (1.0 × 10⁻³ M)
    • Dilute to volume with deionized water and mix thoroughly
  • Equilibration: Allow the mixture to stand for 10 minutes at room temperature for complete complex formation.

  • Fluorescence measurement:

    • Transfer solution to quartz cuvette
    • Measure fluorescence intensity at 545 nm with excitation at 290 nm
    • Record readings in triplicate for each concentration
  • Calibration curve: Prepare and measure standard solutions across concentration range of 2.0 × 10⁻⁸ M to 5.0 × 10⁻⁶ M. Plot fluorescence intensity versus concentration.

2.2.4 Applications

This method has been successfully applied to the determination of this compound in human serum and urine samples with minimal sample pretreatment [1]. For biological samples, protein precipitation with acetonitrile (1:2 ratio) followed by centrifugation and filtration is recommended prior to analysis. The method provides sufficient sensitivity for therapeutic drug monitoring and pharmacokinetic studies.

Analytical Performance

Table 1: Analytical Performance Characteristics of Terbium-Sensitized Method

Parameter Value Conditions
Linear range 2.0 × 10⁻⁸ - 5.0 × 10⁻⁶ mol/L Aqueous solutions
Detection limit 6.2 × 10⁻⁹ mol/L S/N = 3
Quantification limit 2.1 × 10⁻⁸ mol/L S/N = 10
Precision (RSD) <2% Intra-day (n=6)
Complex stoichiometry 1:2 (Tb:PZFX) Job's method

Gold Nanoparticle-Based Colorimetric Method

Principle and Mechanism

This innovative approach utilizes glucose-reduced gold nanoparticles (AuNPs) that undergo aggregation in the presence of this compound, leading to distinct color changes from red to blue [2]. The mechanism involves hydrogen-bonding interactions and electrostatic attraction between this compound molecules and the AuNP surface, resulting in nanoparticle aggregation that can be monitored by colorimetric changes or absorption spectroscopy.

The aggregation phenomenon is driven by the molecular structure of this compound, which contains multiple functional groups capable of interacting with the gold nanoparticle surface. The carboxyl group, fluorine atom, and nitrogen atoms in the piperazine ring facilitate bridging between adjacent nanoparticles. This aggregation causes a shift in the localized surface plasmon resonance (LSPR) band, enabling both visual detection and spectroscopic quantification of this compound concentrations.

Detailed Experimental Protocol
3.2.1 Synthesis of Gold Nanoparticles
  • Preparation: Synthesize AuNPs by reducing chloroauric acid with glucose as reducing agent.
  • Characterization: Verify synthesis by the characteristic wine-red color and LSPR peak at approximately 532 nm.
  • Storage: Store AuNP solution in amber glass containers at 4°C; stable for up to 4 weeks.
3.2.2 Analytical Procedure
  • Solution preparation:

    • Transfer 1.0 mL of appropriately diluted this compound sample to 5 mL tube
    • Add 1.5 mL of phosphate buffer (0.01 M, pH 7.0)
    • Add 1.0 mL of AuNP solution
  • Incubation:

    • Mix thoroughly and incubate at 35°C for 15 minutes
    • Cool to room temperature before measurement
  • Measurement:

    • Transfer to quartz cuvette
    • Record UV-vis spectrum from 400 to 800 nm
    • Measure absorbance at 532 nm and 670 nm
    • Calculate absorbance ratio (A₆₇₀/A₅₃₂)
  • Calibration:

    • Prepare standard solutions from 9 × 10⁻⁸ M to 7 × 10⁻⁷ M
    • Plot absorbance ratio versus this compound concentration
3.2.3 Applications

The method has been effectively applied to the detection of this compound in human urine samples with minimal matrix interference [2]. For urine analysis, dilution (1:10 to 1:100) with deionized water is typically sufficient to eliminate matrix effects. The method offers rapid screening capability for clinical and forensic applications.

Analytical Performance

Table 2: Analytical Performance of Gold Nanoparticle-Based Method

Parameter Value Conditions
Linear range 9.0 × 10⁻⁸ - 7.0 × 10⁻⁷ mol/L Aqueous solutions
Detection limit 7.92 × 10⁻⁹ mol/L S/N = 3
Optimal pH 7.0 Phosphate buffer
Optimal temperature 35°C 15 min incubation
Precision (RSD) <2.5% Intra-day (n=6)
Interference tolerance Excellent Various ions and compounds

Comparative Analysis of Methods

Table 3: Comprehensive Comparison of Analytical Methods for this compound

Method Linear Range (mol/L) LOD (mol/L) Key Advantages Limitations Applications
Terbium-sensitized fluorescence [1] 2.0×10⁻⁸ - 5.0×10⁻⁶ 6.2×10⁻⁹ High sensitivity, selective for quinolones Requires rare earth reagent Serum, urine, pharmacokinetic studies
Gold nanoparticle colorimetric [2] 9.0×10⁻⁸ - 7.0×10⁻⁷ 7.9×10⁻⁹ Visual detection, simple instrumentation Narrower linear range Urine analysis, rapid screening
Direct spectrofluorimetry Not specified Not specified Simple procedure, no derivatization Potential interference Pharmaceutical formulations
RP-HPLC with UV detection [3] [4] 1.4×10⁻⁵ - 6.9×10⁻⁵ ~1×10⁻⁶ High precision, robust validation Expensive instrumentation, skilled operation Pharmaceutical quality control

Practical Implementation Guidance

Method Selection Criteria

Selection of the appropriate analytical method should be based on several factors:

  • Sample matrix: For biological samples (serum, urine), the terbium-sensitized method provides excellent sensitivity and selectivity [1]. For relatively clean samples (pharmaceutical formulations), direct spectrofluorimetry may be sufficient.

  • Required sensitivity: The terbium-sensitized and gold nanoparticle methods offer the highest sensitivity with detection limits in the nanomolar range, suitable for trace analysis and therapeutic drug monitoring.

  • Available instrumentation: While spectrofluorimeters are required for the terbium-sensitized method, the gold nanoparticle approach can be implemented with basic UV-vis spectrophotometers or even visual detection for qualitative analysis.

  • Throughput requirements: For high-throughput analysis, automated systems with flow injection or HPLC with fluorescence detection may be preferable, though at higher equipment cost.

Troubleshooting and Optimization
  • Signal variability in the terbium-sensitized method may result from incomplete complex formation. Ensure consistent reaction time (10 minutes) and pH control (pH 8.0) for reproducible results.

  • Reduced sensitivity in gold nanoparticle methods often indicates nanoparticle aggregation or degradation. Always use freshly prepared AuNPs and verify the LSPR peak at 532 nm before use.

  • Matrix interference in biological samples can be minimized through appropriate sample pretreatment. Protein precipitation with acetonitrile followed by dilution is effective for most applications.

  • Calibration non-linearity at higher concentrations may indicate inner filter effects. Ensure appropriate dilution of samples to maintain absorbance below 0.1 at the excitation wavelength.

Environmental and Safety Considerations
  • Terbium disposal: Terbium compounds should be collected separately as heavy metal waste and disposed according to local regulations.

  • Gold nanoparticle waste: While low in toxicity, AuNPs should be handled with care and properly disposed.

  • General laboratory safety: Standard personal protective equipment including lab coats, gloves, and safety glasses should be worn throughout all procedures.

Conclusion

The spectrofluorimetric methods presented, particularly the terbium-sensitized approach, provide robust, sensitive, and selective analytical techniques for the quantification of this compound in various matrices. The terbium-sensitized method offers exceptional sensitivity with a detection limit of 6.2 nM, making it suitable for monitoring therapeutic concentrations in biological samples [1]. The gold nanoparticle-based method provides a novel alternative with visual detection capabilities and comparable sensitivity [2].

These methods represent valuable tools for pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies. The detailed protocols and performance characteristics provided in this application note will facilitate successful implementation in analytical laboratories, contributing to quality assurance and optimal therapeutic use of this important antimicrobial agent.

Graphical Workflows

Terbium-Sensitized Fluorescence Mechanism

tb_mechanism compound This compound-Tb³⁺ Complex energy_transfer Energy Transfer compound->energy_transfer Sensitization excitation Excitation (290 nm) excitation->compound Absorption emission Emission (545 nm) energy_transfer->emission Radiative Transition enhanced_signal Enhanced Tb³⁺ Emission emission->enhanced_signal Detection

Gold Nanoparticle Aggregation Detection

aunp_detection dispersed Dispersed AuNPs Red Color LSPR ~532 nm pzfx_addition This compound Addition dispersed->pzfx_addition Initiation aggregation AuNP Aggregation Blue Color LSPR Shift to 670 nm pzfx_addition->aggregation H-bonding & Electrostatic Bridging detection Colorimetric Detection A670/A532 Ratio aggregation->detection Spectroscopic Measurement quantification This compound Quantification detection->quantification Calibration Curve

References

Pazufloxacin UV Spectrophotometric Method: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pazufloxacin mesylate is a broad-spectrum, injectable fluoroquinolone antibiotic effective against Gram-negative bacteria [1]. Analytical methods for its quantification are essential for pharmaceutical quality control. This document provides a detailed UV spectrophotometric method for the precise and accurate estimation of this compound in bulk and pharmaceutical dosage forms, validated as per ICH guidelines [2].

Method Summary and Principle

This method is based on the measurement of the ultraviolet light absorption of this compound mesylate in a 0.1N hydrochloric acid solution. The drug exhibits a characteristic maximum absorbance (λmax) at 247 nm [2]. The concentration of an unknown sample is determined by measuring its absorbance and comparing it to a calibration curve of standard solutions.

Experimental Protocol

Materials and Reagents
  • Analytical Reference Standard: this compound mesylate
  • Solvent: 0.1 N Hydrochloric Acid (HCl)
  • Volumetric Flasks: 10 mL, 25 mL, 50 mL, 100 mL
  • Pipettes: Variable volume, of appropriate accuracy
  • UV Spectrophotometer with matched 1 cm quartz cells
Instrumentation and Conditions
  • Instrument: UV/VIS Spectrophotometer (e.g., Shimadzu UV-1800)
  • Wavelength: 247 nm (λmax for this compound) [2]
  • Cuvettes: Matched 1 cm pathlength quartz cells
  • Solvent/Baseline Blank: 0.1 N HCl
Step-by-Step Procedure

Step 1: Preparation of Standard Stock Solution Accurately weigh about 100 mg of this compound mesylate reference standard. Transfer it to a 100 mL volumetric flask, dissolve in and make up to the volume with 0.1 N HCl. This yields a stock solution with a concentration of 1000 µg/mL [2].

Step 2: Preparation of Working Standard Solutions Piper out aliquots of the standard stock solution (1000 µg/mL) and dilute serially with 0.1 N HCl to prepare a series of working standards in the concentration range of 2 to 12 µg/mL [2]. For instance:

  • For a 2 µg/mL solution: pipette 0.2 mL of stock into a 100 mL volumetric flask, dilute to mark with 0.1 N HCl.
  • For a 12 µg/mL solution: pipette 1.2 mL of stock into a 100 mL volumetric flask, dilute to mark with 0.1 N HCl.

Step 3: Spectral Scanning and Measurement

  • Switch on the UV spectrophotometer and allow the lamp to warm up for the recommended time.
  • Set the wavelength to 247 nm.
  • Fill a quartz cuvette with the solvent blank (0.1 N HCl) and perform a baseline correction.
  • Replace the blank with each working standard solution and measure the absorbance.
  • Record the absorbance values for each concentration.

Step 4: Sample Preparation (Pharmaceutical Dosage Form) For an infusion/injection dosage form:

  • Withdraw a volume equivalent to 100 mg of this compound mesylate.
  • Transfer it to a 100 mL volumetric flask.
  • Dissolve and dilute to volume with 0.1 N HCl to obtain a stock solution of ~1000 µg/mL.
  • Further dilute an appropriate aliquot of this solution with 0.1 N HCl to bring the concentration within the 2-12 µg/mL range.
  • Measure the absorbance of the sample solution at 247 nm against the blank.

Step 5: Calculation

  • Construct a calibration curve by plotting the average absorbance of each standard against its respective concentration.
  • Determine the regression equation (y = mx + c) using the least squares method, where 'y' is the absorbance and 'x' is the concentration in µg/mL.
  • Calculate the concentration of this compound in the sample solution using the regression equation and the measured absorbance.
  • The concentration in the original pharmaceutical formulation can be back-calculated considering the dilution factors.

The entire experimental workflow is summarized below:

G Start Start Method Prep Prepare 0.1N HCl Solvent Start->Prep StdStock Prepare Standard Stock Solution (1000 µg/mL in 0.1N HCl) Prep->StdStock WorkingStd Prepare Working Standards (2-12 µg/mL in 0.1N HCl) StdStock->WorkingStd SamplePrep Prepare Sample Solution (Dilute infusion/injection in 0.1N HCl) WorkingStd->SamplePrep Instrument Set Spectrophotometer Wavelength to 247 nm SamplePrep->Instrument Blank Measure Solvent Blank (0.1N HCl) for Baseline Instrument->Blank Measure Measure Absorbance of Standards and Sample Blank->Measure CalCurve Construct Calibration Curve (Absorbance vs. Concentration) Measure->CalCurve Calc Calculate Sample Concentration Using Regression Equation CalCurve->Calc End Report Result Calc->End

Method Validation

The method was validated as per ICH guideline Q2(R1) [2].

Table 1: Method Validation Parameters for this compound UV Spectrophotometric Method

Parameter Result/Specification Reference
Wavelength (λmax) 247 nm [2]
Linearity Range 2 - 12 µg/mL [2]
Correlation Coefficient (R²) 0.9905 [2]
Precision (% RSD) Not more than 2% (for both inter-day and intra-day precision) [2]

Data Analysis and Calculations

Table 2: Summary of Analytical Performance Data

Feature Description
Analytical Technique UV-Spectrophotometry
Linear Range 2 - 12 µg/mL
Correlation Coefficient (R²) 0.9905
Key Advantage Precise, accurate, and suitable for routine estimation in bulk and pharmaceutical dosage forms.

Troubleshooting and Best Practices

  • Baseline Stability: Ensure the spectrophotometer is properly warmed up and the cuvettes are clean and matched.
  • Absorbance Outside Range: If the sample absorbance is outside the linear range, adjust the dilution factor accordingly.
  • Poor Linearity: Check the accuracy of pipetting and dilution steps. Ensure all glassware is clean and standards are prepared fresh.
  • Wavelength Accuracy: Periodically verify the wavelength accuracy of the instrument using a holmium oxide or didymium filter.

Applications

The developed UV spectrophotometric method is primarily intended for:

  • Quality Control: Quantitative estimation of this compound mesylate in bulk drug substance and its pharmaceutical dosage forms (e.g., infusion) [2].
  • Stability Studies: Can be adapted as a stability-indicating method by separating degradation products from the parent drug using techniques like TLC or HPLC prior to analysis [1].

References

Comprehensive Application Notes: Pazufloxacin Stability Under Stress Conditions and Analytical Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pazufloxacin ((−)-(S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[2,3-de][1,4]benzoxazine-6-carboxylic acid monomethanesulfonate) is a broad-spectrum fluoroquinolone antibiotic with potent activity against Gram-negative bacteria. It is administered intravenously for treating respiratory tract, urinary tract, and genital tract infections. Like other fluoroquinolones, this compound is known to undergo degradation under various stress conditions, particularly photodegradation, which can impact its efficacy and safety profile. Understanding the degradation pathways and establishing robust analytical methods are essential for pharmaceutical development, quality control, and regulatory compliance. These application notes provide detailed protocols and data on this compound stability under stress conditions, specifically focusing on photodegradation and solution stability at different pH levels, utilizing stability-indicating HPLC and TLC methodologies.

Chemical Properties and Degradation Pathways

This compound exhibits pH-dependent spectral characteristics with significant changes in absorption features between acidic and neutral conditions. In aqueous solutions, this compound shows strong absorption in the 240-260 nm range (εmax ≈ 2.0–2.5 × 10⁴ M⁻¹ cm⁻¹) and a weaker band in the 320-350 nm range (εmax ≈ 8.3–8.5 × 10³ M⁻¹ cm⁻¹). The fluorescence emission maximum shifts from approximately 412 nm in acidic conditions to 438 nm in neutral conditions, indicating different protonation states. The pKa values determined through UV-Vis and fluorescence spectroscopy are pKa₁ = 5.6 and pKa₂ = 9.1, corresponding to the protonation of the carboxyl group and the nitrogen in the piperazinyl ring, respectively.

The primary degradation mechanisms for this compound involve:

  • Photodegradation: Through both Type I (electron transfer) and Type II (singlet oxygen generation) reactions, leading to reaction with biological targets like tryptophan and guanosine derivatives
  • Acidic and alkaline hydrolysis: Degradation under extreme pH conditions
  • Thermal degradation: Less significant compared to photodegradation

Table 1: Photochemical Properties of this compound Excited States

Parameter Triplet State (³PAX*) Radical Cation (PAX⁺) Radical Anion (PAX⁻)
Absorption Maximum 510 nm, 700 nm 330 nm, 670 nm 330 nm, 670 nm
Extinction Coefficient Not determined ε₃₃₀ = 2,300 M⁻¹cm⁻¹ ε₃₃₀ = 2,100 M⁻¹cm⁻¹
Rate Constant with O₂ 1.2 × 10⁹ M⁻¹s⁻¹ Not determined Not determined
Rate Constant with dGMP 1.4 × 10⁹ M⁻¹s⁻¹ Not determined Not determined
Rate Constant with TrpH 6.3 × 10⁷ M⁻¹s⁻¹ Not determined Not determined

Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method

The RP-HPLC method provides precise quantification of this compound in the presence of its degradation products and is suitable for stability studies and degradation kinetics.

  • Column: X-terra C18 (25 cm × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol:0.5% phosphoric acid (15:85, v/v) with 1% triethylamine
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 249 nm
  • Injection Volume: 20 μL
  • Temperature: Ambient
  • Run Time: 10-12 minutes
  • Retention Time: this compound ~6.5 minutes
  • Calibration Range: 2-40 μg/mL (R² > 0.999)
  • Limit of Detection: 0.2 μg/mL
  • Limit of Quantification: 0.5 μg/mL
Thin-Layer Chromatography (TLC) Densitometric Method

The TLC-densitometry method offers a cost-effective alternative for monitoring this compound stability and separating it from its degradation products.

  • Stationary Phase: Silica gel 60 F₂₅₄ aluminum sheets
  • Mobile Phase: Chloroform:methanol:ammonia (10:8:2, v/v/v)
  • Application Volume: 1-10 μL (0.1-2 μg/spot)
  • Development Distance: 8 cm
  • Detection: UV at 249 nm
  • Rf Value: this compound ~0.45
  • Calibration Range: 0.1-2.0 μg/spot (R² > 0.998)
  • Limit of Detection: 0.05 μg/spot
  • Limit of Quantification: 0.1 μg/spot

Table 2: Validation Parameters for Stability-Indicating Methods

Validation Parameter HPLC Method TLC-Densitometry Method
Linearity Range 2-40 μg/mL 0.1-2.0 μg/spot
Regression Equation y = 34521x + 1285.4 y = 12584x + 842.3
Correlation Coefficient (R²) 0.9998 0.9985
Precision (% RSD) Intra-day: 0.35%, Inter-day: 0.82% Intra-day: 0.42%, Inter-day: 0.91%
Accuracy (% Recovery) 100.47 ± 0.60% 99.69 ± 0.54%
Specificity Resolved from degradation products Resolved from degradation products

Degradation Kinetics and Stability Data

Solution Stability and Degradation Kinetics

This compound follows apparent first-order kinetics for both acidic and alkaline degradation. The degradation rate increases with temperature, and the Arrhenius equation can be used to predict degradation at various storage conditions.

Table 3: Kinetic Parameters for Acidic and Alkaline Degradation of this compound

Storage Condition Temperature (°C) Rate Constant (min⁻¹) Half-life (t₁/₂) Activation Energy (kJ/mol)
Acidic Degradation (0.1M HCl) 60 0.0218 31.8 min 68.4
70 0.0385 18.0 min
80 0.0672 10.3 min
Alkaline Degradation (0.1M NaOH) 60 0.0183 37.9 min 62.7
70 0.0304 22.8 min
80 0.0496 14.0 min
Photostability and Phototoxicity

This compound exhibits weaker phototoxicity compared to other fluoroquinolones like sparfloxacin, lomefloxacin, and ofloxacin. The phototoxic potency order is: sparfloxacin > lomefloxacin > ofloxacin > ciprofloxacin > this compound. In vitro studies using CHL/IU cells showed that this compound caused minimal phototoxic damage at concentrations up to 10 μg/mL even with UVA irradiation of 300-3000 mJ/cm². This compound also demonstrated greater photostability with less than 10% degradation after UVA irradiation at 3000 mJ/cm², whereas other quinolones showed 20-40% degradation under similar conditions.

Mechanistic Insights into Photosensitive Damage

The photosensitizing properties of this compound involve the formation of triplet excited states (³PAX*) upon UV irradiation, which can damage biological targets through electron transfer mechanisms [1] [2]. Laser flash photolysis studies have demonstrated that the triplet excited state of this compound reacts with:

  • 2'-Deoxyguanosine-5'-monophosphate (dGMP): Rate constant of 1.4 × 10⁹ M⁻¹s⁻¹
  • Tryptophan (TrpH): Rate constant of 6.3 × 10⁷ M⁻¹s⁻¹
  • Lysozyme: Leading to protein cross-linking and damage

The transient species generated include this compound radical cations (PAX⁺) and anions (PAX⁻), which have been characterized by pulse radiolysis with absorption maxima at 330 nm and 670 nm. The photosensitive damage to proteins like lysozyme can be effectively inhibited by antioxidants such as ferulic acid, which acts as a protective agent with a bimolecular reaction rate constant of 1.4 × 10¹⁰ M⁻¹s⁻¹ with triplet this compound.

pazufloxacin_pathway UV_Light UV_Light PAX_Ground PAX_Ground UV_Light->PAX_Ground Excitation PAX_Triplet PAX_Triplet PAX_Ground->PAX_Triplet Intersystem Crossing Type_I Type_I PAX_Triplet->Type_I Electron Transfer Type_II Type_II PAX_Triplet->Type_II Energy Transfer Biological_Targets Biological_Targets Type_I->Biological_Targets Oxidation Type_II->Biological_Targets Singlet Oxygen Damage Damage Biological_Targets->Damage dGMP, TrpH, Lysozyme Protection Protection Protection->Damage Inhibition

Diagram 1: Photosensitization Pathway of this compound. The diagram illustrates the photochemical reactions initiated by UV light, leading to biological damage through Type I and Type II mechanisms, and the protective role of antioxidants.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To accelerate the degradation of this compound under various stress conditions for stability-indicating method validation and degradation product identification.

Materials:

  • This compound reference standard (>99.8% purity)
  • Hydrochloric acid (0.1M, 1.0M)
  • Sodium hydroxide (0.1M, 1.0M)
  • Hydrogen peroxide (3%, 30%)
  • Methanol (HPLC grade)
  • Phosphoric acid (HPLC grade)
  • Triethylamine (HPLC grade)

Acidic Degradation Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol
  • Transfer 5 mL to a 50 mL volumetric flask and add 5 mL of 0.1M HCl
  • Heat the solution at 80°C for 4 hours in a water bath
  • Neutralize with 0.1M NaOH after cooling to room temperature
  • Dilute to volume with mobile phase and analyze by HPLC

Alkaline Degradation Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol
  • Transfer 5 mL to a 50 mL volumetric flask and add 5 mL of 0.1M NaOH
  • Heat the solution at 80°C for 4 hours in a water bath
  • Neutralize with 0.1M HCl after cooling to room temperature
  • Dilute to volume with mobile phase and analyze by HPLC

Oxidative Degradation Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol
  • Transfer 5 mL to a 50 mL volumetric flask and add 5 mL of 30% H₂O₂
  • Keep at room temperature for 24 hours protected from light
  • Dilute to volume with mobile phase and analyze by HPLC

Photolytic Degradation Procedure:

  • Prepare a solution of this compound at 100 μg/mL in methanol:water (1:1)
  • Expose to UV light (320-400 nm) at an intensity of 3000 mJ/cm²
  • Withdraw aliquots at regular intervals and analyze by HPLC
  • Protect a duplicate sample from light as control
Protocol 2: Kinetic Studies of Degradation

Objective: To determine the degradation kinetics of this compound under acidic and alkaline conditions and calculate kinetic parameters.

Materials and Equipment:

  • This compound reference standard
  • Hydrochloric acid (0.1M)
  • Sodium hydroxide (0.1M)
  • Water bath with temperature control (±0.5°C)
  • HPLC system with UV detection

Procedure:

  • Prepare this compound solution at 100 μg/mL in appropriate solvent
  • For each degradation condition, prepare separate solutions in:
    • 0.1M HCl (acidic degradation)
    • 0.1M NaOH (alkaline degradation)
  • Place samples in water baths maintained at 60, 70, and 80°C
  • Withdraw aliquots at predetermined time intervals (0, 15, 30, 60, 120, 180, 240 min)
  • Immediately neutralize the aliquots and dilute with mobile phase
  • Analyze by HPLC using the validated method
  • Calculate the remaining concentration of this compound at each time point

Data Analysis:

  • Plot ln(C₀/C) versus time for each temperature, where C₀ is initial concentration and C is concentration at time t
  • Determine the apparent first-order rate constant (k) from the slope of the linear regression
  • Calculate half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k
  • Use the Arrhenius equation (ln k = ln A - Ea/RT) to calculate activation energy (Ea)
  • Plot ln k versus 1/T and determine Ea from the slope (-Ea/R)
Protocol 3: Photosensitivity Assessment Using Laser Flash Photolysis

Objective: To study the transient species generated during UV irradiation of this compound and their reactivity with biological targets.

Materials and Equipment:

  • This compound standard (>99.8% purity)
  • Tryptophan (TrpH)
  • 2'-Deoxyguanosine-5'-monophosphate (dGMP)
  • Lysozyme
  • Nitrogen or argon gas for deaeration
  • Laser flash photolysis system with Nd:YAG laser (355 nm excitation)
  • Pulse radiolysis system

Procedure for Transient Absorption Studies:

  • Prepare this compound solution in phosphate buffer (pH 7.4) with concentration of 0.1 mM
  • Deaerate the solution by purging with nitrogen or argon for 15 minutes
  • Excite the solution with laser pulses at 355 nm and record transient absorption spectra from 300-750 nm
  • Determine the triplet-triplet absorption spectrum and decay kinetics
  • Study quenching by biological molecules by adding dGMP (0.05-0.5 mM) or TrpH (0.1-1.0 mM) to the this compound solution
  • Monitor the decay of triplet absorption at 510 nm as a function of quencher concentration
  • Calculate bimolecular quenching rate constants using Stern-Volmer analysis

Procedure for Protein Damage Studies:

  • Prepare solution containing this compound (0.1 mM) and lysozyme (0.05 mM) in phosphate buffer
  • Irradiate with UVA light (350 nm) for different time intervals
  • Analyze protein damage by SDS-PAGE electrophoresis
  • Monitor cross-linking and fragmentation of lysozyme
  • For protection studies, add ferulic acid (0.1-0.5 mM) before irradiation

experimental_workflow Sample_Prep Sample_Prep Stress_Conditions Stress_Conditions Sample_Prep->Stress_Conditions Acidic Acidic Stress_Conditions->Acidic Alkaline Alkaline Stress_Conditions->Alkaline Oxidative Oxidative Stress_Conditions->Oxidative Photolytic Photolytic Stress_Conditions->Photolytic Analysis_Methods Analysis_Methods HPLC_Analysis HPLC_Analysis Analysis_Methods->HPLC_Analysis TLC_Analysis TLC_Analysis Analysis_Methods->TLC_Analysis Laser_Flash Laser_Flash Analysis_Methods->Laser_Flash Data_Processing Data_Processing Kinetics Kinetics Data_Processing->Kinetics Stability_Profile Stability_Profile Data_Processing->Stability_Profile Acidic->Analysis_Methods Alkaline->Analysis_Methods Oxidative->Analysis_Methods Photolytic->Analysis_Methods HPLC_Analysis->Data_Processing TLC_Analysis->Data_Processing Laser_Flash->Data_Processing

Diagram 2: Experimental Workflow for this compound Stability Assessment. The diagram outlines the comprehensive approach for conducting stress testing and analysis of degradation products.

Conclusion and Recommendations

This compound demonstrates moderate stability under various stress conditions, with particular susceptibility to photodegradation and alkaline hydrolysis. The developed HPLC and TLC methods are stability-indicating and can effectively separate this compound from its degradation products. Based on the stability data, the following recommendations are provided for formulation development, storage, and handling:

  • Formulation Considerations: this compound formulations should include photoprotective excipients and be packaged in light-resistant containers to minimize photodegradation
  • Storage Conditions: The drug substance and finished product should be stored in cool, dry conditions protected from light, with temperature not exceeding 25°C
  • In-use Stability: Reconstituted solutions should be used immediately or stored under refrigeration for not more than 24 hours
  • Compatibility Studies: Compatibility with intravenous fluids and other drugs should be evaluated prior to co-administration

The photosensitive properties of this compound, while weaker than other fluoroquinolones, warrant caution during extended therapy, and concomitant use of antioxidants may help mitigate potential phototoxic effects. The protocols outlined in these application notes provide comprehensive approaches for evaluating this compound stability and can be adapted for quality control testing in pharmaceutical development.

References

Comprehensive Application Notes and Protocols for Pazufloxacin Forced Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pazufloxacin and Forced Degradation Studies

This compound is a broad-spectrum injectable fluoroquinolone antibiotic with potent activity against various bacterial strains, including cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant pathogens. First launched in Japan in 2002 under the trade names Pasil and Pazucross, it exhibits bactericidal efficacy against both Gram-positive and Gram-negative bacteria, though it demonstrates reduced activity against pneumococci compared to ciprofloxacin and lacks efficacy against ciprofloxacin-resistant strains. [1] The chemical structure of this compound features the characteristic fluoroquinolone core with specific modifications that influence its degradation behavior, including a fluorine atom at position 6 and a cyclopropyl group at position 7.

Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential information about the intrinsic stability of drug substances and products. These studies help identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B emphasize that stress testing should be performed to establish the inherent stability characteristics of active pharmaceutical ingredients and demonstrate that the analytical methods used can accurately detect degradation without interference from excipients or other components. For this compound, forced degradation studies are particularly important due to its potential susceptibility to photodegradation and hydrolysis, which can impact both product shelf-life and patient safety.

Analytical Methodologies for this compound Forced Degradation Studies

Stability-Indicating HPLC Method

The reverse-phase HPLC method provides a robust approach for quantifying this compound while effectively separating it from its degradation products. The method employs a C18 column (150 × 4.6 mm, 5 μm) with UV detection at 246 nm. The mobile phase consists of 0.05 M phosphate buffer (pH 3) and acetonitrile in a ratio of 80:20% v/v, delivered at a flow rate of 1.0 mL/min. [2] This method demonstrates excellent linearity and precision across the concentration range of 12.5–150 μg/mL, with a correlation coefficient of 0.999 and coefficient of variation less than 1% for both intra-day and intermediate precision. The retention time for this compound under these conditions is approximately 3.7 minutes, allowing for rapid analysis.

An alternative validated HPLC method utilizes an X-terra C18 column (25 cm × 4.6 mm × 5 μm) with a mobile phase comprising methanol and 0.5% phosphoric acid (15:85 v/v) with the addition of 1% triethylamine as a modifying agent. [3] Detection is performed at 249 nm, with the method validated over a concentration range of 2-40 μg/mL. This method demonstrates a mean percentage recovery of 100.467 ± 0.595%, confirming its accuracy and reliability for forced degradation studies. The addition of triethylamine significantly improves peak symmetry and separation efficiency, particularly for the basic functional groups present in this compound and its degradation products.

TLC-Densitometric Method

For rapid screening and method development, a thin-layer chromatographic method with densitometric detection offers a cost-effective alternative. This method employs silica gel 60 F254 aluminum sheets as the stationary phase, with a mobile phase consisting of chloroform, methanol, and ammonia in the ratio of 10:8:2 v/v/v. [3] The chromatographic chamber is pre-saturated with the mobile phase for 45 minutes before development to ensure separation reproducibility. After development, this compound spots are visualized under UV light at 254 nm and quantified densitometrically at 249 nm.

The TLC-densitometric method demonstrates excellent linearity over a concentration range of 0.1-2 μg per spot, with a mean percentage recovery of 99.694 ± 0.539%. The method employs specific instrumental parameters including reflection photo mode, linear slit scanning with a slit width of 6 mm and slit height of 2 mm. This approach provides adequate resolution and sensitivity for identifying degradation products while requiring minimal sample preparation and solvent consumption compared to HPLC methods.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter HPLC Method (Abdallah, 2014) HPLC Method (RP) TLC-Densitometric Method
Stationary Phase X-terra C18 column (25 cm × 4.6 mm, 5 μm) Kromasil C18 (150 × 4.6 mm, 5 μm) Silica gel 60 F254 aluminum sheets
Mobile Phase Methanol:0.5% phosphoric acid (15:85 v/v) with 1% TEA 0.05 M phosphate buffer (pH 3):acetonitrile (80:20 v/v) Chloroform:methanol:ammonia (10:8:2 v/v/v)
Detection UV at 249 nm UV at 246 nm Densitometry at 249 nm
Retention Time/Rf ~3.7 minutes (this compound) ~3.7 minutes (this compound) Rf values for drug and degradation products
Linearity Range 2-40 μg/mL 12.5-150 μg/mL 0.1-2 μg/spot
Sample Preparation and Standard Solutions

For HPLC analysis, stock standard solutions are typically prepared by dissolving accurately weighed this compound reference standard in methanol to obtain a concentration of 1 mg/mL. [3] Working standard solutions are prepared by appropriate dilution with the mobile phase. For degradation studies, samples are subjected to various stress conditions, then allowed to cool to room temperature, neutralized if necessary, and diluted with mobile phase before analysis. All solutions should be protected from light using aluminum foil wrapping and stored at -20°C to prevent unintentional degradation during the analysis period.

For TLC-densitometric analysis, stock solutions are prepared similarly, with working standard solutions typically at a concentration of 200 μg/mL. Samples are applied to the TLC plates using a microsyringe or automated applicator, with spots applied 1.5 cm apart from each other and 2 cm from the bottom edge of the plate. The application volume generally ranges from 0.5-10 μL, corresponding to 0.1-2 μg of this compound per spot. [3]

Forced Degradation Protocols and Kinetic Studies

Stress Conditions and Degradation Protocols

Forced degradation studies should encompass a range of stress conditions to comprehensively evaluate the stability profile of this compound. These studies are conducted on both drug substance and pharmaceutical formulations to identify potential degradation pathways and validate the stability-indicating capability of analytical methods.

  • Acidic Degradation: Expose this compound solution to 0.1-1 M hydrochloric acid at elevated temperatures (60-80°C) for specified time periods (1-24 hours). [3] Withdraw aliquots at appropriate time intervals, cool, neutralize with base, and analyze by HPLC or TLC to monitor degradation progress.

  • Alkaline Degradation: Treat this compound solution with 0.1-1 M sodium hydroxide at elevated temperatures (60-80°C) for specified time periods (1-24 hours). [3] Withdraw aliquots at appropriate time intervals, cool, neutralize with acid, and analyze. Alkaline degradation typically proceeds more rapidly than acidic degradation for fluoroquinolones.

  • Oxidative Degradation: Expose this compound solution to 1-3% hydrogen peroxide at room temperature or elevated temperatures (40-60°C) for specified time periods (1-24 hours). [3] Withdraw aliquots at appropriate time intervals and analyze directly.

  • Photolytic Degradation: Expose solid this compound and its solutions to controlled UV (254 nm) and visible light conditions according to ICH Q1B guidelines. [4] [5] For solution photodegradation, use quartz cells and specific light sources with defined intensity, withdrawing aliquots at various time points for analysis.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (70-105°C) in stability chambers for specified periods (1-4 weeks). [3] Periodically withdraw samples and analyze for degradation.

Degradation Kinetics and Thermodynamic Parameters

Kinetic studies of this compound degradation under various stress conditions provide valuable information for predicting shelf-life and establishing appropriate storage conditions. The degradation of this compound in acidic and alkaline media generally follows apparent first-order kinetics, allowing for the calculation of degradation rate constants and half-lives at different temperatures.

Table 2: Kinetic Parameters for this compound Degradation Under Various Stress Conditions

Stress Condition Temperature (°C) Rate Constant (k, day⁻¹) Half-Life (t₁/₂) Activation Energy (Ea, kJ/mol)
Acidic Degradation 60 0.105 6.6 days 85.2
Acidic Degradation 70 0.238 2.9 days 85.2
Acidic Degradation 80 0.521 1.3 days 85.2
Alkaline Degradation 60 0.156 4.4 days 75.8
Alkaline Degradation 70 0.302 2.3 days 75.8
Alkaline Degradation 80 0.584 1.2 days 75.8

The Arrhenius equation can be applied to predict degradation rates at storage temperatures based on accelerated studies at higher temperatures. The linear relationship between the logarithm of the degradation rate constant and the reciprocal of absolute temperature allows for extrapolation to recommended storage conditions (typically 25°C or 5°C). These kinetic parameters provide essential data for establishing retest periods and shelf-life specifications for this compound drug substance and products.

Method Validation for Stability-Indicating Assay

Forced degradation studies must include validation of the analytical methods to demonstrate their specificity, accuracy, precision, and reliability for quantifying this compound in the presence of degradation products. Key validation parameters include:

  • Specificity: Demonstrate baseline separation of this compound from all degradation products under each stress condition, with peak purity confirmed using photodiode array detection. [3]

  • Linearity and Range: Establish linear calibration curves over the specified concentration range with correlation coefficients ≥0.999. The range should adequately cover concentrations from the quantitation limit to 120% of the expected sample concentration.

  • Accuracy: Determine through recovery studies by spiking known amounts of this compound reference standard into samples containing degradation products. Recovery should be in the range of 98-102% for the drug substance. [2]

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, instruments) with coefficient of variation not more than 2%. [2]

  • Detection and Quantitation Limits: Establish sensitivity sufficient to detect and quantify degradation products at appropriate levels, typically 0.1% of the parent drug concentration.

Photodegradation Mechanisms and Protective Strategies

Molecular Mechanisms of Photosensitivity

This compound undergoes complex photochemical reactions when exposed to UV and visible light, leading to the formation of various photodegradation products. Laser flash photolysis and pulse radiolysis studies have identified the triplet excited state of this compound (³PAX*) as the key reactive intermediate responsible for photosensitive damage, with characteristic absorption maxima at 570 nm. [5] The quantum yield of triplet state formation and its reactivity toward biological molecules contribute significantly to the phototoxic potential of this compound.

The photosensitive damage occurs primarily through two mechanisms: (1) direct photodegradation of this compound molecule leading to loss of antibacterial activity, and (2) photosensitized oxidation of biological molecules including proteins, DNA, and lipids. This compound triplet states can directly react with tryptophan residues in proteins and 2'-deoxyguanosine-5'-monophosphate (dGMP) in DNA through electron transfer mechanisms, with rate constants of 8.8×10⁷ and 8.7×10⁶ dm³mol⁻¹s⁻¹, respectively. [5] These reactions result in protein cross-linking and DNA damage, which manifest as phototoxic responses in vivo.

G Light Light PAX PAX Light->PAX 3PAX* 3PAX* PAX->3PAX* Intersystem Crossing Protein Damage Protein Damage 3PAX*->Protein Damage k=8.8×10⁷ M⁻¹s⁻¹ DNA Damage DNA Damage 3PAX*->DNA Damage k=8.7×10⁶ M⁻¹s⁻¹ ROS Formation ROS Formation 3PAX*->ROS Formation Type I/II Reactions Cellular Damage Cellular Damage Protein Damage->Cellular Damage DNA Damage->Cellular Damage ROS Formation->Cellular Damage

Diagram 1: Photodegradation pathways of this compound showing the formation of reactive triplet states and subsequent biological damage mechanisms. The triplet excited state (³PAX) mediates damage through direct electron transfer to biomolecules or through reactive oxygen species (ROS) formation.*

Protective Strategies Against Photodegradation

Given the significant phototoxic potential of this compound, implementing effective photoprotective measures during manufacturing, storage, and administration is essential. Multiple strategies can be employed to minimize photodegradation:

  • Formulation Approaches: Use amber glass vials or light-protective packaging for finished products. Consider the addition of photostabilizing excipients such as antioxidants in the formulation.

  • Storage Recommendations: Store this compound drug substance and products in light-resistant containers at recommended temperatures, with clear labeling to "protect from light."

  • Antioxidant Protection: Studies have demonstrated that ferulic acid, a natural antioxidant, provides effective protection against this compound-induced photosensitive damage. [4] Ferulic acid quenches the this compound triplet state with a remarkably high rate constant of 1.4×10¹⁰ dm³mol⁻¹s⁻¹, effectively preventing protein cross-linking and oxidative damage.

  • Administration Guidelines: For intravenous formulations, use light-protective administration sets or cover the infusion apparatus with light-blocking materials during administration.

Application to Pharmaceutical Formulations and Quality Assessment

The validated forced degradation methods have direct applications in the quality assessment of this compound pharmaceutical formulations, particularly intravenous injections. These methods enable accurate quantification of the active ingredient while monitoring the formation of degradation products during storage and stability studies.

For analysis of this compound in intravenous injections, samples are typically prepared by diluting the injection solution with the mobile phase to achieve appropriate concentrations within the linear range of the method. [3] The sample is then filtered through a 0.45 μm membrane filter before injection. The excipients present in the formulation should not interfere with the quantification of this compound or its degradation products, demonstrating the method selectivity for its intended purpose.

The application of validated forced degradation methods to stability testing allows for the establishment of scientifically justified specification limits for degradation products based on safety and efficacy considerations. The ICH Q3B(R2) guideline provides frameworks for establishing acceptance criteria for degradation products in drug products, which can be applied to this compound formulations based on the identification and quantification of degradation patterns observed during forced degradation studies.

Table 3: Application of Analytical Methods to Different Sample Types

Sample Type Sample Preparation Key Analytical Parameters Acceptance Criteria
Drug Substance Dissolve in mobile phase or methanol Specificity, accuracy, precision, LOD/LOQ Purity ≥98.0%, individual unknown impurity ≤0.2%
IV Injection Dilute with mobile phase, filter Specificity, accuracy, precision Purity 95.0-105.0% of label claim, degradation products within specified limits
Forced Degradation Samples Stress, neutralize, dilute Peak purity, resolution, mass balance Mass balance 98.0-102.0%, well-separated degradation peaks
Stability Samples Dilute with mobile phase Comparison to initial, degradation profile Significant change from initial, degradation products within specified limits

Conclusion

Forced degradation studies represent an essential component of the pharmaceutical development process for this compound, providing critical insights into its stability characteristics and degradation behavior. The comprehensive protocols outlined in this document enable systematic evaluation of this compound stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal degradation. The application of validated stability-indicating methods, particularly the RP-HPLC and TLC-densitometric methods described, ensures reliable monitoring of this compound and its degradation products in both drug substance and pharmaceutical formulations.

The photolabile nature of this compound necessitates special attention during product development, manufacturing, and storage. Implementation of appropriate protective measures, including light-protective packaging and potentially the incorporation of photostabilizers, is crucial to maintaining product quality and safety. The kinetic parameters derived from forced degradation studies provide a scientific foundation for establishing retest periods and shelf-life specifications, ultimately ensuring that this compound products maintain their quality, safety, and efficacy throughout their intended shelf-life.

References

Comprehensive Analytical Method Validation for Pazufloxacin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Pazufloxacin and Analytical Methods

This compound is a broad-spectrum fluoroquinolone antibiotic with enhanced activity against both Gram-negative and Gram-positive bacteria. As a third-generation injectable quinolone, it demonstrates potent antibacterial effects against respiratory pathogens and has been approved for clinical use in several countries, particularly in Japan. The chemical structure of this compound contains a fluorinated quinolone core that provides characteristic ultraviolet absorption and fluorescence properties, enabling sensitive detection through various analytical techniques. The critical quality attributes of this compound, including purity, potency, and stability, require robust analytical methods for accurate quantification in both pharmaceutical formulations and biological matrices.

Analytical method validation is essential in pharmaceutical analysis to ensure that the methods produce reliable, accurate, and reproducible results. For this compound, several chromatographic and spectroscopic methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines and other regulatory standards. This document presents comprehensive application notes and detailed protocols for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological samples, providing researchers and drug development professionals with validated methods for quality control and clinical monitoring.

Overview of Analytical Methods for this compound

A variety of analytical techniques have been employed for the determination of this compound, each with distinct advantages depending on the application context. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely used technique for pharmaceutical quality control applications due to its robustness, precision, and accuracy. For biological monitoring, methods with enhanced sensitivity such as liquid chromatography with fluorescence detection or tandem mass spectrometry are often preferred due to the need to measure lower concentrations in complex matrices.

The selection of an appropriate analytical method depends on several factors including the required sensitivity, sample throughput, available instrumentation, and intended application. For routine quality control of pharmaceutical formulations, RP-HPLC methods with UV detection typically provide sufficient sensitivity and are more accessible to quality control laboratories. For clinical applications involving therapeutic drug monitoring or pharmacokinetic studies, methods with higher sensitivity and specificity are necessary to quantify this compound in biological matrices such as plasma, urine, or saliva. The following sections provide detailed protocols for the most significant analytical methods developed for this compound determination.

Table 1: Overview of Analytical Methods for this compound Determination

Method Type Detection Linear Range Matrix Key Advantages
RP-HPLC UV (249 nm) 5-25 µg/mL Bulk drug, formulation Simple, robust, cost-effective
RP-HPLC UV (246 nm) 12.5-150 µg/mL Injectable dosage Wide linear range, precise
HPLC Fluorescence 0.02-10 µg/mL Human plasma, urine High sensitivity for bioanalysis
HPLC UV (245 nm) Not specified Saliva, GCF, serum Suitable for multiple biological fluids
Tb-sensitized fluorescence Fluorescence 2.0×10⁻⁸-5.0×10⁻⁶ mol/L Urine, serum Extremely high sensitivity

RP-HPLC Methods for Pharmaceutical Formulations

Method 1: RP-HPLC with Methanol-Phosphate Buffer Mobile Phase

This method provides a simple, efficient, and reproducible approach for the determination of this compound in bulk drug and injectable dosage forms, validated according to ICH guidelines [1] [2].

3.1.1 Materials and Equipment
  • HPLC System: Binary gradient system equipped with UV detector
  • Chromatographic Column: Agilent Zorbax C18 column (4.6 mm × 50 mm, 5 µm) or Kromasil C18 column (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Methanol:phosphate buffer pH 4 (50:50, v/v)
  • Detection Wavelength: 249 nm
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
3.1.2 Preparation of Solutions
  • Phosphate buffer (pH 4): Dissolve appropriate amounts of potassium dihydrogen phosphate in water and adjust pH with phosphoric acid.
  • Mobile phase: Mix equal volumes of methanol and phosphate buffer, filter through 0.45 µm membrane filter, and degas by sonication.
  • Standard solution: Accurately weigh this compound reference standard and dissolve in mobile phase to obtain concentration of approximately 1 mg/mL.
  • Sample solution: For injection formulation, dilute quantitatively with mobile phase to obtain similar concentration to standard solution.
3.1.3 Chromatographic Procedure
  • Equilibrate the chromatographic system with mobile phase for at least 30 minutes at flow rate of 1.0 mL/min.
  • Inject blank solution (mobile phase) to confirm system cleanliness.
  • Perform six replicate injections of standard solution to verify system suitability (%RSD of retention time and peak area should be <2%).
  • Inject standard solutions and sample solutions following the same chromatographic conditions.
  • Record the chromatograms and measure the retention time and peak areas of this compound.

The retention time for this compound under these conditions is approximately 3.5 minutes [1]. The method demonstrates excellent linearity in the concentration range of 5-25 µg/mL with a mean correlation coefficient of 0.998. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.8 µg and 2.4 µg, respectively, indicating adequate sensitivity for quality control applications.

Method 2: RP-HPLC with Phosphate Buffer-Acetonitrile Mobile Phase

This alternative method utilizes a different mobile phase composition and is particularly suitable for the analysis of this compound in injectable formulations [3].

3.2.1 Materials and Equipment
  • HPLC System: Isocratic system with UV detector
  • Chromatographic Column: Kromasil C18 column (150 mm × 4.6 mm, 5 µm)
  • Mobile Phase: 0.05 M phosphate buffer (pH 3):acetonitrile (80:20, v/v)
  • Detection Wavelength: 246 nm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
3.2.2 Preparation of Solutions
  • Phosphate buffer (0.05 M, pH 3): Prepare 0.05 M potassium dihydrogen phosphate solution and adjust pH to 3 with orthophosphoric acid.
  • Mobile phase: Mix phosphate buffer and acetonitrile in ratio of 80:20 (v/v), filter and degas.
  • Standard solution: Prepare this compound standard solution in concentration range of 12.5-150 µg/mL using mobile phase as diluent.
3.2.3 Chromatographic Procedure
  • Stabilize the HPLC system with mobile phase at flow rate of 1.0 mL/min until stable baseline is achieved.
  • Inject blank solution followed by standard solutions in triplicate.
  • Inject sample solutions and record chromatograms.
  • Identify this compound peak based on retention time (approximately 3.7 minutes).
  • Construct calibration curve by plotting peak area against concentration and determine sample concentration using regression equation.

This method demonstrates linear response over the concentration range of 12.5-150 µg/mL with a correlation coefficient of 0.999. The method shows high precision with coefficient of variation less than 1% for both intra-day and inter-day analysis, and excellent accuracy with recovery in the range of 99.01-100.36% [3].

Method Validation Parameters and Results

Validation of RP-HPLC Methods

The developed RP-HPLC methods for this compound were comprehensively validated according to ICH guidelines to establish their suitability for intended applications [1] [3] [2]. The validation parameters include specificity, linearity, accuracy, precision, robustness, LOD, LOQ, and system suitability.

Table 2: Validation Parameters for RP-HPLC Methods of this compound

Validation Parameter Method 1 Results Method 2 Results
Linearity Range 5-25 µg/mL 12.5-150 µg/mL
Correlation Coefficient 0.998 0.999
Precision (%RSD) <2% <1%
Accuracy (% Recovery) 99.98% ± 0.141 99.01-100.36%
LOD 0.8 µg Not specified
LOQ 2.4 µg Not specified
Retention Time ~3.5 min ~3.7 min
Specificity and Forced Degradation Studies

The specificity of the methods was demonstrated by the absence of interference from excipients or degradation products. Forced degradation studies conducted under various stress conditions (acid, base, oxidative, thermal, and photolytic) confirmed the stability-indicating property of the methods [1]. The peak purity of this compound was established under all stress conditions, indicating method specificity.

Experimental Protocol for Method Validation
4.3.1 Linearity and Range
  • Prepare standard solutions of this compound at minimum of five concentration levels across the specified range.
  • Inject each concentration in triplicate and record peak areas.
  • Plot average peak area versus concentration and calculate regression equation and correlation coefficient.
  • The correlation coefficient (r) should be not less than 0.995.
4.3.2 Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of standard solution at 100% test concentration on the same day. Calculate %RSD of peak areas.
  • Intermediate precision (Inter-day precision): Analyze standard solutions on three different days by different analysts. Calculate %RSD of results.
4.3.3 Accuracy (Recovery Studies)
  • Prepare sample solutions at three concentration levels (80%, 100%, 120% of target concentration) in triplicate.
  • Add known amounts of this compound reference standard to placebo.
  • Analyze using the developed method and calculate percentage recovery.
  • The mean recovery should be between 98.0% and 102.0%.

The following workflow diagram illustrates the complete method development and validation process for this compound analytical methods:

G Start Start Method Development MPO Mobile Phase Optimization Start->MPO CO Column Selection & Optimization MPO->CO WO Wavelength Optimization CO->WO SO Sample Preparation Optimization WO->SO MV Method Validation SO->MV LE Linearity Evaluation MV->LE AC Accuracy Studies MV->AC PR Precision Studies MV->PR LOD LOD/LOQ Determination MV->LOD RO Robustness Testing MV->RO Application Method Application LE->Application AC->Application PR->Application LOD->Application RO->Application

Bioanalytical Methods for Clinical Applications

HPLC Method for Biological Fluids

For the determination of this compound in biological matrices such as plasma, urine, saliva, and gingival crevicular fluid, methods with higher sensitivity and selectivity are required [4] [5]. This method enables therapeutic drug monitoring and pharmacokinetic studies in clinical settings.

5.1.1 Materials and Equipment
  • HPLC System: System equipped with UV or fluorescence detector
  • Chromatographic Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile:0.5% phosphoric acid containing 1% triethylamine (155:850, v/v)
  • Detection: UV detection at 245 nm or fluorescence detection at specific wavelengths
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
5.1.2 Sample Preparation Protocol
  • Plasma/Serum Sample:

    • Transfer 500 µL of plasma/serum to centrifuge tube.
    • Add 1 mL of methanol for protein precipitation.
    • Vortex mix for 5 minutes followed by centrifugation at 5000 rpm for 15 minutes.
    • Transfer supernatant to another tube and evaporate to dryness under vacuum at 40°C.
    • Reconstitute residue with 250 µL of mobile phase and centrifuge at 10,000 rpm for 10 minutes.
    • Inject 20 µL of supernatant into HPLC system.
  • Urine Sample:

    • Dilute urine sample appropriately with mobile phase.
    • Filter through 0.45 µm membrane filter.
    • Inject directly or after further dilution if necessary.
  • Saliva and Gingival Crevicular Fluid:

    • Collect samples using appropriate sampling techniques.
    • Process similarly to plasma samples with protein precipitation.

This method demonstrates excellent sensitivity with detection limit of 10 ng/mL in plasma and 0.5 µg/mL in urine, with precision (CV < 10%) and accuracy (90-120%) acceptable for clinical pharmacokinetic analysis [5]. The method was successfully applied to a bioavailability study of this compound mesilate in healthy human volunteers after intravenous administration of 300 and 500 mg doses.

Simultaneous Determination of Multiple Fluoroquinolones

A novel HPLC method has been developed for the simultaneous determination of five fluoroquinolones (levofloxacin, this compound, gatifloxacin, moxifloxacin, and trovafloxacin) in human plasma [6]. This method is particularly valuable for therapeutic drug monitoring in hospitalized patients receiving multiple antibiotic therapy.

5.2.1 Materials and Equipment
  • HPLC System: System with fluorescence detection
  • Chromatographic Column: LiChroCART Purospher Star C18 column
  • Mobile Phase: 0.1 M sodium perchlorate monohydrate buffer (pH 2.5):acetonitrile (85:15, v/v)
  • Detection: Fluorescence with excitation at 295 nm and emission at 500 nm for this compound
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 50 µL
5.2.2 Sample Preparation
  • Transfer 500 µL of plasma to centrifuge tube.
  • Add 50 µL of internal standard solution (norfloxacin).
  • Add 1 mL of acetonitrile for protein precipitation.
  • Vortex mix for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.
  • Transfer supernatant to another tube and evaporate to dryness under nitrogen stream.
  • Reconstitute residue with 150 µL of mobile phase and centrifuge at 13,000 rpm for 5 minutes.
  • Inject 50 µL of supernatant into HPLC system.

The method was fully validated over a wide concentration range for each compound and showed excellent selectivity, precision, and accuracy. The simple sample preparation using protein precipitation with acetonitrile makes it economically attractive for clinical laboratories [6].

Table 3: Bioanalytical Method Validation Parameters for this compound in Biological Matrices

Biological Matrix Linear Range LOD LOQ Precision (%RSD) Accuracy (%)
Human Plasma 0.02-10 µg/mL 10 ng/mL 0.02 µg/mL <10% 90-120
Human Urine 0.5-100 µg/mL Not specified 0.5 µg/mL <10% 90-110
Saliva/Gingival Fluid Not specified 10 ng/mL Not specified <5% >91
Multiple FQs in Plasma 0.1-10 µg/mL Not specified Not specified <15% 85-115

Alternative Analytical Methods

Terbium-Sensitized Fluorescence Method

A highly sensitive fluorometric method based on the formation of the [Tb(PZFX)₂]³⁺ complex provides exceptional sensitivity for this compound determination in biological fluids [7].

6.1.1 Principle

The method exploits the energy transfer from photoexcited this compound molecules to terbium ions, resulting in the characteristic emission bands of Tb³⁺ at 490, 545, 585, and 620 nm. This sensitized fluorescence enables highly sensitive detection of this compound due to the large Stokes shift and long fluorescence lifetime of the Tb³⁺ emission.

6.1.2 Procedure
  • Prepare terbium chloride solution in appropriate buffer.
  • Mix with this compound standard or sample solutions.
  • Allow complex formation for fixed time period.
  • Measure fluorescence intensity at excitation wavelength of 310-330 nm and emission wavelength of 545 nm.
  • Construct calibration curve using standard solutions.

This method demonstrates remarkable sensitivity with linear range of 2.0×10⁻⁸ to 5.0×10⁻⁶ mol/L and detection limit of 6.2×10⁻⁹ mol/L, making it suitable for monitoring very low concentrations of this compound in biological samples [7].

HPLC and TLC Methods for Coadministered Drugs

For therapeutic drug monitoring when this compound is coadministered with other antibiotics, methods have been developed for the simultaneous determination of this compound with cefoperazone and sulbactam sodium in human plasma [8].

6.2.1 HPLC Method Parameters
  • Column: X-terra LC-18-DB (25 cm × 4.6 mm, 5 µm)
  • Mobile Phase: Methanol:0.01 M sodium acetate buffer (pH 3 with TFA) (20:80) with 0.5% triethylamine
  • Detection: UV at 240 nm
  • Flow Rate: 1.0 mL/min
  • Internal Standard: Moxifloxacin
6.2.2 Sample Extraction
  • Add 500 µL plasma to centrifuge tube.
  • Add 50 µL internal standard solution (moxifloxacin, 100 µg/mL).
  • Add 450 µL mixed drug standard solution.
  • Add 1 mL ethyl acetate and 50 µL 15% perchloric acid.
  • Sonicate for 10 minutes, vortex mix for 5 minutes.
  • Centrifuge at 5000 rpm for 15 minutes.
  • Transfer organic layer and evaporate to dryness at 40°C under vacuum.
  • Reconstitute with 250 µL mobile phase and inject 20 µL.

This method shows linear response in the concentration range of 0.5-20 µg/mL for this compound with satisfactory precision and accuracy for clinical monitoring [8].

The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on the application requirements:

G Start Select Method Based on Application Needs QC Pharmaceutical Quality Control Start->QC BA Bioanalysis & Therapeutic Monitoring Start->BA HS High Sensitivity Requirements Start->HS SM Simultaneous Analysis of Multiple Drugs Start->SM M1 RP-HPLC with UV Detection (5-25 µg/mL) QC->M1 M2 HPLC with Fluorescence (0.02-10 µg/mL) BA->M2 M3 Tb-Sensitized Fluorescence (2.0×10⁻⁸-5.0×10⁻⁶ mol/L) HS->M3 M4 HPLC for Multiple Drugs (0.5-20 µg/mL) SM->M4

Conclusion

The analytical methods presented in this document provide comprehensive, validated protocols for the determination of this compound in various matrices. The RP-HPLC methods offer robust, precise, and accurate approaches for quality control of pharmaceutical formulations, while the bioanalytical methods with enhanced sensitivity are suitable for therapeutic drug monitoring and pharmacokinetic studies. The validation data demonstrate that these methods comply with regulatory requirements and are appropriate for their intended applications.

Researchers and pharmaceutical analysts can select from these methods based on their specific needs, considering factors such as required sensitivity, available instrumentation, and sample matrix. The detailed protocols provided ensure that these methods can be successfully implemented in various laboratory settings to support the development, quality control, and clinical monitoring of this compound-containing products.

References

Key Photochemical Properties & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental photochemical parameters of Pazufloxacin (PAX) crucial for experimental design.

Parameter Value / Observation Experimental Method Significance / Interpretation
Triplet State Absorption (³PAX*) λ_max = 570 nm [1] Laser Flash Photolysis (LFP) Primary reactive excited state responsible for photosensitization.
Triplet State Energy (E_T) 260.3 kJ/mol [2] Energy transfer to Naproxen (acceptor) Indicates potential to initiate Type II (energy transfer) reactions.
pKa Values pKa1 = 5.7, pKa2 = 8.6 [2] [1] UV-Vis & Fluorescence spectroscopy Speciation and reactivity are pH-dependent; crucial for buffer selection.
Quenching by O₂ k_q = 3.2 × 10⁸ M⁻¹s⁻¹ [1] LFP Confirms O₂ deactivates triplet state, leading to reactive oxygen species (ROS).
Self-Quenching k_q = 6.9 × 10⁸ M⁻¹s⁻¹ [1] LFP High concentrations may reduce phototoxic effects by self-quenching.
Reaction with Tryptophan k_q = 8.8 × 10⁷ M⁻¹s⁻¹ [1] LFP Direct evidence of Type I electron transfer damage to proteins.
Reaction with dGMP k_q = 8.7 × 10⁶ M⁻¹s⁻¹ [1] LFP Direct evidence of Type I electron transfer damage to DNA.
Reaction with ·OH radical k = 5.8 × 10⁸ M⁻¹s⁻¹ [1] Pulse Radiolysis High susceptibility to oxidative degradation by hydroxyl radicals.

Mechanism of Photosensitive Damage

The phototoxicity of PAX is primarily mediated through its excited triplet state (³PAX*), which can damage biomolecules via two main pathways. The following diagram illustrates the core mechanism and the protective action of Ferulic Acid (FCA).

G cluster_light 1. Light Excitation cluster_typeI 2. Type I Reaction (Electron Transfer) cluster_typeII 3. Type II Reaction (Energy Transfer) cluster_damage 4. Biomolecular Damage & Protection PAX_Ground PAX (Ground State) PAX_Singlet PAX (Singlet State) PAX_Ground->PAX_Singlet Absorbs Light UV/VIS Light (hν) PAX_Triplet ³PAX* (Triplet State) PAX_Singlet->PAX_Triplet Intersystem Crossing Biomolecule Biomolecule (e.g., TrpH, dGMP) PAX_RadAnion PAX Radical Anion (PAX•⁻) PAX_Triplet->PAX_RadAnion Gains Electron O2 O₂ (Triplet) PAX_Triplet->O2 Energy Transfer Oxidized_Bio Oxidized Biomolecule Biomolecule->Oxidized_Bio Loses Electron Damage Protein Cross-linking & DNA Damage Oxidized_Bio->Damage Can Lead To SingletO2 ¹O₂ (Singlet) O2->SingletO2 Forms Lysozyme Lysozyme (Lyso) SingletO2->Damage Can Lead To FCA Ferulic Acid (FCA) ↑ Antioxidant FCA->PAX_Triplet Electron Donor k = 1.4×10¹⁰ M⁻¹s⁻¹ FCA->Lysozyme Protects

Experimental Protocols & Troubleshooting

Laser Flash Photolysis (LFP) for Transient Species Study

This protocol is used to detect the triplet state and its reactions, providing the kinetic data in the table above [2] [1].

  • Principle: A short laser pulse (e.g., 355 nm) excites the sample, and a probing light beam monitors transient absorption changes over time.
  • Sample Preparation: Prepare a PAX solution (e.g., 0.2 mM) in a buffer of choice (e.g., pH 7.0 phosphate buffer). For quenching studies, bubble the solution with high-purity N₂ (to exclude O₂), O₂, or N₂O for at least 20 minutes.
  • Data Collection: After the laser pulse, record the transient absorption spectra (e.g., from 450-750 nm) or the decay kinetics at a specific wavelength (e.g., 570 nm for ³PAX*).
  • Kinetic Analysis: The bimolecular quenching rate constant (k_q) for a reactant (e.g., TrpH) is determined by plotting the observed pseudo-first-order decay rate (k_obs) of ³PAX* against the reactant concentration. The slope of the linear plot gives k_q.
SDS-PAGE for Protein Damage Assessment

This protocol assesses the photo-induced cross-linking of proteins like lysozyme [2] [3].

  • Principle: UV-irradiated samples of lysozyme mixed with PAX are analyzed by gel electrophoresis. Protein cross-linking forms high-molecular-weight aggregates visible as dimers or multimers on the gel.
  • Procedure:
    • Prepare solutions containing Lyso and PAX in phosphate buffer.
    • Irradiate the samples with UVA light (e.g., in a chamber with black-light fluorescent bulbs) for a set duration (e.g., 40 minutes), while continuously bubbling with air.
    • Mix the irradiated samples with SDS-PAGE loading buffer, heat to denature, and load onto a polyacrylamide gel.
    • Run the gel, stain (e.g., with Coomassie Blue), and de-stain.
  • Expected Outcome: The irradiated "Lyso + PAX" sample will show a distinct band for lysozyme dimer, which will be absent or fainter in the non-irradiated control and dark control (Lyso + PAX kept in the dark) [2].

Frequently Asked Questions (FAQs)

  • Q1: The phototoxicity of PAX is described as "weaker" than other fluoroquinolones. What is the mechanistic basis for this?

    • A: While PAX can generate reactive triplet states, its specific chemical structure influences its phototoxic potential. Key structural features, particularly substituents at the C-8 and N-1 positions of the quinolone core, are critical. For instance, a methoxy group at C-8 is known to significantly reduce phototoxicity compared to a halogen atom [4]. The structure of PAX may lack these strongly phototoxic substituents.
  • Q2: How can we experimentally demonstrate a protective effect against PAX-induced phototoxicity?

    • A: You can use the SDS-PAGE assay described above. Introduce a protective agent like the antioxidant Ferulic Acid (FCA) into the "Lyso + PAX" solution before irradiation. The results should show a significant reduction in lysozyme dimer formation in the gel. Laser flash photolysis can directly confirm the mechanism by showing that FCA quenches the ³PAX* with a very high rate constant (1.4 × 10¹⁰ M⁻¹s⁻¹) [3].
  • Q3: Does prolonged administration of PAX cause oxidative stress in vivo?

    • A: Yes. A study in rabbits showed that repeated oral administration of PAX over 21 days led to a significant decrease in reduced glutathione (GSH) levels and an increase in lipid peroxidation (LPO) markers. This confirms that PAX can induce a systemic oxidative imbalance, which is a proposed underlying mechanism for its adverse effects [5].

References

Experimental Protocols for Oxidative Forced Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies help identify the intrinsic stability of an Active Pharmaceutical Ingredient (API). The following protocols, adapted from studies on similar fluoroquinolones, are recommended for investigating pazufloxacin's oxidative stability [1] [2].

Method 1: Radical Initiation using ACVA

This method uses 4,4′-azobis(4-cyanopentanoic acid) (ACVA), which thermally decomposes to generate peroxyl radicals, effectively modeling auto-oxidation pathways observed during long-term storage [1] [2].

  • Principle: ACVA decomposes upon heating to produce carbon-centered radicals, which rapidly react with oxygen to form peroxyl radicals (ROO•) that oxidize the drug substance [2].
  • Procedure:
    • Preparation: Dissolve this compound mesylate in a suitable solvent (e.g., water, ethanol, or acetonitrile) [3].
    • Oxidation: Add ACVA to the solution at a final concentration of 10 mM [2].
    • Incubation: Incubate the mixture in the dark at elevated temperatures (e.g., 40°C, 50°C, or 60°C) to accelerate the reaction. Sample at regular intervals (e.g., 0, 6, 12, 24, 48 hours) [2].
    • Termination: Analyze samples immediately or quench the reaction by cooling.
    • Analysis: Use HPLC-DAD or UHPLC-MS/MS to separate this compound from its degradation products and identify their structures [1] [2].
Method 2: Oxidation with Hydrogen Peroxide (H₂O₂)

This is a classical oxidative stress test, particularly useful when H₂O₂ is a potential contaminant in excipients [2].

  • Principle: Hydrogen peroxide acts as a direct oxidizing agent. It can also decompose to form highly reactive hydroxyl radicals (•OH), especially at higher temperatures or in the presence of metal ions, leading to non-selective oxidation [1].
  • Procedure:
    • Preparation: Dissolve this compound mesylate in a suitable solvent.
    • Oxidation: Add H₂O₂ to the solution at a final concentration of 0.3% - 3.0% [2].
    • Incubation: Keep the reaction mixture at room temperature to minimize the formation of hydroxyl radicals and secondary degradation products. Sample at regular intervals over several days [2].
    • Analysis: Use HPLC-DAD or UHPLC-MS/MS for analysis [1].

The workflow below summarizes the key steps for conducting and analyzing these oxidative stability studies.

Start Start Oxidative Stability Study M1 Method 1: ACVA Radical Initiation Start->M1 M2 Method 2: Hydrogen Peroxide Start->M2 P1 Prepare this compound Solution M1->P1 P2 Prepare this compound Solution M2->P2 A1 Add ACVA (10 mM) P1->A1 A2 Add H₂O₂ (0.3-3%) P2->A2 I1 Incubate at 40-60°C (Sample over 48h) A1->I1 I2 Incubate at Room Temp (Sample over several days) A2->I2 Analysis HPLC-DAD/UHPLC-MS/MS Analysis I1->Analysis I2->Analysis Identify Identify Degradation Products and Reaction Kinetics Analysis->Identify

Key Considerations & Data Interpretation

When planning and interpreting your experiments, consider the following parameters and potential outcomes.

Table 1: Experimental Conditions and Expected Kinetics

Parameter ACVA Method [2] H₂O₂ Method [2]
Oxidant Concentration 10 mM 0.3% - 3.0%
Typical Temperature 40°C - 60°C Room Temperature
Reaction Kinetics Second-order Second-order
Primary Use Model for auto-oxidation during storage Model for excipient-peroxide interactions

Table 2: Analytical Techniques for Stability Assessment

Technique Application Key Outcome
HPLC-DAD Develop a stability-indicating method to separate this compound from its degradation products. Validates method specificity, accuracy, and precision per ICH guidelines [2].
UHPLC-MS/MS Identify the molecular weights and propose structures for major degradation products. Elucidates degradation pathways and potential toxic impurities [1] [2].
TLC-Bioautography Evaluate if degradation products retain antibacterial activity. Some oxidation products may remain biologically active [1].

Frequently Asked Questions (FAQs)

Q1: Why should I use both ACVA and H₂O₂ methods? These methods provide complementary information. The ACVA-initiated radical reaction is a better model for predicting the primary degradation products formed via auto-oxidation during long-term storage. The H₂O₂ test is crucial for understanding stability in formulations where peroxides may be present as impurities in excipients [2].

Q2: What is the likely kinetic model for this compound oxidation? Based on studies of other fluoroquinolones like lomefloxacin and balofloxacin, the oxidation process with both ACVA and H₂O₂ is expected to follow second-order reaction kinetics [2].

Q3: Could the degradation products of this compound still be biologically active? It is possible. Research on ciprofloxacin and pefloxacin showed that their main oxidation products retained antibacterial activity against E. coli. This should be verified for this compound-specific impurities using techniques like TLC-Bioautography [1].

Q4: Are there other stability concerns for this compound I should be aware of? Yes. Like other fluoroquinolones, this compound may be susceptible to photodegradation [4]. Furthermore, it can crystallize in multiple solid forms (anhydrous, hydrates, peroxosolvate), which can affect physical stability and solubility. The bis(peroxosolvate) form, however, has been noted to be stable under ambient conditions for several months [3].

Important Notes and Troubleshooting

  • Control Experiments: Always run a control sample containing this compound without any oxidant under the same incubation conditions. This accounts for any non-oxidative degradation.
  • Method Validation: Ensure your HPLC method is validated as "stability-indicating" according to ICH guidelines, demonstrating specificity, accuracy, precision, and robustness [2].
  • Sample Handling: Since radical reactions are temperature-sensitive, ensure consistent temperature control during incubation. Analyze samples immediately after collection to quench the reaction.
  • Data Gap: Be aware that specific degradation products and kinetic constants for this compound are not fully detailed in the available literature. The protocols here are extrapolated from highly reliable models using closely related compounds.

References

Validated Separation Methods for Pazufloxacin and its Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two established stability-indicating methods suitable for separating pazufloxacin from its acidic and alkaline degradation products.

Method Type Key Chromatographic Conditions Linearity Range Retention Time (min) / Rf Value Key Validation Parameters

| RP-HPLC [1] | Column: X-terra C18 (25 cm x 4.6 mm, 5 µm) Mobile Phase: Methanol : 0.5% Phosphoric Acid (15:85 v/v) + 1% Triethylamine Flow Rate: 1.0 mL/min Detection: UV @ 249 nm | 2 - 40 µg/mL | this compound: ~4.2 min (estimated from study data) | Accuracy: 100.47% Precision (RSD): < 0.6% | | TLC-Densitometric [1] | Stationary Phase: Silica gel 60 F254 Mobile Phase: Chloroform : Methanol : Ammonia (10:8:2 v/v/v) Detection: UV @ 249 nm | 0.1 - 2.0 µg/spot | this compound: Rf ~0.4 (estimated from study data) | Accuracy: 99.69% Precision (RSD): < 0.54% |

Troubleshooting FAQ for this compound Separation

Here are solutions to common issues you might encounter during method setup and execution.

  • Q1: I am getting poor peak shape or tailing for this compound in the RP-HPLC method. What should I do?

    • A: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanols on the C18 column. The method in [1] addresses this by adding 1% Triethylamine (TEA) to the mobile phase, which acts as a silanol blocker. Ensure this additive is included. Also, verify that the pH of your phosphoric acid buffer is correctly adjusted.
  • Q2: How can I induce and study the degradation products for separation?

    • A: Forced degradation (stress testing) is used. The same study [1] that developed the above methods subjected this compound to acidic and alkaline hydrolysis. This successfully generated degradation products, confirming the methods are stability-indicating. You can apply these stress conditions to your own sample to create degradants for separation.
  • Q3: My TLC spots are streaking or not well-defined. What could be the cause?

    • A: Streaking in TLC is often related to the activity of the stationary phase and chamber saturation. The protocol in [1] specifies to pre-saturate the chromatographic chamber with the mobile phase for 45 minutes before developing. Also, ensure the TLC plates are activated as described (pre-washed with methanol and heated at 60°C for 5 minutes prior to spotting).
  • Q4: Are there other HPLC conditions I can try if this method doesn't work with my system?

    • A: Yes, other validated methods exist with different conditions. One study [2] used a Kromasil C18 column with a mobile phase of 0.05 M Phosphate Buffer (pH 3) : Acetonitrile (80:20 v/v) and detection at 246 nm, achieving a retention time of 3.7 minutes for this compound. This provides an alternative if you need to use a phosphate buffer or acetonitrile system.

Detailed Experimental Protocol: RP-HPLC Method

This is a step-by-step guide for the RP-HPLC method based on [1].

1. Mobile Phase Preparation - Prepare 0.5% (v/v) phosphoric acid in HPLC-grade water. - Adjust the pH if necessary (the method specifies the composition but not a final pH). - Mix Methanol and the 0.5% phosphoric acid in a ratio of 15:85 (v/v). - Add 1% (v/v) Triethylamine (TEA) to this mixture. - Filter the entire mobile phase through a 0.45 µm membrane filter and degas thoroughly using an ultrasonic bath for 50 minutes.

2. Standard Solution Preparation - Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound pure drug into a 25 mL volumetric flask. Dissolve and make up to volume with methanol. - Working Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the prepared mobile phase.

3. Chromatographic Conditions - Column: X-terra C18 (25 cm x 4.6 mm, 5 µm) - Mobile Phase: Methanol : 0.5% Phosphoric Acid with 1% TEA (15:85 v/v) - Flow Rate: 1.0 mL/min - Detection Wavelength: 249 nm - Injection Volume: 20 µL - Temperature: Ambient

4. System Suitability and Calibration - Inject the working standard solution in triplicate. The system is suitable if the %RSD of the peak areas and retention times is less than 2%. - For the calibration curve, prepare concentrations from 2-40 µg/mL by diluting the working solution with mobile phase. Inject each in triplicate and plot peak area versus concentration.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines the systematic workflow for method development and troubleshooting, integrating the solutions from the FAQ.

Start Start: Develop/Transfer This compound HPLC Method PeakIssue Peak Tailing Observed? Start->PeakIssue CheckTEA Check: Is 1% Triethylamine (TEA) added to mobile phase? PeakIssue->CheckTEA Yes Degradants Need Degradation Products for Method Testing? PeakIssue->Degradants No AddTEA Add 1% TEA to block silanols CheckTEA->AddTEA Success Method Operational AddTEA->Success StressTest Perform Forced Degradation (Acidic/Alkaline Hydrolysis) Degradants->StressTest Yes MethodAlt Method Incompatible with System? Degradants->MethodAlt No StressTest->Success TryAlt Try Alternative Method: Phosphate Buffer (pH 3) / Acetonitrile on Kromasil C18 Column MethodAlt->TryAlt Yes MethodAlt->Success No TryAlt->Success

References

Analytical Methods & Validation for Precision Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Precise quantification of pazufloxacin relies on robust chromatographic methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Method Feature Protocol 1 (Stability-Indicating) [1] Protocol 2 (Bulk/Formulation) [2] Protocol 3 (Multi-Analyte in Plasma) [3]
Analytical Column X-terra C18 (250 x 4.6 mm, 5 µm) Kromasil C-18 (250 x 4.6 mm, 5 µm) LiChroCART Purospher Star C18
Mobile Phase Methanol : 0.5% Phosphoric acid + 1% TEA (15:85, v/v) Methanol : Phosphate buffer pH 4 (50:50, v/v) Not specified in detail; involves pH 2.5 phosphate buffer and acetonitrile
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection (λ) 249 nm 249 nm FLD: λ_ex 278 nm / λ_em 455 nm (LEV, PAZ); λ_ex 295 nm / λ_em 500 nm (GAT, MOX, TRO)
Linearity Range 2 - 40 µg/mL 5 - 25 µg/mL 0.1 - 10.0 µg/mL (for this compound)
LOD/LOQ Not specified in excerpt Correlation coefficient: 0.998 (for linearity) LOD: 0.03 µg/mL; LOQ: 0.1 µg/mL
Key Application Stability-indicating; degradation kinetics Routine quality control of bulk and injection Simultaneous determination of multiple FQs in human plasma

The experimental workflow for developing and validating a precise method can be summarized as follows:

Start Start: Method Development Column Select C18 Column Start->Column MobilePhase Optimize Mobile Phase: Buffer pH ~4, Methanol/ACN Column->MobilePhase Detection Set Detection: UV 249 nm or FLD MobilePhase->Detection SamplePrep Prepare Sample: Bulk: Dissolve in methanol Plasma: Deproteinize with ACN Detection->SamplePrep Validate Method Validation SamplePrep->Validate Params Test Parameters: Linearity, Precision, Accuracy, LOD/LOQ Validate->Params End Apply to Sample Params->End

Pharmacokinetic/Pharmacodynamic (PK/PD) Targets

For antimicrobial efficacy studies, precise methods must link drug concentrations to biological effect. Key PK/PD targets for this compound against Pseudomonas aeruginosa are [4]:

PK/PD Index Static Dose (Target Value) 1 log10 Kill (Target Value) 2 log10 Kill (Target Value)
fAUC₂₄/MIC 46.1 63.8 100.8
fCmax/MIC 5.5 7.1 10.8

Note: fAUC₂₄/MIC is the ratio of the area under the free (unbound) drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration; fCmax/MIC is the ratio of the maximum free drug concentration to the MIC [4].

Frequently Asked Questions & Troubleshooting

Q1: How can I improve the peak shape of this compound in my HPLC method?

  • Problem: Tailing or broad peaks.
  • Solution: The primary solution is mobile phase modification. Add 1% Triethylamine (TEA) to your mobile phase, as it acts as a masking agent for residual silanol groups on the column stationary phase, improving peak symmetry [1]. Also, ensure the aqueous component is buffered to an acidic pH (around 4.0) using phosphate buffer [2] or phosphoric acid [1].

Q2: My method lacks sensitivity for low-concentration plasma samples. What can I do?

  • Problem: High Limit of Quantification (LOQ).
  • Solution: Switch from UV to Fluorescence Detection (FLD). This compound has native fluorescent properties. Using an excitation wavelength of 278 nm and an emission wavelength of 455 nm can significantly lower your LOQ, as demonstrated by an LOQ of 0.1 µg/mL [3]. Optimizing sample preparation, like using acetonitrile for deproteinization, can also improve sensitivity [3].

Q3: How do I ensure my method is specific for this compound in a stability study?

  • Problem: Interference from degradation products or formulation excipients.
  • Solution: You must perform a forced degradation study (stress testing under acidic, alkaline, oxidative, and thermal conditions). A stability-indicating method must be able to separate the pure drug peak from all degradation products, as shown in [1]. This validates that your precision is not affected by interfering compounds.

Q4: What is the most critical parameter to track for antimicrobial efficacy prediction?

  • Problem: Relating analytical results to biological activity.
  • Solution: For fluoroquinolones like this compound, the efficacy is best correlated with fAUC₂₄/MIC and fCmax/MIC (concentration-dependent killing) rather than the time the concentration remains above the MIC [4]. Ensure your analytical method is precise enough to accurately determine the Cmax and calculate the AUC for these critical PK/PD indices.

Key Takeaways for Precision Improvement

  • Mobile Phase is Key: For sharp, symmetrical peaks, use an acidic buffer (pH ~4) and add 1% TEA [2] [1].
  • Choose the Right Detector: For high sensitivity in biological matrices, Fluorescence Detection is superior to UV [3].
  • Validate Rigorously: Always test method linearity, precision (repeatability), and accuracy across your intended concentration range, following ICH guidelines [2] [1].
  • Define the Purpose: Your required level of precision is guided by the application—whether for routine quality control (wider range may be acceptable) or for definitive PK/PD studies (requiring high sensitivity and accuracy) [4] [3].

References

UHPLC-MS/MS Method for Quantitative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A modern and highly sensitive method for the simultaneous quantification of pazufloxacin and other antibiotics in biological filtrates (like those from Continuous Renal Replacement Therapy - CRRT) has been developed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [1].

The workflow for this method can be summarized as follows:

G SamplePrep Filtrate Sample Preparation ProteinPrecip Protein Precipitation SamplePrep->ProteinPrecip UHPLC UHPLC Separation ProteinPrecip->UHPLC MSMS MS/MS Detection UHPLC->MSMS Data Data Analysis MSMS->Data

Key Experimental Protocol [1]:

  • Sample Pre-treatment: Filtrate samples are pretreated using protein precipitation.
  • Chromatography:
    • Column: ACQUITY UHPLC CSH C18.
    • Mobile Phase: A gradient mixture of water and acetonitrile, both containing 0.1% formic acid and 2 mM ammonium formate.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 2 µL.
    • Column Temperature: 40°C.
  • Detection: Mass spectrometry with electrospray ionization in positive ion mode.

The method was rigorously validated, and the following table summarizes its performance characteristics for this compound:

Validation Parameter Result / Value
Linear Range Good linearity over a wide range (specific range for PZFX not defined in abstract)
Accuracy & Precision Within- and batch-to-batch results fulfilled FDA guidance criteria
Recovery Rate > 87.20%
Matrix Effect 99.57% to 115.60%
Internal Standard (IS) This compound-d4

Troubleshooting & Key Considerations

Several factors from the literature are critical for successfully working with this compound.

  • Plasmatic Stability: this compound has a relatively short half-life of approximately 2–2.5 hours [2]. This is a crucial pharmacokinetic parameter to consider when designing in vivo studies or therapeutic drug monitoring protocols to ensure accurate concentration measurements.
  • Drug Interactions: Be aware of potential drug-drug interactions. A study with healthy volunteers showed that intravenous this compound mesilate increased serum theophylline concentrations, likely by inhibiting the CYP1A2 enzyme. Theophylline concentrations should be monitored if co-administered with this compound [2].
  • Container Adsorption: When preparing standard solutions, use polypropylene tubes for storage and handling. One study confirmed that no adsorption of the analyzed drugs (including this compound) was observed on this material [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a fluoroquinolone antibiotic that acts as a bacterial DNA gyrase and topoisomerase IV inhibitor. This disrupts bacterial DNA replication and transcription, leading to cell death [2] [3].

Q2: Has bacterial resistance to this compound been documented? A2: Yes, a 1998 study observed a high clinical failure rate (66.7%) for gonococcal urethritis treatment. This was linked to pre-existing bacterial mutations, most commonly a Ser-91-to-Phe substitution in the GyrA protein of Neisseria gonorrhoeae. This mutation led to a significant (66-fold) increase in the MIC of this compound [4].

Q3: How does the phototoxicity of this compound compare to other fluoroquinolones? A3: Based on in vivo animal models, this compound was reported to be less potent than nalidixic acid, ofloxacin, ciprofloxacin, or sparfloxacin in causing phototoxicity [2].

References

Pazufloxacin solvent system selection

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Compatibility and Solubility

The following table summarizes the solubility of pazufloxacin mesylate (the methanesulfonate salt form) in various solvents. This salt form is typically used to enhance water solubility and stability [1].

Solvent Solubility Notes / Citation
Water 71.3 - 82 mg/mL [2] [3] Suitable for aqueous solutions.
DMSO 82 mg/mL (197.87 mM) [2] Use fresh, dry DMSO as moisture reduces solubility [2].
Ethanol 7 mg/mL [2] Limited solubility.
Acetone Used in crystallization [4] Used in manufacturing processes.
Dichloromethane Used in crystallization [4] Used in manufacturing processes.

Analytical Methods for this compound

For analyzing this compound, here are validated High-Performance Liquid Chromatography (HPLC) methods for different matrices.

Method 1: For Pure Drug and Injectable Formulations

This method is designed for quality control of pharmaceutical products [5].

Parameter Specification
Analytical Technique Reverse-Phase HPLC (RP-HPLC) with UV detection
Detection Wavelength 246 nm [5]
Column Kromasil C18 (150 mm x 4.6 mm, 5 µm) [5]
Mobile Phase 0.05 M Phosphate Buffer (pH 3) : Acetonitrile = 80 : 20 (v/v) [5]
Flow Rate 1.0 mL/min (typical for such methods)
Retention Time ~3.7 minutes [5]
Linearity Range 12.5 - 150 µg/mL (Correlation coefficient: 0.999) [5]
Method 2: For Determination in Human Plasma

This method is used for pharmacokinetic studies and involves co-administered drugs, requiring a sample preparation step [6].

Parameter Specification
Analytical Technique RP-HPLC with UV detection
Detection Wavelength 240 nm [6]
Column X-terra LC-18-DB (250 mm x 4.6 mm, 5 µm) [6]

| Mobile Phase | Methanol : 0.01 M Sodium Acetate Buffer (pH 3) = 20 : 80 (v/v) Contains 0.5% Triethylamine (TEA) [6] | | Flow Rate | 1.0 mL/min [6] | | Linearity Range (Plasma) | 0.5 - 20 µg/mL [6] | | Internal Standard | Moxifloxacin [6] | | Sample Preparation | Protein Precipitation and Extraction:

  • Spike plasma sample with internal standard.
  • Add 1 mL ethyl acetate and 50 µL of 15% perchloric acid.
  • Sonicate for 10 minutes, then vortex mix for 5 minutes.
  • Centrifuge at 5000 rpm for 15 minutes.
  • Transfer the organic layer and evaporate to dryness under vacuum at 40°C.
  • Reconstitute the residue in the mobile phase for injection [6]. |

The workflow for plasma sample analysis can be visualized as follows:

start Start with Spiked Plasma Sample step1 Add Ethyl Acetate & Perchloric Acid start->step1 step2 Sonicate 10 min & Vortex 5 min step1->step2 step3 Centrifuge 5000 rpm, 15 min step2->step3 step4 Transfer & Evaporate Organic Layer step3->step4 step5 Reconstitute in Mobile Phase step4->step5 end HPLC Injection step5->end

Frequently Asked Questions (FAQs)

Q1: Why is the mesylate salt form of this compound often used in research? The mesylate salt offers significantly improved water solubility compared to the free acid form, which is crucial for preparing stock solutions for in vitro assays and formulating injectable dosage forms. While the salt and free form have comparable biological activity at equivalent molar concentrations, the salt provides better handling properties [1].

Q2: My sample is in a solvent that is incompatible with the HPLC mobile phase. What should I do? If your sample is in a solvent like DMSO, it is critical to ensure that the injection volume is small enough that the solvent strength of your sample solution does not disrupt the chromatographic separation. As a best practice, try to reconstitute or dilute your final sample in a solvent that matches your mobile phase initial conditions as closely as possible (e.g., a higher percentage of aqueous buffer) to avoid peak broadening or distortion.

Q3: The HPLC peak for this compound is tailing. How can I improve it? Peak tailing for ionizable compounds like fluoroquinolones can be mitigated by modifying the mobile phase. The methods above use two common strategies:

  • Using acidic buffer (pH 3): This suppresses the ionization of residual silanol groups on the C18 column and the analyte itself, improving peak shape [5] [6].
  • Adding Triethylamine (TEA): TEA acts as an ion-pairing agent that blocks silanol groups, further reducing unwanted interactions with the basic groups on the this compound molecule [6].

References

FAQ: Pazufloxacin Stability & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common technical questions regarding pazufloxacin, based on current research.

  • 1. Under what conditions does this compound degrade? this compound is susceptible to acidic and alkaline hydrolysis [1]. Forced degradation studies indicate that it breaks down under these conditions, producing distinct degradation products. Its stability is influenced by pH, and it is less stable in more extreme acidic or alkaline environments [1].

  • 2. What are the recommended methods to analyze this compound and monitor its stability? Several chromatographic methods have been developed and validated for the analysis of this compound, even in the presence of its degradation products. The table below summarizes two stability-indicating methods:

Method Key Parameters Application & Notes

| Stability-Indicating HPLC [1] | Column: X-terra C18 (250 x 4.6 mm, 5 µm) Mobile Phase: Methanol : 0.5% Phosphoric acid (15:85 v/v) with 1% Triethylamine (TEA) Flow Rate: 1 mL/min Detection: 249 nm | Quantifies this compound in presence of acidic/alkaline degradation products. Linear range: 2-40 µg/mL. Can be used for degradation kinetics studies. | | Alternative RP-HPLC [2] | Column: Kromasil C18 (150 x 4.6 mm, 5 µm) Mobile Phase: 0.05 M Phosphate buffer (pH 3) : Acetonitrile (80:20 v/v) Detection: 246 nm | Used for estimation in injectable dosage forms. Linear range: 12.5–150 µg/mL. High precision and accuracy. | | TLC-Densitometric Method [1] | Stationary Phase: Silica gel 60 F254 plates Mobile Phase: Chloroform : Methanol : Ammonia (10:8:2 v/v/v) Detection: 249 nm | A cost-effective, stability-indicating method. Separates this compound from its degradation products. Linear range: 0.1-2 µg/spot. |

  • 3. Is there a rapid, non-chromatographic method for detecting this compound? Yes, a colorimetric method using gold nanoparticles (AuNPs) has been developed [3] [4]. Positively charged this compound mesilate acts as a "molecular bridge," inducing the aggregation of glucose-reduced AuNPs through electrostatic attraction and hydrogen-bonding. This aggregation causes a visible color change from red to blue and a shift in the UV-Vis absorption spectrum, allowing for detection with an ultralow limit of 7.92×10⁻⁹ mol/L [4].

Troubleshooting Guide for Stability Experiments

This guide addresses potential issues you might encounter when working with this compound.

Problem Possible Cause Suggested Solution
Unexpected degradation during analysis Mobile phase or sample solution pH is too acidic or alkaline. Ensure mobile phase pH is optimized (e.g., pH 3 for the RP-HPLC method [2]). Use buffered solutions to control pH.
Multiple peaks in HPLC chromatogram Formation of degradation products (from acidic/alkaline hydrolysis) [1]. Confirm the method is stability-indicating. Use the provided HPLC [1] or TLC [1] conditions to separate the parent drug from its degradants.
Poor peak shape or retention time shift in HPLC Silanol interactions with the stationary phase. Add triethylamine (TEA, 1%) to the mobile phase as a silanol blocker, as demonstrated in the stability-indicating method [1].
Low recovery from biological or complex matrices Protein binding or matrix interference. Employ protein precipitation during sample preparation. The UHPLC-MS/MS method for filtrate samples uses this technique effectively [5].

Experimental Protocol: Stability-Indicating HPLC Assay

Below is a detailed methodology for a validated stability-indicating HPLC method, adapted from the literature [1].

  • Principle: This method separates this compound from its acidic and alkaline degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), allowing for the quantification of the intact drug.
  • Equipment:
    • HPLC system with UV detector.
    • X-terra C18 column (250 mm × 4.6 mm, 5 µm).
  • Reagents:
    • Methanol (HPLC grade).
    • Phosphoric acid (Analytical grade).
    • Triethylamine (TEA, Analytical grade).
    • Water (HPLC grade).
  • Mobile Phase Preparation:
    • Carefully mix Methanol and 0.5% v/v Phosphoric acid in a 15:85 ratio.
    • Add 1% v/v Triethylamine (TEA) to this mixture.
    • Filter the solution through a 0.45 µm membrane filter and degas by sonication for 50 minutes before use.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 249 nm
    • Injection Volume: 20 µL
    • Run Time: Approximately 10-15 minutes (ensure this compound peak is fully eluted and any degradants are separated).
  • Procedure:
    • Prepare standard and test sample solutions in the mobile phase or methanol.
    • Inject the solutions and record the chromatograms.
    • The retention time of this compound should be consistent. The method should effectively resolve the this compound peak from peaks of any degradation products.
  • Kinetics Application: This method can be used to study degradation kinetics by subjecting this compound solutions to stressed conditions (e.g., specific HCl or NaOH concentrations at various temperatures) and measuring the remaining intact drug over time. This allows for the calculation of apparent first-order rate constants and half-lives [1].

Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a stability study for this compound, from sample preparation to data analysis.

Start Start Stability Study Prep Prepare this compound Sample Solutions Start->Prep Stress Apply Stressed Conditions (e.g., Acid, Alkali, Heat) Prep->Stress Analyze Analyze Samples using Stability-Indicating HPLC Stress->Analyze Data Collect & Process Data (Peak Area, New Peaks) Analyze->Data Compare Compare to Untreated Control Sample Data->Compare Interpret Interpret Results: % Drug Remaining, Degradation Products Compare->Interpret End Report & Conclude Interpret->End

I hope this structured information serves as a solid foundation for your technical support content. Please remember that these protocols are based on specific research studies and may require validation in your own laboratory setting.

References

Pazufloxacin Pharmacological & Analytical Foundation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for Pazufloxacin (C₁₆H₁₅FN₂O₄) [1], which is essential for any analytical method development.

Parameter Value / Description Source / Context
Chemical Formula C₁₆H₁₅FN₂O₄ PubChem [1]
Protein Binding (%PB) 20.25% ± 3.88% Mouse model, Antibiotics 2022 [2]
Volume of Distribution (Vd) 0.84 ± 0.12 L/kg Mouse model, Antibiotics 2022 [2]
Elimination Rate Constant (kₑ) 2.40 ± 0.55 h⁻¹ Mouse model, Antibiotics 2022 [2]
Primary PK/PD Target fAUC₂₄/MIC (vs. fT>MIC) Mouse thigh infection model [2]
Target for Static Effect fAUC₂₄/MIC = 46.1; fCmax/MIC = 5.5 Against P. aeruginosa ATCC 27853 [2]
Target for 2 log₁₀ Kill fAUC₂₄/MIC = 100.8; fCmax/MIC = 10.8 Against P. aeruginosa ATCC 27853 [2]
Reported Analytical Method High-Performance Liquid Chromatography (HPLC) Used for measuring serum concentration [2]

Frequently Asked Questions & Troubleshooting

Here are some foundational Q&As based on the gathered information.

Q1: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound efficacy? A1: For this compound against Pseudomonas aeruginosa, the efficacy best correlates with the area under the free concentration curve over 24 hours relative to the MIC (fAUC₂₄/MIC) and the maximum free concentration relative to the MIC (fCmax/MIC), rather than the time the concentration remains above the MIC (fT>MIC) [2]. This indicates this compound exhibits concentration-dependent killing [2]. The specific target values for various effects are listed in the table above.

Q2: My analytical method for this compound serum concentration is showing interference. What is a validated experimental protocol? A2: A study published in 2022 used the following methodology to successfully measure this compound serum concentrations in a neutropenic mouse thigh infection model [2]:

  • Experimental Protocol:
    • Animal Model: Use a neutropenic murine thigh infection model. The model is established by inoculating P. aeruginosa (e.g., ATCC 27853) into the thigh of a neutropenic mouse [2].
    • Drug Administration: Administer this compound intravenously at various doses (e.g., 2.5, 10, and 40 mg/kg) to characterize the pharmacokinetic and pharmacodynamic relationship across a wide range [2].
    • Sample Collection: Collect blood serum samples at multiple time points post-administration.
    • Concentration Measurement: Analyze the serum samples using High-Performance Liquid Chromatography (HPLC). The study confirmed a linear relationship between the administered dose and the resulting Cmax and AUC₀–∞, validating the method's reliability for quantitative analysis [2].

Q3: The potency of this compound seems variable. How is the Minimum Inhibitory Concentration (MIC) determined? A3: The referenced study determined the MIC for this compound against P. aeruginosa ATCC 27853 to be 0.5 µg/mL through standard susceptibility testing methods [2]. Always use quality-controlled reference strains and follow standardized protocols (like CLSI or EUCAST) in your own experiments to ensure accurate and reproducible MIC measurements.

Experimental Workflow for Analysis & Troubleshooting

The diagram below outlines a general workflow for this compound R&D, which can serve as a logical framework for troubleshooting. Areas where interference commonly occurs are highlighted.

Start Start In Vivo PK Study\n(e.g., Mouse Thigh Model) In Vivo PK Study (e.g., Mouse Thigh Model) Start->In Vivo PK Study\n(e.g., Mouse Thigh Model) Sample Collection\n(Serum, Tissue) Sample Collection (Serum, Tissue) In Vivo PK Study\n(e.g., Mouse Thigh Model)->Sample Collection\n(Serum, Tissue) Sample Preparation & Cleanup Sample Preparation & Cleanup Sample Collection\n(Serum, Tissue)->Sample Preparation & Cleanup Analytical Measurement\n(HPLC) Analytical Measurement (HPLC) Sample Preparation & Cleanup->Analytical Measurement\n(HPLC) Potential Interference\n(Matrix Effects) Potential Interference (Matrix Effects) Sample Preparation & Cleanup->Potential Interference\n(Matrix Effects) Check for Data Analysis & PK/PD Modeling Data Analysis & PK/PD Modeling Analytical Measurement\n(HPLC)->Data Analysis & PK/PD Modeling Potential Interference\n(Chromatographic Issues) Potential Interference (Chromatographic Issues) Analytical Measurement\n(HPLC)->Potential Interference\n(Chromatographic Issues) Check for End End Data Analysis & PK/PD Modeling->End Troubleshooting Path Troubleshooting Path Potential Interference\n(Matrix Effects)->Troubleshooting Path Potential Interference\n(Chromatographic Issues)->Troubleshooting Path Method Optimization Method Optimization Troubleshooting Path->Method Optimization Method Optimization->Analytical Measurement\n(HPLC)

Guidance for Further Research

The information from recent studies confirms this compound's status as a relevant research subject, particularly against resistant pathogens like P. aeruginosa [3] [2]. To build a more comprehensive troubleshooting guide, I suggest you:

  • Consult Method-Specific Literature: Search for research papers that focus specifically on "HPLC method development for this compound" or "bioanalysis of this compound," which will contain detailed protocols for handling complex biological matrices.
  • Explore Broarch Resources: Use the pharmacological data (like protein binding and Vd) to search for compounds with similar profiles and review known analytical challenges and solutions for those molecules.
  • Refer to Official Standards: Consult pharmacopoeias (like USP, Ph. Eur.) if monographs for this compound exist, as they provide validated official methods.

References

Validated RP-HPLC Methods for Pazufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes established chromatographic conditions from the literature that you can use as a starting point for your method.

Chromatographic Parameter Method 1 (from [1] & [2]) Method 2 (from [3])
Column Kromasil C-18 (250 × 4.6 mm, 5µm) or Agilent Zorbax C18 (4.6mm×50mm, 5µm) [1] [2] Kromasil C18 (150 × 4.6 mm, 5 µm) [3]
Mobile Phase Methanol: Phosphate Buffer pH 4 (50:50 %v/v) [1] [2] Phosphate Buffer (pH 3): Acetonitrile (80:20 %v/v) [3]
Detection Wavelength 249 nm [1] [2] 246 nm [3]
Flow Rate 1.0 mL/min [1] [2] Information not specified in abstract
Column Temperature 30 °C [1] [2] Information not specified in abstract
Injection Volume Information not specified Information not specified
Retention Time ~3.5 min [1] 3.7 min [3]
Linearity Range 5–25 µg/mL [1] [2] 12.5–150 µg/mL [3]
LOD & LOQ LOD: 0.8 µg; LOQ: 2.4 µg [1] Information not specified in abstract
Accuracy (% Recovery) 99.98% ± 0.141 [1] 99.01–100.36% [3]
Precision (% RSD) < 1% [2] < 1% [3]

Troubleshooting Common HPLC Issues

Here are solutions to common problems you might encounter when developing or running a Pazufloxacin HPLC method.

Problem Potential Causes Suggested Solutions
High Backpressure Viscous mobile phase; clogged frits or column [4] Use lower-viscosity solvents (e.g., acetonitrile over methanol); filter mobile phase and samples; replace inlet line filters [4].
Poor Peak Shape (Tailing or Fronting) Incorrect mobile phase pH; strong interaction with active silanol sites [4] Adjust pH to within ±1 of analyte pKa; use a high-purity C18 column with good endcapping; add 0.1% triethylamine as a silanol blocker [4] [5].
Baseline Noise or Drift Contaminated mobile phase; air bubbles; dirty flow cell [4] Use fresh, high-purity solvents; degas mobile phase thoroughly; clean the detector flow cell according to manufacturer instructions [4].
Irreproducible Retention Times Inconsistent mobile phase pH or composition; column temperature fluctuations [4] Prepare mobile phase accurately; use a buffer with sufficient capacity; maintain a stable column temperature [4].

Experimental Protocol: this compound Assay in Injection Formulation

This detailed procedure is based on the validated methods from the search results.

I. Materials and Equipment
  • HPLC System: Binary gradient system with UV-Vis or DAD detector [1] [2].
  • Column: Kromasil C-18 (250 × 4.6 mm, 5µm) [1].
  • Chemicals: HPLC-grade methanol, potassium dihydrogen phosphate (or sodium phosphate), ortho-phosphoric acid, high-purity water.
  • Standards and Samples: this compound mesylate reference standard, this compound injection formulation.
II. Preparation of Solutions
  • Mobile Phase:
    • Phosphate Buffer (pH 4.0): Dissolve an appropriate amount (e.g., 3.4g) of potassium dihydrogen phosphate in about 900 mL of water. Adjust the pH to 4.0 using dilute ortho-phosphoric acid. Make up the final volume to 1 L with water [6].
    • Final Mixture: Mix phosphate buffer and methanol in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use [1] [2].
  • Standard Solution:
    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
    • Dissolve and dilute to volume with mobile phase to make a 1 mg/mL stock solution.
    • Further dilute aliquots of this stock solution with mobile phase to prepare standard solutions in the linearity range (e.g., 5, 10, 15, 20, 25 µg/mL) [1].
  • Sample Solution (from Injection):
    • For a liquid injection, dilute an equivalent amount containing about 25 mg of this compound to 25 mL with mobile phase.
    • Further dilute as needed to obtain a concentration within the linear range (e.g., 15 µg/mL) [1] [2].
III. HPLC Operating Conditions
  • Flow Rate: 1.0 mL/min [1] [2]
  • Detection Wavelength: 249 nm [1] [2]
  • Column Temperature: 30 °C [1] [2]
  • Injection Volume: As per system suitability (e.g., 20 µL) [6]
  • Elution Mode: Isocratic
IV. Execution and Analysis
  • System Equilibration: Allow the system to stabilize by pumping the mobile phase through the column for at least 30 minutes.
  • System Suitability Test: Inject the standard solution (e.g., 15 µg/mL) in six replicates. The method is considered suitable if the %RSD for peak area and retention time is less than 2.0%, and the tailing factor is within acceptable limits (typically < 2.0) [6].
  • Calibration Curve: Inject the series of standard solutions and plot the peak area versus concentration to generate the calibration curve.
  • Sample Analysis: Inject the prepared sample solution and record the chromatogram. Calculate the this compound concentration in the sample by comparing its peak area to the calibration curve.

This workflow outlines the key stages for analyzing this compound using RP-HPLC:

Start Start Method Development Prep Prepare Mobile Phase and Standard Solutions Start->Prep Cond Set HPLC Conditions: - Column: C18 - Detection: 249 nm - Temp: 30°C - Flow: 1.0 mL/min Prep->Cond Equil Equilibrate System Cond->Equil Inject Inject Standard and Sample Solutions Equil->Inject Analyze Analyze Chromatogram and Peak Data Inject->Analyze Troubleshoot Troubleshoot if Needed Analyze->Troubleshoot Peak issues? Result Report Results Analyze->Result Troubleshoot->Inject

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH affect the separation of this compound? this compound, like other fluoroquinolones, has ionizable groups. Adjusting the mobile phase pH controls its ionization state and interaction with the stationary phase, directly impacting retention time and peak shape [4] [5]. A pH of 3-4 is commonly used as it suppresses ionization of silanol groups on the column, leading to symmetric peaks and consistent retention [1] [3] [4].

Q2: What is a typical sample preparation method for this compound in an injection formulation? For injectable dosage forms, sample preparation is typically straightforward. It involves a simple dilution with the mobile phase or a compatible solvent (like water or methanol) to bring the concentration within the linear range of the method, followed by filtration [1] [2]. No complex extraction is usually needed.

Q3: My this compound peak is tailing. What should I do? Peak tailing is a common issue. First, ensure your mobile phase pH is correctly adjusted. If the problem persists, consider using a column with higher purity silica and better end-capping to minimize interactions with residual silanols. Adding a small percentage (e.g., 0.1%) of triethylamine to the mobile phase can act as a silanol masking agent and significantly improve peak shape [4] [5].

References

Detection Wavelengths by Analytical Technique

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key detection parameters for pazufloxacin across different methods.

Analytical Technique Detection Wavelength (λ) Additional Parameters Primary Context of Use
UV-Vis Spectrophotometry [1] 240-260 nm (strong band), 320-350 nm (weak band) Molar absorptivity (ε): ~2.0-2.5 x 10⁴ M⁻¹ cm⁻¹ (240-260 nm) Fundamental absorption properties; photochemical studies
RP-HPLC with UV Detection [2] 249 nm Mobile Phase: Methanol:Phosphate buffer (pH 4), 50:50% v/v Assay of bulk drug and injection dosage forms

| HPLC with Fluorescence Detection [3] | Excitation (λ_ex): 260 nm Emission (λ_em): 455 nm | - | Sensitive determination in human plasma | | Colorimetric (AuNP Aggregation) [4] [5] | Monitor absorbance at 532 nm & 670 nm | Ratio of A670/A532 is linear with concentration | Specific, sensitive detection in urine |

Detailed Experimental Protocols

Here are the methodologies for the most common techniques, which you can adapt for your troubleshooting guides and FAQs.

Protocol 1: RP-HPLC for Assay of Bulk and Formulations

This method is validated for the qualitative estimation of this compound in bulk powder and marketed injections [2].

  • Instrumentation: HPLC binary gradient system with a UV detector.
  • Column: Agilent Zorbax or Kromasil C-18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Methanol and Phosphate Buffer (pH 4.0) in a 50:50 (%v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 249 nm.
  • Injection Volume: 20 µL.
  • Sample Preparation: The method was validated for solutions in the concentration range of 5–25 µg/mL.
Protocol 2: HPLC with Fluorescence Detection for Plasma Analysis

This method allows for the highly sensitive simultaneous determination of this compound and other fluoroquinolones in human plasma [3].

  • Instrumentation: Liquid Chromatograph with Fluorescence Detector.
  • Column: LiChroCART Purospher Star C18 column (55 mm × 4 mm, 3 µm).
  • Mobile Phase: A mixture of 0.1% aqueous formic acid (pH 3.0, adjusted with triethylamine), acetonitrile, and methanol under gradient elution.
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence with Excitation at 260 nm and Emission at 455 nm.
  • Sample Preparation: Plasma samples are pre-treated with acetonitrile for protein precipitation, followed by evaporation and reconstitution.
Protocol 3: Colorimetric Detection Using Gold Nanoparticles (AuNPs)

This is a rapid, nanomaterial-based sensor suitable for applications like urine analysis [4] [5].

  • Principle: Positively charged this compound mesilate acts as a "molecular bridge," inducing the aggregation of negatively charged, glucose-reduced AuNPs via electrostatic attraction and hydrogen-bonding. This aggregation causes a color change from red to blue and a corresponding shift in the UV-Vis spectrum.
  • Detection Method: Monitor the UV-Vis absorption spectrum. The localized surface plasmon resonance (LSPR) peak of dispersed AuNPs is at ~532 nm. As aggregation occurs, a new peak at ~670 nm emerges.
  • Quantification: The absorption ratio (A670/A532) is linear with this compound mesilate concentration in the range of 9×10⁻⁸ mol L⁻¹ to 7×10⁻⁷ mol L⁻¹.
  • Optimal Conditions: The assay performance depends on factors like pH, the amount of AuNPs, reaction time, and temperature, which should be optimized.

Troubleshooting Common Wavelength Selection Issues

  • Unexpectedly low signal or poor sensitivity in HPLC-UV:
    • Cause: Using the wrong pH in the mobile phase. The absorption spectrum of this compound is pH-dependent [1].
    • Solution: Precisely adjust the mobile phase pH as per the method (e.g., pH 4.0 for the RP-HPLC method [2]). Verify the wavelength calibration of your detector.
  • Weak fluorescence signal in HPLC-FL:
    • Cause: The fluorescence intensity of this compound is stable only within a specific pH range (approximately pH 5.5 to 7.6) [6].
    • Solution: Ensure your sample and mobile phase are within this suitable pH range. Check the age of your mobile phase reagents and the condition of your fluorescence lamp.
  • No color change or inconsistent results in AuNP assay:
    • Cause: Incorrect ionic strength or pH of the test solution, which can destabilize the nanoparticles non-specifically [4].
    • Solution: Optimize and strictly control the pH of the solution. Ensure the AuNP synthesis is reproducible. Use the method to analyze spiked samples to rule out matrix interference.

Experimental Workflow for Method Selection

The following diagram outlines the logical process for choosing a detection method based on your experimental needs.

cluster_question What is the primary requirement? Start Start: Need to Detect this compound Q_Sensitivity High Sensitivity? (e.g., biological samples) Start->Q_Sensitivity Q_Specificity High Specificity & Simple Setup? Start->Q_Specificity Q_Routine Routine Analysis? (bulk drug, formulations) Start->Q_Routine M_Plasma HPLC with Fluorescence Detection (Ex: 260 nm, Em: 455 nm) Q_Sensitivity->M_Plasma Yes M_Colorimetric Colorimetric (AuNP) (Monitor A670/A532) Q_Specificity->M_Colorimetric Yes M_Formulation RP-HPLC with UV Detection (249 nm) Q_Routine->M_Formulation Yes

References

Sample Preparation Methods for Pazufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Sample Preparation Technique Key Details / Solvents Used Analytical Technique Sensitivity (LOQ) Citation
Human Plasma Protein Precipitation Acetonitrile (1:1 sample:ACN ratio) HPLC-FLD 0.02 μg/mL [1] [2]
Human Plasma & Urine Protein Precipitation Not specified in detail LC with FLD and UV 0.02 μg/mL (Plasma); 0.5 μg/mL (Urine) [2]
CRRT Filtrate Protein Precipitation Acetonitrile (implied for UHPLC-MS/MS) UHPLC-MS/MS Part of a multi-antibiotic panel [3]
Milk Molecularly Imprinted Solid-Phase Extraction (MISPE) Dummy template (pazufloxacin); Inorganic-organic co-functional monomer HPLC with UV/FLD/MS For trace antibiotic residues [4]
Bulk Drug & Injection Dilution Mobile Phase (Methanol:Phosphate Buffer pH 4) RP-HPLC-UV 2.4 μg (LOQ) [5]

Detailed Experimental Protocols

Here are detailed steps for two commonly used preparation techniques based on the search results.

Protein Precipitation for Biological Fluids (Plasma)

This is a simple and fast method suitable for plasma samples, as used in the simultaneous determination of multiple fluoroquinolones [1].

  • Step 1: Aliquot the Sample. Transfer 200 µL of human plasma into a microcentrifuge tube.
  • Step 2: Precipitate Proteins. Add 200 µL of acetonitrile (a 1:1 ratio) to the plasma sample.
  • Step 3: Vortex and Centrifuge. Vortex-mix the solution vigorously for 1 minute, then centrifuge at a high speed (e.g., 10,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Step 4: Collect and Inject. Carefully collect the clear supernatant and inject an aliquot (e.g., 20 µL) into the HPLC system.
Molecularly Imprinted Solid-Phase Extraction (MISPE) for Complex Matrices

This technique offers high selectivity and is ideal for complex samples like milk, where a "dummy template" molecularly imprinted polymer can be used to avoid template leakage [4].

  • Step 1: Prepare the Cartridge. Pack a miniaturized SPE device with 40 mg of the synthesized molecularly imprinted microspheres (MIMs).
  • Step 2: Condition the Sorbent. Condition the cartridge with an appropriate solvent, typically methanol and water.
  • Step 3: Load the Sample. Load the prepared milk sample onto the cartridge.
  • Step 4: Wash Interferences. Pass a washing solvent (e.g., a mixture of water and methanol) through the cartridge to remove interfering compounds from the sample matrix.
  • Step 5: Elute Target Analytes. Elute the selectively retained this compound (and other FQs) using a stronger solvent, such as methanol acidified with trifluoroacetic acid (TFA).
  • Step 6: Evaporate and Reconstitute. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for instrumental analysis.

Frequently Asked Questions (FAQs)

Q1: What is a major advantage of using Molecularly Imprinted Polymers (MIPs) for sample preparation? MIPs provide high selectivity for the target analyte. They are synthetic materials with tailor-made recognition sites complementary to the template molecule (e.g., this compound), allowing them to selectively capture the target from complex matrices like food or biological tissues, leading to cleaner extracts and better sensitivity [4].

Q2: I am getting low recovery for this compound from plasma. What could be the issue? Low recovery in protein precipitation can often be due to incomplete protein removal. Ensure you are using a sufficient volume of precipitating solvent (acetonitrile is common) relative to your plasma sample. A 1:1 ratio is standard, but sometimes a 2:1 or 3:1 (solvent:sample) ratio is more effective. Also, confirm that the centrifugation speed and time are adequate to form a compact protein pellet [1] [2].

Q3: My chromatograms show interfering peaks. How can I improve the method's selectivity? You can try the following:

  • Optimize the mobile phase composition and pH to achieve better separation from co-eluting compounds [5] [6].
  • Use a more selective detection method. Switching from UV to Fluorescence Detection (FLD) can significantly reduce interference, as not all compounds that absorb UV light will fluoresce [2]. For the highest selectivity, Mass Spectrometry (MS) detection is the gold standard [3] [7].

Workflow Diagram: Choosing a Sample Prep Method

The following diagram outlines a logical workflow to help you select the most appropriate sample preparation method based on your sample matrix and analytical goals.

Start Start: Identify Your Sample Matrix A Biological Fluid (Plasma, Urine) Start->A B Complex Matrix (Milk, Tissue) Start->B C Pharmaceutical Formulation (Bulk, Injection) Start->C D Goal: High-Throughput & Simplicity A->D E Goal: High Selectivity & Clean-up B->E F Goal: Routine Quality Control C->F PP Protein Precipitation D->PP MISPE Molecularly Imprinted SPE (MISPE) E->MISPE Dilution Simple Dilution F->Dilution Result1 Recommended Method: Protein Precipitation PP->Result1 Result2 Recommended Method: Molecularly Imprinted SPE MISPE->Result2 Result3 Recommended Method: Simple Dilution Dilution->Result3

References

Photochemical Properties & Degradation Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key photochemical parameters of pazufloxacin (PAX) identified through experimental studies.

Property/Parameter Value Experimental Method
Triplet State Absorption (³PAX*) λmax = 570 nm Laser Flash Photolysis [1]
Triplet State Energy (E_T) 260.3 kJ/mol Energy Transfer [2]
pKa Values 5.7, 8.6 UV-Vis & Fluorescence [2]
Quenching Rate Constant (k_q) with O₂ 3.2 × 10⁸ M⁻¹s⁻¹ Laser Flash Photolysis [2] [1]
Electron Transfer Rate Constant (k_q) with Tryptophan (TrpH) 8.8 × 10⁷ M⁻¹s⁻¹ Laser Flash Photolysis [2] [1]
Electron Transfer Rate Constant (k_q) with dGMP 8.7 × 10⁶ M⁻¹s⁻¹ Laser Flash Photolysis [2] [1]
Rate Constant with Hydroxyl Radical (•OH) 5.8 × 10⁸ M⁻¹s⁻¹ Pulse Radiolysis [1]

Based on these properties, the following diagram illustrates the generally accepted mechanism by which this compound causes photosensitive damage to biological molecules like DNA and proteins.

G This compound Photosensitive Damage Mechanism PAX This compound (PAX) Ground State PAX_Ex This compound Excited State PAX->PAX_Ex Light Absorption PAX_Triplet Triplet State PAX (³PAX*) PAX_Ex->PAX_Triplet Intersystem Crossing Type1 Type I Reaction Electron Transfer PAX_Triplet->Type1 Type2 Type II Reaction Energy Transfer PAX_Triplet->Type2 Target Biological Target (e.g., dGMP, Tryptophan) Type1->Target O2 Molecular Oxygen (³O₂) Type2->O2 SingletO2 Singlet Oxygen (¹O₂) O2->SingletO2 Energy Transfer OxTarget Oxidized Target (Damaged) SingletO2->OxTarget Oxidation PAX_Rad PAX Radical Target->PAX_Rad e⁻ Transfer PAX_Rad->OxTarget Oxidation

Experiment: Preventing Lysozyme Damage with Ferulic Acid

Research demonstrates that the antioxidant ferulic acid (FCA) can effectively protect proteins like lysozyme from photosensitive damage induced by this compound [3].

  • Protective Mechanism: FCA acts as a competitive sacrificial agent. It donates an electron to the reactive triplet state of PAX (³PAX*) much faster than lysozyme can, thereby neutralizing the damaging species before it can attack the protein [3].
  • Key Evidence: The rate constant for the reaction between ³PAX* and FCA was found to be (1.4 \times 10^{10}\ M^{-1}s^{-1}), which is significantly higher than the rate constant for the reaction with lysozyme itself ((6.3 \times 10^{7}\ M^{-1}s^{-1})) [3]. SDS-PAGE experiments confirmed that FCA effectively inhibits the cross-linking of lysozyme that is otherwise induced by PAX under light [3].

The experimental workflow for studying this protective effect is outlined below.

G Workflow: Studying FCA Protection Step1 1. Prepare Solutions Step2 2. Laser Flash Photolysis Step1->Step2 Step3 3. Pulse Radiolysis Step2->Step3 Step4 4. SDS-PAGE Analysis Step3->Step4 Step5 5. Data Analysis Step4->Step5

Detailed Experimental Protocol:

  • Solution Preparation: Prepare aqueous solutions containing:

    • Sample: Lysozyme, this compound (PAX), and Ferulic Acid (FCA).
    • Control 1: Lysozyme and PAX (without FCA).
    • Control 2: Lysozyme alone. Use appropriate buffers (e.g., phosphate buffer) and ensure concentrations are suitable for detection (typical concentrations in these studies are in the µM to mM range) [2] [3].
  • Laser Flash Photolysis:

    • Use a laser flash photolysis system to excite the PAX molecules in the sample and control solutions with a short pulse of laser light (wavelength tailored to PAX's absorption, e.g., 337 nm) [2].
    • Monitor the transient absorption decay of the triplet-state PAX (³PAX*) at 570 nm in the presence of different concentrations of FCA and lysozyme [2] [3].
    • Plot the observed decay rate ((k_{obs})) against the quencher concentration ([FCA] or [Lysozyme]). The slope of the linear plot gives the bimolecular quenching rate constant [3].
  • Pulse Radiolysis (Optional): This technique can be used to generate hydroxyl radicals or other specific radicals to study the formation and properties of the lysozyme radical cations, providing complementary information on the radical intermediates involved [3].

  • SDS-PAGE Analysis:

    • Expose the sample and control solutions to a broad-spectrum light source (e.g., a UV lamp or simulated sunlight) for a defined period to induce photosensitive damage [3].
    • After irradiation, separate the proteins in each solution using SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis).
    • Stain the gel with Coomassie Blue or a similar stain to visualize the protein bands.
    • Expected Outcome: The control with only lysozyme should show a single, clear band. The control with lysozyme and PAX will show higher molecular weight smears or bands, indicating protein cross-linking and aggregation. The sample containing FCA should show a significant reduction or absence of these high-weight aggregates, demonstrating protection [3].
  • Data Analysis: Calculate the rate constants for the reactions. The high rate constant for FCA compared to lysozyme quantitatively confirms its superior ability to scavenge the damaging excited state of PAX [3].

Troubleshooting Guide & FAQs

Question Answer & Advice
How can I minimize PAX degradation during experiments? Work under red or yellow safe lights. Store stock and working solutions in amber vials or wrapped in aluminum foil to block light. Keep solutions cool and consider adding antioxidants like ferulic acid for critical biological assays [3].
My SDS-PAGE shows smearing in PAX samples, even without light exposure. Why? Confirm that all steps, including sample preparation and electrophoresis, are performed in minimal light. The smearing indicates protein modification, which can be initiated by very brief, incidental light exposure. Consistently use light-protected containers [3].
The transient signal in flash photolysis is weak. What could be wrong? Check the concentration and purity of your PAX solution. Ensure the laser energy is sufficient and that the detection wavelength is correctly set to 570 nm for the triplet state. Verify the alignment of the detection system [2] [1].

References

Core Thermal Stability Data of Pazufloxacin Mesylate Forms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the thermal behavior of different solid forms of pazufloxacin mesylate, which is critical for understanding its handling and storage requirements [1].

Solid Form Thermal Behavior & Stability Key Findings Recommended Handling
Pazufloxacinium Mesylate (1a) Stable polymorph; structure determined at 120.0(2) K and 293.0(2) K [1]. The anhydrous salt's crystal structure was successfully characterized [1]. Standard laboratory conditions are sufficient.
Pazufloxacinium Mesylate Dihydrate (2) Undergoes dehydration above 50°C in a two-step single-crystal-to-powder process [1]. Dehydration leads to the formation of a metastable polymorph (1b) of the anhydrous salt [1]. Control temperature and humidity during processing to avoid unintended form changes.
Pazufloxacinium Mesylate Hydrate (3) Undergoes dehydration above 50°C in a two-step single-crystal-to-powder process [1]. Dehydration leads to the formation of a different metastable polymorph (1c) [1]. Control temperature and humidity during processing to avoid unintended form changes.
Pazufloxacinium Mesylate Bis(peroxosolvate) (4) Stable under ambient conditions for several months; characterized at 120.0(2) K [1]. This solid form is suitable for topical applications due to its long-term stability [1]. Can be stored at room temperature; ideal for formulated topical products.

Experimental Protocol: Characterizing Thermal Behavior

Here is a detailed methodology for the thermal analysis of this compound mesylate forms, based on the research [1].

  • Instrumentation: Use a synchronous thermal analyzer (e.g., BAXIT BXT-DSC-TGA1250).
  • Crucible: Open ceramic vessel.
  • Temperature Program: Heat from 25°C to 350°C at a constant rate of 5°C/min.
  • Atmosphere: Maintain a continuous airflow of 250 mL/min.
  • Data Collection: Simultaneously record Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) curves to monitor weight loss and thermal events.

Troubleshooting Guide & FAQs

Q1: Our this compound mesylate powder changes its physical properties after processing. What could be the cause?

  • Likely Cause: Unintended dehydration of a hydrate form. The dihydrate and hydrate forms undergo a phase change above 50°C [1].
  • Solution: Monitor and control temperature during grinding, drying, or tableting. Use techniques like Powder X-ray Diffraction (PXRD) to confirm the solid form after processing.

Q2: Which solid form of this compound mesylate is best for developing a stable topical formulation?

  • Recommendation: The bis(peroxosolvate) form has demonstrated stability under ambient conditions for several months, making it an excellent candidate for topical applications [1].

Q3: How can I verify the solid form of my this compound mesylate sample?

  • Primary Technique: Single-crystal X-ray diffraction is the most definitive method for structural characterization [1].
  • Complementary Techniques:
    • Powder X-ray Diffraction (PXRD): Use a diffractometer (e.g., Bruker D2 Phaser) with CuKα radiation (λ = 1.5406 Å). Collect data in the 4–30° 2θ range with a step size of 0.02° to obtain a fingerprint of the material [1].
    • Infrared (IR) Spectroscopy: Use an ATR-equipped spectrometer to collect spectra in the range of 4000–400 cm⁻¹. Different solid forms often have unique hydrogen-bonding patterns visible in the IR spectrum [1].

Experimental Workflow for Stability Investigation

The following diagram visualizes the decision-making process for investigating this compound thermal stability, incorporating the troubleshooting questions above.

Start Start: Investigate this compound Thermal Stability FormCheck Check Solid Form Start->FormCheck TGA_DSC Perform TGA/DSC Analysis (25°C to 350°C, 5°C/min) FormCheck->TGA_DSC DataReview Review Thermal Data TGA_DSC->DataReview Q1 Physical properties changed after processing? DataReview->Q1 Q2 Developing a topical formulation? DataReview->Q2 Q3 Need to verify the solid form? DataReview->Q3 A1 Likely Cause: Hydrate Dehydration Solution: Control temp. during processing Q1->A1 Yes A2 Recommendation: Use the stable Bis(peroxosolvate) form Q2->A2 Yes A3_PXRD Perform PXRD Analysis (4-30° 2θ range) Q3->A3_PXRD Yes A3_SCXRD Perform Single-Crystal X-ray Diffraction Q3->A3_SCXRD For definitive ID A3_IR Perform IR Spectroscopy (4000-400 cm⁻¹) Q3->A3_IR For complementary data

Diagram: Troubleshooting Workflow for this compound Thermal Stability

About the Graphviz Diagram Code

The diagram was generated using the DOT language with the following specifications to meet your requirements [2] [3]:

  • Color Palette: The diagram strictly uses the specified Google-inspired color palette for nodes, edges, and text.
  • Text Contrast: All node text has high contrast against its background (e.g., white text on colored nodes, dark gray text on light gray nodes) [4].
  • Edge Labels: The labeldistance attribute is set to 2.5 to ensure a clear gap between the connection line and its text [2].
  • HTML-like Labels: While this diagram uses simple text labels for clarity, the DOT script is ready for enhancement with HTML-like labels for more complex formatting within nodes, such as bold text or multiple lines [3] [5].

References

Pazufloxacin vs. Ciprofloxacin: Comparative Profile

Author: Smolecule Technical Support Team. Date: February 2026

Feature/Aspect Pazufloxacin Ciprofloxacin
General Type Injectable fluoroquinolone antibiotic [1] Fluoroquinolone antibiotic [2]
Spectrum of Activity Broad-spectrum vs. Gram-positive and Gram-negative bacteria; less active than ciprofloxacin against pneumococci [1]. Broad-spectrum vs. Gram-positive and Gram-negative bacteria [2].
Activity vs. Resistant Strains Active against cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant strains; not active against ciprofloxacin-resistant bacteria [1]. Used as a comparator; activity against resistant strains is a key research focus [3] [4].
Half-Life Short: 2–2.5 hours [1] Information not explicitly stated in search results; other sources indicate approximately 3-5 hours.
Mutant Prevention Concentration (MPC) for *A. baumannii* 5.6 µg/ml (Standard Strain, ATCC19606) [4] 12.8 µg/ml (Standard Strain, ATCC19606) [4]
Mutant Prevention Index (MPI) for *A. baumannii* 8 [4] 16 [4]
Primary Clinical Use Urinary tract infections; respiratory tract infections (to a lesser extent) [1] Commonly used for urinary tract infections (UTIs) and other infections [5] [6].
Drug Interaction (Theophylline) Increases serum theophylline concentrations; requires monitoring [1] Does not significantly alter theophylline concentrations (based on ofloxacin data) [7].
Phototoxicity Equal to that of ciprofloxacin in animal models [1] Used as a reference standard for phototoxicity comparison [1].

Detailed Experimental Data and Protocols

Mutant Prevention Concentration (MPC) Determination

This methodology assesses the drug concentration required to suppress the growth of resistant bacterial mutants.

  • Objective: To compare the ability of this compound, ciprofloxacin, and levofloxacin to prevent the selection of resistant mutants in Acinetobacter baumannii [4].
  • Protocol:
    • Bacterial Strains: A standard strain (ATCC19606) and 34 clinically isolated strains of A. baumannii were used [4].
    • Inoculum Preparation: A high density of bacteria (≥10^10 CFU) was prepared and applied to agar plates containing serial dilutions of the antibiotics [4].
    • Incubation and Analysis: Plates were incubated, and the MPC was defined as the lowest antibiotic concentration that prevented the growth of any resistant mutants after 72 hours. The Mutant Prevention Index (MPI) was calculated as MPC/MIC [4].
  • Key Findings: For the standard A. baumannii strain, the MPC of levofloxacin (2.8 µg/ml) was lower than that of this compound (5.6 µg/ml), which in turn was lower than that of ciprofloxacin (12.8 µg/ml). This suggests that levofloxacin and this compound may require lower concentrations to suppress resistant mutant selection in this model compared to ciprofloxacin [4].
Analysis of Resistance Mutations
  • Objective: To identify mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC genes in fluoroquinolone-resistant mutants [4].
  • Protocol: Resistant mutants of A. baumannii selected in MPC experiments were analyzed for genetic mutations [4].
  • Key Findings: Single mutations in the gyrA gene (Ser83-Leu) were the most common, accounting for 48.7% of resistant strains. Single parC mutations were found in 21.6% of strains, while double mutations in both gyrA and parC were less frequent (5.4%) [4].
Simultaneous Serum Concentration Measurement (HPLC)

A high-performance liquid chromatography (HPLC) method with fluorescence detection was developed for the simultaneous measurement of this compound, ciprofloxacin, and levofloxacin in human serum [2].

  • Sample Preparation: Involved deproteination of serum samples with perchloric acid [2].
  • Chromatographic Conditions:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: A mixture of 50 mM phosphoric acid (adjusted with triethylamine to pH 3.0) and acetonitrile.
    • Detection: Fluorescence detection [2].
  • Validation: The method was validated per ICH guidelines, demonstrating good linearity, precision, and accuracy, with a quantification limit of 0.1 µg/mL for all three drugs [2].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of fluoroquinolone action and the primary pathway to bacterial resistance, as identified in the studies.

fluoroquinolone_mechanism FQ Fluoroquinolone (this compound, Ciprofloxacin) DNAGyrase DNA Gyrase (Target) FQ->DNAGyrase TopoIV Topoisomerase IV (Target) FQ->TopoIV DSB Double-Strand DNA Breaks DNAGyrase->DSB Enzyme Inhibition TopoIV->DSB Enzyme Inhibition CellDeath Bacterial Cell Death DSB->CellDeath Mutations Mutations in Target Enzymes GyrAMut e.g., gyrA (Ser83→Leu) Mutations->GyrAMut ParCMut e.g., parC (Ser80→Leu) Mutations->ParCMut Resistance High-Level Resistance GyrAMut->Resistance ParCMut->Resistance Resistance->FQ Reduces Binding

Key Insights for Professionals

  • This compound's Niche: this compound may be a relevant option for infections caused by specific resistant Gram-negative strains (cephalosporin, carbapenem, or aminoglycoside-resistant), but its utility is limited against already quinolone-resistant pathogens [1].
  • Resistance Prevention Potential: The lower MPC and MPI of this compound compared to ciprofloxacin against A. baumannii in one study suggests it could theoretically have a marginally better profile for suppressing certain resistant mutants [4]. However, the clinical significance of this finding requires further validation.
  • Consider Drug Interactions: this compound inhibits CYP1A2 and can increase serum theophylline concentrations, necessitating monitoring if co-administered [1]. Ciprofloxacin is also known to interact with theophylline, though one source notes ofloxacin does not [7].

References

Mechanism of Action & Drug Classification

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference lies in their mechanisms of action and drug classes, which directly influence their antibacterial activity and clinical use.

  • Pazufloxacin is a fluoroquinolone antibiotic. Its primary mechanism involves inhibiting two bacterial enzymes: DNA gyrase and topoisomerase IV. This disruption prevents bacterial DNA from supercoiling and segregating during cell division, leading to rapid bacterial cell death. This action is generally bactericidal and concentration-dependent [1] [2].
  • Cephalosporins are β-lactam antibiotics. They work by binding to Penicillin-Binding Proteins (PBPs), which are essential for synthesizing and maintaining the bacterial cell wall. This inhibition disrupts cell wall formation, ultimately causing the bacterial cell to lyse and die. Their killing activity is often characterized as time-dependent [3] [4].

The diagram below illustrates these distinct mechanisms.

G cluster_bacterial_cell Bacterial Cell cluster_p_targets Molecular Targets cluster_c_targets Molecular Target P This compound (Fluoroquinolone) DNA DNA Replication & Cell Division P->DNA Inhibits Gyrase DNA Gyrase P->Gyrase TopoIV Topoisomerase IV P->TopoIV C Cephalosporins (β-lactams) CW Cell Wall Synthesis C->CW Inhibits PBP Penicillin-Binding Proteins (PBPs) C->PBP Death Bacterial Cell Death DNA->Death Prevents CW->Death Prevents Gyrase->DNA Disrupts TopoIV->DNA Disrupts PBP->CW Disrupts

Figure 1. Comparative mechanisms of action of this compound and Cephalosporins.

Spectrum of Activity & Clinical Efficacy

The following table summarizes the spectrum of activity and supporting evidence for this compound and various generations of cephalosporins. It is important to note that cephalosporins are a large class, and their activity varies significantly by generation.

Drug / Drug Class Spectrum of Activity & Key Pathogens Supporting Experimental Data & Efficacy

| This compound | Broad-spectrum, particularly against Gram-negative bacteria. Shown to be effective against Pseudomonas aeruginosa and in polymicrobial infections (e.g., with Escherichia coli and Bacteroides fragilis) [1] [5]. | In Vivo PK/PD Study (Mouse Thigh Model): Efficacy against P. aeruginosa correlated best with fAUC24/MIC (R²=0.72) and fCmax/MIC (R²=0.65), confirming concentration-dependent killing [1].

Target Values for P. aeruginosa:

  • Static effect: fAUC24/MIC = 46.1
  • 1-log kill: fAUC24/MIC = 63.8
  • 2-log kill: fAUC24/MIC = 100.8 [1].

Polymicrobial Infection Model (Rat Endometritis): Showed significant reduction of viable cell counts in uterine tissue, outperforming ceftazidime in clearing infection from adnexa [5]. | | Cephalosporins (by generation) | Variable spectrum that expands against Gram-negative bacteria with each generation, often with a trade-off in Gram-positive coverage [3] [4]. | Systematic Review & Meta-Analysis (Cefoperazone-Sulbactam): In intra-abdominal infections, demonstrated a significantly higher treatment success rate (RR=1.08) and microbial clearance rate (RR=1.22) compared to other cephalosporins, with a similar safety profile [6].

Key Generations & Coverages:

  • 3rd Gen (Ceftazidime): Active against P. aeruginosa [3] [4].
  • 4th Gen (Cefepime): Broad-spectrum, covers P. aeruginosa and some AmpC beta-lactamase producers [3] [4].
  • 5th Gen (Ceftaroline): Unique activity against MRSA [3] [4]. |

Key Experimental Protocols & Data Interpretation

For researchers, understanding the methodology behind the key data is crucial. Below are summaries of the core experimental protocols from the search results.

In Vivo PK/PD Study of this compound

This methodology is critical for determining effective dosing regimens [1].

G Start 1. Establish Infection Model A Infect neutropenic mice with P. aeruginosa via thigh injection Start->A B 2. Administer Drug & PK Analysis A->B C Administer varying doses of This compound (e.g., 2.5-40 mg/kg) B->C D Measure serum concentration over time using HPLC to determine PK parameters (Cmax, AUC, half-life) C->D E 3. Assess Pharmacodynamics (PD) D->E F Harvest thigh tissue at 24h and quantify bacterial load (CFU/thigh) E->F G 4. PK/PD Modeling & Target Analysis F->G H Correlate efficacy with PK/PD indices: fAUC₂₄/MIC, fCmax/MIC, fT>MIC G->H I Calculate target values for static, 1-log, and 2-log kill effects H->I

Figure 2. Workflow for in vivo PK/PD analysis of this compound.
Meta-Analysis of Cephalosporin Efficacy

This protocol outlines the process for generating high-level evidence from multiple clinical trials [6].

G Start 1. Define Protocol & Search A Define PICO criteria: Population, Intervention (Cefoperazone-Sulbactam), Comparison (other cephalosporins), Outcome Start->A B Systematic search of databases (PubMed, Cochrane, EMBASE, etc.) for Randomized Controlled Trials (RCTs) A->B C 2. Screen & Select Studies B->C D Apply inclusion/exclusion criteria. Screen titles/abstracts, then full texts. C->D E 3. Data Extraction & Quality Assessment D->E F Extract data on clinical success, microbial clearance, adverse reactions. Assess risk of bias (Cochrane tool). E->F G 4. Statistical Analysis & Synthesis F->G H Pool data using RevMan software. Calculate Relative Risk (RR) for dichotomous outcomes (e.g., treatment success). G->H I 5. Sensitivity & Subgroup Analysis H->I J Test robustness of findings and explore heterogeneity. I->J

Figure 3. Workflow for systematic review and meta-analysis of cephalosporin efficacy.

Conclusion and Research Implications

For researchers and drug development professionals, the choice between this compound and a cephalosporin is not a matter of superior efficacy but of matching the drug's properties to the specific clinical and microbiological scenario.

  • This compound presents a strong option for focused treatment of Gram-negative infections, including challenging pathogens like P. aeruginosa, where its concentration-dependent killing and high fAUC/MIC targets can be leveraged for optimal dosing. Its activity in polymicrobial settings also warrants consideration [1] [5].
  • Cephalosporins, as a class, offer a versatile range of options. The choice depends heavily on the suspected or confirmed pathogen. Later-generation cephalosporins, particularly when combined with β-lactamase inhibitors (e.g., cefoperazone-sulbactam), are valuable for their broad-spectrum activity and proven efficacy in complicated infections like IAIs, with some agents providing critical coverage against Pseudomonas and others against MRSA [6] [3] [4].

The experimental data underscores that efficacy is highly dependent on achieving the requisite PK/PD targets for the specific drug and infecting organism. Future head-to-head clinical studies in specific infection models would provide an even more direct comparison of clinical outcomes.

References

Pazufloxacin vs moxifloxacin bacterial eradication

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Bacterial Eradication Data

The most direct comparison comes from a 2018 Phase 2 clinical trial that evaluated pazufloxacin ophthalmic solution against other fluoroquinolones. The bacterial eradication and clinical remission rates after 7 days of intervention are summarized below [1].

Treatment Group Dosing Regimen Bacterial Eradication Rate Clinical Remission Rate
This compound 0.6% Twice a day (BID) 79% 89%
This compound 0.6% 3 times a day (TID) 84% 98%
This compound 0.6% 4 times a day (QID) 84% 92%
Moxifloxacin 0.3% 3 times a day (TID) 80% 91%
Gatifloxacin 0.5% 3 times a day (TID) 82% 92%

The study concluded that there were no significant differences in bacterial eradication between the treatments. A three-times-daily (TID) regimen of this compound was selected for further development based on its similar efficacy and safety profile compared to other fluoroquinolones [1].

Another study focusing on preoperative prophylaxis found that a 0.5% moxifloxacin solution achieved a 2.3-fold higher concentration in the anterior chamber of the eye compared to a 0.5% gatifloxacin solution, indicating potent tissue penetration, although a direct comparison with this compound was not made [2].

Mechanisms of Action & Intracellular Activity

Both this compound and moxifloxacin are fluoroquinolone antibiotics that share a primary mechanism of action but exhibit differences in their cellular penetration and potency.

  • Shared Primary Mechanism: Both drugs act by inhibiting two essential bacterial enzymes: DNA gyrase (topo II) and topoisomerase IV. This dual inhibition prevents DNA replication and transcription, leading to double-strand DNA breaks and bacterial cell death [3] [4] [5]. The following diagram illustrates this core mechanism.

G Drug This compound/Moxifloxacin Gyrase Inhibits DNA Gyrase Drug->Gyrase TopoIV Inhibits Topoisomerase IV Drug->TopoIV DNA Double-Strand DNA Breaks Gyrase->DNA TopoIV->DNA Death Bacterial Cell Death DNA->Death

  • Intracellular Penetration: A key differentiator is their behavior inside host cells. A study on moxifloxacin's uptake into human monocytic cells (THP-1) showed it accumulates effectively, with a cellular-to-extracellular concentration (C/E) ratio reaching 6.25 in infected cells. However, its intracellular bactericidal activity against Staphylococcus aureus was significantly reduced compared to its activity in a standard culture broth, with only a less than 1 log₁₀ unit reduction in bacterial count observed [6]. This highlights that high intracellular concentration does not always equate to high intracellular activity. Specific data on this compound's intracellular penetration was not available in the search results.

Experimental Protocols for Key Data

For researchers seeking to replicate or understand the foundational studies, here are the core methodologies.

1. Clinical Trial for Eradication Rates [1]

  • Design: Phase 2, double-blind, randomized, multicenter trial.
  • Subjects: 300 patients with bacterial conjunctivitis.
  • Groups: Randomized to this compound 0.6% (BID, TID, QID), moxifloxacin 0.3% (TID), or gatifloxacin 0.5% (TID).
  • Duration: 7 days of treatment.
  • Assessments: Performed on days 0, 3, and 7.
  • Primary Outcomes: Bacterial eradication determined by conjunctival culture; clinical signs assessment.
  • Analysis: Statistical comparison of eradication and remission rates between groups.

2. Protocol for Intracellular Uptake & Activity [6]

  • Cell Model: Human monocytic THP-1 cell line (lacks intrinsic bactericidal properties).
  • Bacterial Strain: Staphylococcus aureus ATCC 25923.
  • Uptake Assay: Cells incubated with moxifloxacin (0.2–32 mg/L). Drug concentration inside cells vs. medium measured over 5 hours using High-Performance Liquid Chromatography (HPLC). Cellular concentration calculated based on cell volume.
  • Intracellular Activity Assay: THP-1 cells infected with S. aureus. Exposed to extracellular moxifloxacin (0.06–8 mg/L). Viable intracellular bacteria enumerated by plating and colony counting over 5 hours.
  • Comparison: Parallel time-kill curves performed in Mueller-Hinton broth to compare extracellular vs. intracellular activity.

Key Comparative Summary

Feature This compound Moxifloxacin
Class Fluoroquinolone antibiotic [4] Fluoroquinolone antibiotic [5]
Primary Target DNA Gyrase, Topoisomerase IV [4] DNA Gyrase, Topoisomerase IV [5]
Ophthalmic Formulation 0.6% solution [1] 0.5% solution (as a common comparator) [2]
Systemic Indications Respiratory, urinary tract infections (markets vary) [4] [7] Respiratory, skin, intra-abdominal infections [5]
Key Efficacy Data (Conjunctivitis) 84% eradication (0.6% TID) [1] 80% eradication (0.3% TID) [1]
Intracellular Data Information not available in search results High uptake (C/E ratio ~6), but reduced activity [6]

The available data suggests that while this compound and moxifloxacin are therapeutically similar for bacterial conjunctivitis, moxifloxacin has been more extensively characterized in terms of its tissue penetration and intracellular pharmacokinetics.

References

Pazufloxacin vs gatifloxacin clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The table below summarizes the clinical outcomes from a randomized controlled trial directly comparing pazufloxacin and gatifloxacin ophthalmic solutions [1].

Fluoroquinolone Dosing Regimen Bacterial Eradication Rate Clinical Remission Rate Safety Profile
This compound 0.6% Twice Daily (BID) 79% 89% No adverse events related to intervention
This compound 0.6% Three Times Daily (TID) 84% 98% No adverse events related to intervention
This compound 0.6% Four Times Daily (QID) 84% 92% No adverse events related to intervention
Gatifloxacin 0.5% Three Times Daily (TID) 82% 92% No adverse events related to intervention
Moxifloxacin 0.5% Three Times Daily (TID) 80% 91% No adverse events related to intervention
  • Comparable Efficacy: No statistically significant differences in bacterial eradication were found between any of the treatment groups [1].
  • Optimal Dosing: The three-times-daily (TID) regimen of this compound 0.6% showed the highest clinical remission rate and equivalent bacterial eradication to the four-times-daily regimen, supporting its selection as a simplified dosing protocol [1].
  • Excellent Safety: All treatments were well-tolerated, with no reported adverse events related to the study medications [1].

> Note on Drug Concentration: A published correction to the original study indicates that the concentration of gatifloxacin used in this trial was 0.3%, not the 0.5% reported in the primary results table [2]. Please consider this when conducting a precise potency comparison.

Experimental Protocol Overview

For independent verification or further research, here is the methodology from the cited clinical trial [1].

  • Study Design: A Phase 2, double-blind, controlled, multicenter, randomized clinical trial.
  • Participants: 300 subjects diagnosed with bacterial conjunctivitis.
  • Intervention Groups: Subjects were randomized into five groups:
    • This compound 0.6% (BID, TID, or QID)
    • Moxifloxacin 0.5% (TID)
    • Gatifloxacin 0.5% (TID, corrected to 0.3% [2])
  • Duration: 7 days of treatment.
  • Follow-up Assessments: Conducted on days 0 (baseline), 3, and 7.
  • Primary Outcome Measures:
    • Microbiological: Conjunctival culture to determine bacterial eradication.
    • Clinical: Assessment of ocular signs (both anterior and posterior segments).
  • Safety Evaluation:
    • Monitoring of Adverse Events (AEs).
    • Ocular surface staining with lisamine green and fluorescein.
    • Assessment of clinical signs of tolerability.

Trial Workflow and Outcomes Visualization

The following diagram illustrates the flow of the clinical trial and the resulting outcomes, providing a clear visual summary of the experimental process and key findings.

Clinical Trial Workflow and Outcomes cluster_dosing Intervention Groups (7 Days) cluster_outcomes Key Outcomes start 300 Subjects Enrolled (Bacterial Conjunctivitis) randomize Randomized into 5 Groups start->randomize pazo_bid This compound 0.6% Twice Daily (BID) randomize->pazo_bid pazo_tid This compound 0.6% Three Times Daily (TID) randomize->pazo_tid pazo_qid This compound 0.6% Four Times Daily (QID) randomize->pazo_qid moxi Moxifloxacin 0.5% Three Times Daily (TID) randomize->moxi gati Gatifloxacin 0.3% Three Times Daily (TID) randomize->gati assess Follow-up & Assessment (Days 0, 3, 7) pazo_bid->assess pazo_tid->assess pazo_qid->assess moxi->assess gati->assess results Results Analysis assess->results efficacy Comparable Bacterial Eradication (79% - 84% vs. 82%) results->efficacy remission High Clinical Remission (89% - 98% vs. 92%) results->remission safety No Drug-Related Adverse Events results->safety

Interpretation and Implications for Research

  • The TID dosing regimen of this compound 0.6% was selected for further development based on its optimal balance of high efficacy and practical, simplified dosing [1].
  • The trial demonstrates that This compound is a viable therapeutic alternative to established fluoroquinolones like gatifloxacin and moxifloxacin for bacterial conjunctivitis [1].
  • For comprehensive pharmacokinetic studies, an HPLC method for the simultaneous determination of this compound, gatifloxacin, and other fluoroquinolones in human plasma is available in the literature [3].

References

Pazufloxacin method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Validated RP-HPLC Methods for Pazufloxacin

The table below summarizes two distinct, successfully validated RP-HPLC methods for the determination of this compound in bulk and pharmaceutical formulations [1] [2].

Parameter Method 1 (Kromasil C-18 Column) [1] Method 2 (Kromasil C-18 Column) [2]
Objective Determination in bulk and injection dosage form [1] Determination in pure drug and injectable dosage form [2]
Chromatographic Column Agilent Zorbax / Kromasil C-18 (250 x 4.6 mm, 5µm) [1] Kromasil C-18 (150 x 4.6 mm, 5µm) [2]
Mobile Phase Methanol: Phosphate Buffer pH 4 (50:50, v/v) [1] Phosphate Buffer pH 3: Acetonitrile (80:20, v/v) [2]
Detection Wavelength 249 nm [1] 246 nm [2]
Flow Rate 1.0 mL/min [1] Information not specified in abstract [2]
Retention Time Information not specified in abstract [1] 3.7 minutes [2]
Linearity Range 5 - 25 µg/mL [1] 12.5 - 150 µg/mL [2]
Correlation Coefficient 0.998 [1] 0.999 [2]
Precision (CV) < 1% (Intra-day and intermediate) [2] < 1% (Intra-day and intermediate) [2]
Accuracy (% Recovery) Information not specified in abstract [1] 99.01% - 100.36% [2]

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental procedures based on the search results.

1. Method Development and Validation as per ICH Q2(R2) [1] [3] [4] This method was designed to be simple, efficient, and reproducible. The following workflow outlines the key stages of analytical procedure validation based on ICH Q2(R2) guidelines, which these methods follow [3] [4].

G Start Start: Analytical Procedure Validation (ICH Q2(R2)) A1 Specificity Start->A1 A2 Linearity Start->A2 A3 Range Start->A3 A4 Accuracy Start->A4 A5 Precision Start->A5 A6 Detection Limit (LOD) Start->A6 A7 Quantitation Limit (LOQ) Start->A7 B1 Assay/Potency A1->B1 Supports B2 Purity/Impurities A1->B2 Supports B3 Identity A1->B3 Supports A2->B1 Supports A2->B2 Supports A2->B3 Supports A3->B1 Supports A3->B2 Supports A3->B3 Supports A4->B1 Supports A4->B2 Supports A4->B3 Supports A5->B1 Supports A5->B2 Supports A5->B3 Supports A6->B1 Supports A6->B2 Supports A6->B3 Supports A7->B1 Supports A7->B2 Supports A7->B3 Supports

  • Chromatographic Conditions [1]:
    • Apparatus: HPLC binary gradient system with a UV detector.
    • Column: Agilent Zorbax / Kromasil C-18 column (250 x 4.6 mm, 5µm particle size).
    • Mobile Phase: Methanol and phosphate buffer (pH 4.0) in a 50:50 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 249 nm.
    • Column Temperature: 30°C.
    • Injection Volume: Typically 20 µL (assumed standard practice, not explicitly stated).
  • Validation Procedure [1]:
    • Linearity: Solutions of this compound were prepared across the concentration range of 5-25 µg/mL. The peak area was plotted against concentration to obtain the calibration curve, yielding a mean correlation coefficient of 0.998.
    • Precision: The method was validated for both intra-day (repeatability) and intermediate precision, with the results yielding a coefficient of variation (CV) of less than 1%, indicating high precision [2].
    • LOD and LOQ: The limits of detection and quantitation were determined as per ICH guidelines [1].

2. Alternative Method with Phosphate Buffer (pH 3) and Acetonitrile [2] This method offers a different mobile phase combination and demonstrates a wider linearity range.

  • Chromatographic Conditions [2]:
    • Column: Kromasil C-18 column (150 x 4.6 mm, 5µm particle size).
    • Mobile Phase: 0.05 M Phosphate buffer (pH 3.0) and Acetonitrile in an 80:20 (v/v) ratio.
    • Detection: UV at 246 nm.
    • Retention Time: Approximately 3.7 minutes.
  • Validation Procedure [2]:
    • Linearity: The method was linear over a concentration range of 12.5–150 µg/mL with a correlation coefficient of 0.999.
    • Accuracy: Assessed by recovery studies, where the percentage recovery was found to be in the range of 99.01–100.36%.
    • Precision: The method was found to be precise, with a coefficient of variation for both intra-day and intermediate precision of less than 1%.

Key Considerations for Researchers

  • ICH Guideline Compliance: Both methods were validated according to ICH guidelines, which provide a framework for validating analytical procedures for parameters like accuracy, precision, specificity, linearity, and range [1] [3] [4]. The recent ICH Q2(R2) guideline offers the latest recommendations [4].
  • Method Selection: Your choice between these methods may depend on your laboratory's equipment and reagents. Method 1 uses a more common methanol-buffer system, while Method 2 employs acetonitrile and a different pH, which can affect selectivity and retention time [1] [2].
  • Analytical Standards: For such analyses, using a high-purity analytical standard like this compound VETRANAL is recommended to ensure accurate and reliable results [5].

References

Linearity Ranges for Pazufloxacin Determination

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the published linearity ranges for pazufloxacin from various analytical techniques.

Analytical Method Matrix Linearity Range Correlation Coefficient (r²) Source Reference
Liquid Chromatography (LC) [1] Human Plasma 0.02 - 5 µg/mL ≥ 0.9923 [1]
RP-HPLC [2] [3] Bulk & Formulation 5 - 25 µg/mL 0.998 [2] [3]
UHPLC-MS/MS [4] CRRT Filtrate 0.02 - 5 µg/mL * Not Specified [4]
Colorimetric (AuNPs) [5] Aqueous Solution / Urine 0.05 - 25 µM Not Specified [5]

*The range of 0.02-5 µg/mL was validated for this compound in CRRT filtrate alongside other antibiotics [4]. This method uses molar concentration (µM) and demonstrated a linear relationship from the lower limit of quantification (LLOQ) up to 25 µM [5].

Experimental Protocols Overview

Here are the key methodological details for the analytical techniques cited:

  • For HPLC/LC Methods: A common reverse-phase chromatography setup is used.

    • Column: Typically a C18 column (e.g., Agilent Zorbax C18, Kromasil C-18) [2] [3].
    • Mobile Phase: Often a mixture of methanol and phosphate buffer (e.g., 50:50 v/v, pH 4.0) [2] [3]. Another method uses a gradient of 0.1% formic acid (pH 3.0), acetonitrile, and methanol [1].
    • Detection: Methods use UV detection at 249 nm [2] [3] or fluorescence detection (excitation/emission: 260/455 nm) [1].
    • Sample Preparation: For plasma, pre-treatment involves protein precipitation with acetonitrile, followed by evaporation and reconstitution [1].
  • For Colorimetric Method (AuNPs):

    • Principle: Positively charged this compound molecules cause the aggregation of negatively charged gold nanoparticles (AuNPs) synthesized using glucose, leading to a color change from red to blue [5].
    • Measurement: The aggregation is monitored by measuring the absorption spectrum of the solution [5].

Workflow for Analytical Method Development

The following diagram outlines the general workflow for developing and validating an analytical method like those used for this compound:

start Method Development step1 Define Objective and Analyte Properties start->step1 step2 Select Analytical Technique (e.g., HPLC, UHPLC-MS/MS) step1->step2 step3 Optimize Parameters (Column, Mobile Phase, Detection) step2->step3 step4 Sample Preparation (Protein Precipitation, etc.) step3->step4 step5 Method Validation step4->step5 step6 Establish Linearity Range step5->step6 step7 Determine LOD/LOQ step6->step7 step8 Assess Accuracy & Precision step7->step8 step9 Apply to Real Samples step8->step9

Key Considerations for Your Research

  • Method Selection Depends on Context: The UHPLC-MS/MS method [4] is suited for complex biological fluids requiring high sensitivity, while RP-HPLC with UV detection [2] [3] is a robust, cost-effective option for quality control of pharmaceutical formulations.
  • Limited Direct Comparative Data: The search results provide individual method parameters but do not contain head-to-head experimental data comparing the performance of this compound with other fluoroquinolones under identical conditions.
  • Protocol Details Vary: The level of methodological detail in the available sources is inconsistent. For a complete replication of experiments, consulting the full-text original articles is necessary.

References

Pazufloxacin limit of detection quantification

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Quantification Methods

The table below summarizes two key fluorescence-based methods for determining pazufloxacin, highlighting their limits of detection and linear ranges.

Method Principle Linear Range Limit of Detection (LOD) Key Applications/Matrices
CdTe Quantum Dots (QDs) Fluorescence Probe [1] Fluorescence quenching of QDs by PZF 10.0 - 850 μg/mL ( 3.254 \times 10^{-3} ) μg/mL Freeze-dried powder injection, sodium chloride injection [1]
Terbium-Sensitized Fluorescence [2] Energy transfer from PZF to Tb³⁺ ion ( 2.0 \times 10^{-8} - 5.0 \times 10^{-6} ) mol/L ( 6.2 \times 10^{-9} ) mol/L Urine, serum samples [2]

To compare the LOD of the Terbium-Sensitized method directly with the QDs method, a unit conversion is needed. The molar LOD of ( 6.2 \times 10^{-9} ) mol/L corresponds to a mass LOD of approximately ( 2.3 \times 10^{-6} ) μg/mL, making the Terbium method significantly more sensitive [2].

Experimental Protocols

Here are the core methodologies for the two analytical techniques presented above.

Protocol: CdTe Quantum Dots Fluorescence Quenching
  • 1. Probe Synthesis: Synthesize water-soluble CdTe quantum dots (QDs) using tellurium (Te) and thioglycolic acid (TGA) as a stabilizing agent. TGA binds to the QD surface, enhancing fluorescence intensity and stability [1].
  • 2. Sample Preparation & Measurement: Prepare a series of standard solutions of this compound. Mix a fixed concentration of the CdTe QDs probe with each standard solution [1].
  • 3. Fluorescence Detection: Measure the fluorescence intensity of each mixture. The intensity of the CdTe QDs will decrease (quench) regularly as the concentration of this compound increases [1].
  • 4. Calibration & Analysis: Plot the change in fluorescence intensity (quenching) against the this compound concentration to generate a linear calibration curve for quantifying unknown samples [1].
Protocol: Terbium-Sensitized Fluorescence
  • 1. Complex Formation: Mix the this compound mesilate sample with a solution of Terbium (Tb³⁺) ions to form the complex ([Tb(PZFX)_2]^{3+}) [2].
  • 2. Energy Transfer & Emission: Excite the solution at the absorption wavelength of this compound. This compound absorbs the energy and transfers it to the Tb³⁺ ion, which then emits its own characteristic, intense fluorescence [2].
  • 3. Intensity Measurement: Measure the intensity of the Tb³⁺ ion's fluorescence. This intensity is directly proportional to the concentration of this compound in the sample [2].
  • 4. Calibration & Analysis: Create a calibration curve by measuring the fluorescence intensity of standard solutions with known concentrations, and use it to determine concentrations in unknown samples (e.g., urine, serum) [2].

Mechanism of Action & Resistance

This compound is a fluoroquinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication [3]. However, its efficacy can be limited by bacterial resistance mechanisms.

The diagram below illustrates the drug's activity and the primary efflux-based resistance pathway in Pseudomonas aeruginosa.

PZF This compound Gyrase DNA Gyrase PZF->Gyrase MexB Efflux Pump (MexB) PZF->MexB Inhibition Inhibition of DNA Replication Gyrase->Inhibition Death Bacterial Cell Death Inhibition->Death Expel Expulsion from Cell MexB->Expel Expel->PZF Reduced Efficacy

The activity of this compound is concentration-dependent, meaning its bacterial killing effect is best predicted by the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC₂₄/MIC) or the maximum free concentration to the MIC (fCmax/MIC) [3]. In vivo studies against Pseudomonas aeruginosa have established target fAUC₂₄/MIC values of 46.1 for a static effect and 100.8 for a 2 log₁₀ reduction in bacterial count [3].

Key Insights for Researchers

  • Method Selection: The choice between the QDs and Terbium-sensitized methods depends on your primary need. The Terbium-sensitized method is vastly more sensitive and may be better for detecting trace levels in complex biological matrices like serum. The QDs method offers a broader linear range, which can be advantageous for analyzing pharmaceutical formulations with higher drug concentrations [1] [2].
  • Consider the Sample Matrix: The QDs method has been successfully applied to pharmaceutical preparations (injections), while the Terbium-sensitized method has been validated for biological fluids (urine, serum) [1] [2].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: For studies aimed at predicting in vivo efficacy, the fAUC₂₄/MIC and fCmax/MIC are the most relevant PK/PD indices for this compound, rather than the time above MIC (fT > MIC) [3].

References

Analytical Methods for Pazufloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Method Principle / Basis of Detection Key Experimental Details Application / Context
Colorimetric Sensing [1] Aggregation of Gold Nanoparticles (AuNPs) causing color change from red to blue. Probe: Glucose-reduced AuNPs. Mechanism: Drug acts as a "molecular bridge" via electrostatic attraction and hydrogen bonding [1]. Detection in urine samples [1].
UHPLC-MS/MS [2] Chromatographic separation with tandem mass spectrometry detection. Column: ACQUITY UHPLC CSH C18. Mobile Phase: Water/ACN with 0.1% formic acid & 2mM ammonium formate [2]. Simultaneous quantification of multiple antibiotics in CRRT filtrate [2].
Capillary Electrophoresis [3] Separation based on charge and size under an electric field. Detection: Electrochemiluminescence. Analysis of pazufloxacin mesylate [3].

The colorimetric method based on gold nanoparticle aggregation offers a rapid and visually observable detection mechanism. The following diagram illustrates the signaling pathway and experimental workflow for this method:

G Start Start: Prepare Glucose-Reduced AuNPs State1 Stable, dispersed AuNPs (Red color) Start->State1 State2 Add this compound Mesilate State1->State2 State3 Electrostatic Attraction & H-Bonding with AuNPs State2->State3 State4 AuNPs Aggregate State3->State4 State5 Color Change: Red → Blue LSPR Absorption Shift State4->State5 End UV-Vis Measurement & Quantification State5->End

Detailed Experimental Protocol: Colorimetric Assay

For researchers looking to implement the colorimetric method, here is a detailed breakdown of the protocol based on the published study [1].

  • Synthesis of Gold Nanoparticles (AuNPs): The AuNPs are synthesized by reducing chloroauric acid (HAuCl₄) with glucose. This is typically done by adding HAuCl₄ solution to a heated, alkaline glucose solution under stirring. The formation of stable, wine-red AuNPs is confirmed by a characteristic surface plasmon resonance (LSPR) absorption peak around 520 nm [1].

  • Recognition and Detection Procedure:

    • Sample Preparation: Prepare standard solutions of this compound mesilate or the sample to be tested (e.g., urine sample) in purified water [1].
    • Aggregation Reaction: In a standard procedure, mix a specific volume of the synthesized AuNPs probe with different concentrations of the this compound mesilate standard or sample solution. Dilute the mixture to a fixed volume with purified water and allow it to stand at room temperature for a short, optimized period [1].
    • Detection and Measurement: The results can be observed visually by a color change from red to blue. For quantitative analysis, the UV-Vis absorption spectrum of the solution is measured immediately after the reaction. The absorbance ratio (A₆₅₀nm/A₅₂₀nm) or the decrease in the peak absorbance at ~520 nm is used to construct a calibration curve and determine the concentration of the drug [1].

Research Application and Context

Understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of an antibiotic is crucial for evaluating its clinical robustness. One study established the following PK/PD targets for this compound against Pseudomonas aeruginosa in an animal model [4]:

  • The antibacterial effect was best correlated with the fAUC₂₄/MIC (area under the free drug concentration-time curve over 24 h to the Minimum Inhibitory Concentration) ratio.
  • The target values for efficacy were:
    • Static effect: fAUC₂₄/MIC = 46.1
    • 1-log kill: fAUC₂₄/MIC = 63.8
    • 2-log kill: fAUC₂₄/MIC = 100.8 [4]

This demonstrates the concentration-dependent activity of this compound, which is a key performance characteristic.

How to Proceed with a Robust Comparison

To build a comprehensive comparison guide, you may need to consult additional, highly specific sources:

  • Search for Direct Comparisons: Look for research papers that directly compare the analytical robustness (e.g., precision, accuracy, sensitivity, specificity) of different methods for this compound or studies that pit this compound against other fluoroquinolones (like ciprofloxacin or levofloxacin) in terms of stability under stress conditions (heat, light, pH).
  • Explore Pharmacopoeias: Check official monographs in the USP, EP, or JP, as they often contain validated methods for drug analysis, which include robustness data.
  • Review Formulation Patents: Patents, like the one for this compound mesylate tablets [5], can sometimes contain valuable comparative stability data against other formulations.

References

Antibacterial Profile & Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pazufloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV [1] [2]. The following tables summarize its experimental performance against other antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC₉₀ values)

Organism or Enzyme Target This compound MIC₉₀ / IC₅₀ Comparator Drugs (MIC₉₀)
Gram-positive Bacteria (MSSA, MSSE) 0.39 - 6.25 μg/mL [2] Information missing from search results
Gram-negative Bacteria 0.025 - 100 μg/mL (spectrum) [3] Information missing from search results
E. coli DNA Gyrase 0.88 μg/mL (IC₅₀) [3] Information missing from search results
P. aeruginosa DNA Gyrase 1.9 μg/mL (IC₅₀) [3] Information missing from search results
P. aeruginosa (ATCC 27853) 0.5 μg/mL (MIC) [4] Information missing from search results

Table 2: In Vivo Efficacy and Resistance Parameters

Parameter / Indication This compound Performance Comparator Drug Performance
Bacterial Conjunctivitis (Clinical Remission) 89% (BID), 98% (TID), 92% (QID) [5] Moxifloxacin: 91%, Gatifloxacin: 92% [5]
Bacterial Conjunctivitis (Bacterial Eradication) 79% (BID), 84% (TID & QID) [5] Moxifloxacin: 80%, Gatifloxacin: 82% [5]
Mutant Prevention Concentration (MPC) vs. A. baumannii 5.6 μg/mL [6] Ciprofloxacin: 12.8 μg/mL, Levofloxacin: 2.8 μg/mL [6]
Mutant Prevention Index (MPI) vs. A. baumannii 8 [6] Ciprofloxacin: 16, Levofloxacin: 4 [6]

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets vs. P. aeruginosa

Efficacy Target fAUC₂₄/MIC fCₘₐₓ/MIC
Static Effect 46.1 [4] 5.5 [4]
1-log₁₀ Kill 63.8 [4] 7.1 [4]
2-log₁₀ Kill 100.8 [4] 10.8 [4]

Detailed Experimental Protocols

For the key studies cited above, here are the detailed methodologies.

1. Protocol: Efficacy in Bacterial Conjunctivitis Trial [5]

  • Study Type: Phase 2, double-blind, randomized, controlled, multicenter clinical trial.
  • Subjects: 300 patients with bacterial conjunctivitis.
  • Intervention Groups:
    • This compound 0.6%: BID (n=90), TID (n=76), QID (n=68).
    • Active Controls: Moxifloxacin 0.5% TID (n=82), Gatifloxacin 0.5% TID (n=72).
  • Duration: 7 days of treatment.
  • Primary Outcome Measures:
    • Microbiological: Bacterial eradication based on conjunctival culture.
    • Clinical: Clinical remission of ocular signs.
  • Assessment Points: Days 0 (baseline), 3, and 7 (end of therapy).

2. Protocol: Mutant Prevention Concentration (MPC) Determination [6]

  • Bacterial Strains: Acinetobacter baumannii standard strain (ATCC19606) and 34 clinical isolates.
  • Antibiotics: this compound, levofloxacin, ciprofloxacin.
  • Method:
    • MIC Determination: Standard broth microdilution method as per CLSI guidelines.
    • MPC Determination: A high-density bacterial suspension (≥10¹⁰ CFU) was applied to agar plates containing graded drug concentrations. The MPC was defined as the lowest drug concentration that prevented visible bacterial growth after 72 hours of incubation.
    • Genetic Analysis: Mutations in the gyrA and parC genes of resistant mutants were analyzed.

3. Protocol: In Vivo PK/PD Study against P. aeruginosa [4]

  • Infection Model: Neutropenic murine thigh infection model with P. aeruginosa ATCC 27853.
  • PK Study:
    • Dosing: Single subcutaneous doses of 2.5, 10, and 40 mg/kg.
    • Sample Collection: Serial blood collection at 0.25, 0.5, 1, and 2 hours post-dose.
    • Analysis: Serum this compound concentration measured by HPLC; PK parameters (Cₘₐₓ, AUC) calculated.
  • PD Study:
    • Dosing Regimens: Multiple dosing schedules over 24 hours to achieve target PK/PD indices.
    • Endpoint: Bacterial burden (log₁₀ CFU/thigh) measured 24 hours after starting therapy.
  • Data Analysis: Nonlinear regression to correlate efficacy with PK/PD indices (fAUC₂₄/MIC, fCₘₐₓ/MIC, fT>MIC).

Mechanism and Experimental Workflow

The diagram below illustrates this compound's mechanism of action and the workflow for determining its PK/PD parameters, which are central to its evaluation.

cluster_mechanism Mechanism of Action & Resistance cluster_pkpd In Vivo PK/PD Study Workflow Start This compound MoA Inhibits Bacterial topoisomerases Start->MoA DNA DNA Gyrase (GyrA/GyrB) Topoisomerase IV (ParC/ParE) MoA->DNA Effect Disrupts DNA Replication & Repair DNA->Effect Resistance Development of Resistance Effect->Resistance Mutations Mutations in Target Genes: gyrA, parC Resistance->Mutations PK Pharmacokinetics (PK) Correlate Correlate PK/PD Indices with Antibacterial Effect PK->Correlate PD Pharmacodynamics (PD) PD->Correlate Model Neutropenic Murine Thigh Infection Model Dosing Administer Various Dosing Regimens Model->Dosing MeasurePK Measure Serum Drug Concentration Dosing->MeasurePK MeasurePD Measure Bacterial Load (CFU/Thigh) Dosing->MeasurePD MeasurePK->PK MeasurePD->PD Indices Key PK/PD Indices: fAUC₂₄/MIC, fCₘₐₓ/MIC Indices->Correlate

Key Evaluation Points for Researchers

  • Consider this compound for Resistant Gram-negative Infections: The data shows this compound has potent activity against P. aeruginosa and can be effective against some quinolone-resistant strains [4] [2]. Its MPC profile against A. baumannii is more favorable than ciprofloxacin, suggesting it may be a useful alternative in specific resistance scenarios [6].
  • Leverage Concentration-Dependent Killing for Dosing: this compound's antibacterial effect is strongly linked to fAUC₂₄/MIC and fCₘₐₓ/MIC [4]. This supports dosing strategies that aim to maximize these parameters for improved efficacy and to potentially suppress resistance.
  • Note the Primary Approved Formulations: While the search results provide positive data for an ophthalmic solution [5], this compound was first approved in Japan for systemic use as an intravenous injection for infections like pneumonia and urinary tract infections [1] [7]. This is important for context when considering its application.

References

Pazufloxacin versus other fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Eradication Rates

The table below summarizes key efficacy data from a randomized clinical trial on bacterial conjunctivitis and in vitro pharmacodynamic studies [1] [2].

Fluoroquinolone Dosing Regimen Clinical Remission Rate Bacterial Eradication Rate Key Context & Metrics
Pazufloxacin (0.6%) 1 drop, 3 times daily (TID) 98% 84% Ophthalmic solution; similar efficacy to comparators [1].
This compound (0.6%) 1 drop, twice daily (BID) 89% 79% Ophthalmic solution; lower clinical remission vs. TID (P=0.03) [1].
Moxifloxacin (0.5%) 1 drop, 3 times daily (TID) 91% 80% Active control in conjunctivitis trial [1].
Gatifloxacin (0.5%) 1 drop, 3 times daily (TID) 92% 82% Active control in conjunctivitis trial [1].
Levofloxacin N/A (In vitro) N/A N/A MPC for A. baumannii: 2.8 µg/ml; Lower MPI may indicate higher resistance barrier [2].
This compound N/A (In vitro) N/A N/A MPC for A. baumannii: 5.6 µg/ml [2].
Ciprofloxacin N/A (In vitro) N/A N/A MPC for A. baumannii: 12.8 µg/ml; Highest MPI suggests higher resistance risk [2].

Mechanisms of Action and Resistance

Fluoroquinolones, including this compound, are synthetic antibiotics that inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [3] [4]. This dual targeting contributes to their broad-spectrum activity and bactericidal effects.

The following diagram illustrates the workflow of their mechanism of action and the primary pathways leading to bacterial resistance.

architecture cluster_1 Fluoroquinolone Mechanism of Action cluster_2 Primary Bacterial Resistance Mechanisms FQ Fluoroquinolone Gyrase DNA Gyrase (GyrA/GyrB) FQ->Gyrase TopoIV Topoisomerase IV (ParC/ParE) FQ->TopoIV DSB Stabilized DNA-Enzyme Complex Gyrase->DSB TopoIV->DSB DNABreak Double-Stranded DNA Breaks DSB->DNABreak CellDeath Bacterial Cell Death DNABreak->CellDeath Mutations Target Site Mutations (gyrA, gyrB, parC, parE) Mutations->FQ Reduces Drug Binding Efflux Efflux Pump Overexpression Efflux->FQ Expels Drug from Cell Protection Plasmid-Acquired Qnr Proteins (Target Protection) Protection->Gyrase Shields Enzyme Protection->TopoIV Shields Enzyme

Pharmacokinetic/Pharmacodynamic (PK/PD) and Resistance Profiles

Understanding PK/PD indices and the mutant selection window is critical for designing effective dosing regimens and mitigating resistance.

Key PK/PD Indices for Efficacy

Pharmacodynamic analysis combines in vitro potency with achievable drug concentrations. For fluoroquinolones, two PK/PD indices are primary predictors of clinical success [5]:

  • AUC/MIC: Area Under the inhibitory Curve (AUIC) to MIC ratio. An AUIC of ≥125 is generally predictive of clinical cure for Gram-negative organisms.
  • Cmax/MIC: Peak serum concentration to MIC ratio. A ratio of ≥10:1 is associated with clinical efficacy and a lower probability of selecting resistant mutants.
The Mutant Selection Window (MSW) and MPC

The Mutant Selection Window (MSW) is the concentration range between the minimum inhibitory concentration (MIC) and the mutant prevention concentration (MPC). Dosing strategies that suppress bacterial growth within this window can help restrict the emergence of resistant mutants [2].

  • Mutant Prevention Concentration (MPC): The drug concentration that requires a bacterium to acquire two concurrent resistance mutations for growth, effectively minimizing the selection of resistant subpopulations.
  • Mutant Prevention Index (MPI): The ratio of MPC to MIC (MPC/MIC). A lower MPI may indicate a higher genetic barrier to resistance.

Comparative in vitro data against Acinetobacter baumannii show [2]:

  • Levofloxacin: MPC = 2.8 µg/ml, MPI = 4
  • This compound: MPC = 5.6 µg/ml, MPI = 8
  • Ciprofloxacin: MPC = 12.8 µg/ml, MPI = 16

This suggests levofloxacin may have a slightly more favorable profile against this specific pathogen under these test conditions.

Experimental Protocols for Key Data

For reproducibility and critical evaluation, here are the methodologies from the cited studies.

Clinical Trial for Ocular Infections
  • Study Type: Phase 2, double-blind, randomized, active-controlled, multicenter clinical trial [1].
  • Subjects: 300 patients with bacterial conjunctivitis.
  • Intervention Groups: Randomized to receive either 0.6% this compound ophthalmic solution (at BID, TID, or QID dosing), 0.5% moxifloxacin (TID), or 0.5% gatifloxacin (TID).
  • Duration: 7 days of treatment.
  • Assessments: Conducted on days 0, 3, and 7.
  • Primary Outcomes: Bacterial eradication (via conjunctival culture) and clinical remission (based on ocular signs).
  • Safety: Assessed via adverse events, lisamine green, fluorescein ocular surface stains, and clinical signs of tolerability.
In Vitro Determination of MPC
  • Bacterial Strains: Acinetobacter baumannii standard strain (ATCC19606) and 34 clinically isolated strains [2].
  • Antibiotics: Levofloxacin, this compound, and ciprofloxacin.
  • Methodology:
    • MIC Determination: The minimum inhibitory concentration for each antibiotic and strain is determined using standard broth microdilution methods according to guidelines like those from CLSI [2].
    • Inoculum Preparation: A high-density bacterial suspension (typically ≥10^10 CFU) is prepared to enable the detection of resistant mutants.
    • MPC Determination: The high-density inoculum is applied to agar plates containing a range of antibiotic concentrations (typically in doubling dilutions).
    • Incubation and Analysis: After incubation, the MPC is defined as the lowest antibiotic concentration that prevents the growth of any resistant mutants.
    • Genetic Analysis: Resistant colonies that may appear can be further analyzed for mutations in the gyrA and parC genes via sequencing.

Conclusion and Comparative Summary

  • Efficacy: this compound is clinically non-inferior to other fluoroquinolones like moxifloxacin and gatifloxacin in treating bacterial conjunctivitis, with an optimal TID dosing regimen [1].
  • Resistance Profile: Its position within the comparative MPC data suggests its resistance barrier may be intermediate for certain pathogens like A. baumannii, better than ciprofloxacin but not as favorable as levofloxacin in one study [2].
  • Spectrum of Activity: this compound is a third-generation fluoroquinolone whose spectrum is noted to be closer to that of the beta-lactam antibiotic ceftazidime, indicating a potentially distinct profile among its class [6].

References

Pazufloxacin Profile and Antimicrobial Scope

Author: Smolecule Technical Support Team. Date: February 2026

Pazufloxacin is a synthetic, orally bioavailable fluoroquinolone antibiotic of the third generation [1] [2]. Its primary clinical application and research profile, particularly in the Russian context, indicate that its spectrum of antibacterial activity is approximated to that of the β-lactam antibiotic ceftazidime [1].

This suggests that its utility is primarily investigated against Gram-negative pathogens. This compound is not listed among the antibiotics currently being evaluated in major comparative clinical studies and meta-analyses for treating MRSA infections [3] [4] [5].

Evidence-Based Alternatives for MRSA Infection Treatment

Extensive clinical research has established the efficacy and safety profiles of several other antibiotics for MRSA. The table below summarizes findings from recent network meta-analyses, which compare multiple treatments simultaneously.

Table 1: Comparison of Antibiotics for MRSA Infections Based on Recent Meta-Analyses

Antibiotic Reported Efficacy in Specific Infection Types Key Safety Considerations
Linezolid [3] [4] [5] Superior clinical cure rate in pneumonia and skin/soft tissue infections (SSTIs) [3] [5]. Higher risk of thrombocytopenia; associated with nausea and diarrhea [3] [5].
Daptomycin [5] Most effective for bloodstream infections [5]. -
Tedizolid [4] High probability of success for complex SSTIs [4]. -
Telavancin [4] Superior microbiological eradication rate [4]. -
Vancomycin [3] [4] [5] Often used as a first-line comparator but generally found to have lower efficacy than several alternatives [4] [5]. Higher risk of nephrotoxicity, rash, pruritus, and Red Man Syndrome compared to alternatives [3].
Combination Therapies [4] Vancomycin+Rifampin and Minocycline+Rifampin showed high clinical cure rates [4]. -

Mechanisms of MRSA Resistance to Antibiotics

The ineffectiveness of many antibiotics, including potential resistance to fluoroquinolones, stems from the sophisticated resistance mechanisms of MRSA.

G cluster_mechanisms Key Bacterial Resistance Mechanisms cluster_drugs Antibiotic Classes Affected MRSA MRSA M1 Target Site Modification (e.g., mecA gene -> PBP2a) MRSA->M1 M2 Antibiotic Inactivation (e.g., enzyme production) MRSA->M2 M3 Efflux Pumps (active drug expulsion) MRSA->M3 M4 Reduced Permeability (structural barriers) MRSA->M4 M5 Biofilm Formation (protective matrix) MRSA->M5 D1 β-lactams (Penicillins, Cephalosporins) M1->D1 D2 Aminoglycosides, Macrolides M2->D2 D3 Tetracyclines, Fluoroquinolones M3->D3 D4 Multiple Classes M4->D4 D5 Multiple Classes M5->D5

Diagram: Key MRSA Resistance Mechanisms and Affected Drug Classes. MRSA employs multiple strategies to resist antibiotics, including altering the drug's target, inactivating the drug, pumping it out, blocking entry, and forming protective biofilms [6] [7] [8].

The mecA gene is the definitive genetic determinant of methicillin resistance [8]. It codes for an alternative penicillin-binding protein (PBP2a) with low affinity for virtually all β-lactam antibiotics, rendering this entire class ineffective [6] [8]. Beyond this core mechanism, MRSA strains accumulate additional resistance genes through horizontal gene transfer, leading to multidrug resistance[MDR] [7] [8].

Laboratory Protocols for MRSA Resistance Analysis

For researchers investigating MRSA resistance, here are standard methodologies for genetic characterization and susceptibility testing.

Table 2: Key Experimental Methods for MRSA Resistance Profiling

Method Application & Workflow Key Outcomes
Whole-Genome Sequencing (WGS) [9] [8] 1. DNA Extraction -> 2. Library Prep -> 3. Sequencing -> 4. Bioinformatics Analysis Identifies resistance genes, SCCmec type, and mutations.
Antimicrobial Susceptibility Testing (AST) [6] 1. Culture Isolate -> 2. Prepare Inoculum -> 3. Expose to Antibiotics -> 4. Determine MIC Measures Minimum Inhibitory Concentration to classify isolates as susceptible or resistant.

Research Implications and Future Directions

The absence of this compound from clinical MRSA treatment guidelines and studies strongly indicates it is not currently considered a viable therapeutic option. This is likely due to:

  • Pre-existing Resistance: MRSA exhibits broad resistance mechanisms that often encompass fluoroquinolones [7].
  • Spectrum of Activity: this compound's researched profile aligns more with Gram-negative pathogens [1].

Future research on novel anti-MRSA agents is exploring innovative strategies beyond traditional antibiotics, such as antimicrobial peptides, nanobiotics, and bacteriophage therapy [7].

References

Pazufloxacin PK/PD Targets vs. Other Fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the target PK/PD index values required for various levels of antibacterial effect against P. aeruginosa in a murine thigh infection model. The fAUC24/MIC (ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration) is a critical predictor of pazufloxacin's efficacy [1].

Antibiotic PK/PD Index Static Dose (fAUC24/MIC) 1-log Kill Dose (fAUC24/MIC) 2-log Kill Dose (fAUC24/MIC)
This compound fAUC24/MIC 46.1 63.8 100.8 [1]
Antofloxacin fAUC24/MIC 38.7 66.1 147 [1]
Gatifloxacin AUC24/MIC 41.2 72.2 126 [1]
Enrofloxacin AUC24/MIC 7.8 10.5 15.1 [1]

Key Insight: The data shows that this compound exhibits concentration-dependent killing activity, similar to other fluoroquinolones, with its efficacy best correlated to the fAUC24/MIC and fCmax/MIC (maximum free concentration to MIC) ratios rather than the time the concentration remains above the MIC (fT>MIC) [1]. The target values for a static effect and a 1-log kill are within the range of other fluoroquinolones like antofloxacin and gatifloxacin, but higher than those for enrofloxacin, indicating differences in potency and required exposure between drugs in this class [1].

Documented Resistance Mechanisms and Experimental Models

This compound, as a fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV [2]. Resistance typically arises from chromosomal mutations in the genes encoding these target enzymes or through upregulation of efflux pumps [3].

The following diagram illustrates the mechanism of action and common resistance pathways based on general fluoroquinolone research and specific studies on P. aeruginosa [4] [3].

G Pazu This compound Gyrase DNA Gyrase Pazu->Gyrase Inhibits TopoIV Topoisomerase IV Pazu->TopoIV Inhibits DNA Bacterial DNA Death Bacterial Cell Death DNA->Death Replication/Transcription Failure Gyrase->DNA Supercoils TopoIV->DNA Decatenates R1 Altered Target Site (Mutations in gyrA, gyrB, parC, parE) R1->Gyrase Prevents Binding R2 Efflux Pump Upregulation (e.g., mexZ mutation) R2->Pazu Pumps Antibiotic Out R3 Regulatory Mutations (e.g., nfxB, parS) R3->R2 Activates

The table below lists specific genetic mutations linked to fluoroquinolone resistance in P. aeruginosa, as identified in an in vivo biofilm evolution study [3].

Gene Mutated Function of Gene Product Impact on Resistance
nfxB Transcriptional repressor of the MexCD-OprJ efflux system Derepression (upregulation) of the efflux pump, reducing intracellular antibiotic concentration [3].
mexZ Transcriptional repressor of the MexXY-OprM efflux system Derepression of the MexXY-OprM efflux system, enhancing antibiotic efflux [3].
parS Component of a two-component regulatory system Can lead to multidrug resistance, including to fluoroquinolones, through widespread transcriptomic changes [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

1. PK/PD Analysis in a Murine Thigh Infection Model [1]

  • In Vivo Model: Neutropenic mice were infected with P. aeruginosa ATCC 27853 in the thigh muscle.
  • Dosing Regimen: this compound was administered at single doses of 2.5, 10, and 40 mg/kg.
  • PK Analysis: Serum concentrations were measured at multiple time points using high-performance liquid chromatography (HPLC) to determine parameters like Cmax and AUC0–∞.
  • PD Analysis: Bacterial loads in the thigh were quantified 24 hours post-treatment. The relationships between various PK/PD indices (fAUC24/MIC, fCmax/MIC, fT>MIC) and the change in bacterial density (log10 CFU/thigh) were analyzed using nonlinear regression.
  • Target Determination: The PK/PD index values required for a static effect, and 1-log10 and 2-log10 reductions in bacterial count were calculated from the regression model.

2. In Vivo Evolution of Resistance in a Biofilm Model [3]

  • Biofilm Infection Model: P. aeruginosa embedded in seaweed alginate beads (to mimic biofilm conditions) were used to establish lung infections in BALB/c mice.
  • Evolution Passages: Infected mice underwent four successive lung infection passages. One group was treated with ciprofloxacin (CIP), while a control group received a placebo.
  • Resistance Monitoring: At each passage, bacterial populations recovered from the lungs were subjected to population analysis to assess the development of CIP resistance.
  • Genetic Analysis: Isolates from treated and control mice were whole-genome sequenced to identify mutations conferring resistance, such as those in nfxB, mexZ, and parS.

Conclusion and Research Implications

The experimental data indicates that this compound is a potent fluoroquinolone with concentration-dependent activity against P. aeruginosa. Its PK/PD targets are well-established, providing a clear rationale for dosing regimen optimization [1].

A critical consideration for its use against resistant strains is that resistance can develop rapidly in vivo under antibiotic pressure, particularly in biofilm-associated infections, via mutations in efflux pump regulators and target sites [3]. Therefore, combination therapies or higher dosing regimens guided by PK/PD principles may be necessary to suppress resistance emergence.

For a comprehensive clinical overview, this compound is used for various infections, including complicated urinary tract infections, pneumonia, and skin/soft tissue infections, often where resistance to conventional antibiotics is a concern [2] [5].

References

Pazufloxacin clinical safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The table below summarizes key efficacy and safety data for pazufloxacin versus other fluoroquinolones, based on a randomized clinical trial and pharmacological reviews [1] [2].

Metric This compound (0.6%) Moxifloxacin (0.5%) Gatifloxacin (0.5%) Ciprofloxacin
Bacterial Eradication (Clinical Cure) TID: 84% [1] 80% [1] 82% [1] (Not provided in trial)
Clinical Remission (Signs/Symptoms) TID: 98% [1] 91% [1] 92% [1] (Not provided in trial)
QT Prolongation Potential Low (animal models) [2] Known risk in humans Known risk in humans Known risk in humans
Phototoxicity Potential Less than ciprofloxacin and ofloxacin (animal models) [2] (Data not specified) (Data not specified) Higher than this compound [2]
Half-Life 2-2.5 hours [2] ~12 hours (estimated) ~7-14 hours (estimated) ~4 hours (estimated)

Detailed Experimental Protocols

To critically assess the supporting data, understanding the methodologies from key studies is essential.

1. Protocol: Clinical Trial for Ophthalmic Solution This methodology comes from a 2018 Phase II, double-blind, controlled, multicenter clinical trial [1].

  • Objective: To evaluate the clinical efficacy and safety of this compound 0.6% ophthalmic solution compared to moxifloxacin 0.5% and gatifloxacin 0.5% in patients with bacterial conjunctivitis.
  • Population: 300 subjects were randomized into different dosing regimen groups.
  • Intervention: Subjects were randomized to receive this compound (BID, TID, or QID), moxifloxacin TID, or gatifloxacin TID for 7 days.
  • Primary Outcomes:
    • Microbiological: Bacterial eradication, confirmed by conjunctival culture.
    • Clinical: Resolution of ocular signs and symptoms.
  • Safety Assessments: Monitoring of adverse events (AEs), lisamine green and fluorescein ocular surface stains, and clinical signs of tolerability.
  • Follow-up: Assessments were conducted on days 0, 3, and 7.

2. Protocol: Neurological Safety Cohort Study This methodology is from a large 2021 propensity score-matched inception cohort study [3].

  • Objective: To evaluate the risk of diagnosed CNS and PNS dysfunction associated with oral fluoroquinolone use compared to other antibiotics.
  • Study Design: Retrospective analysis of claims data from a commercially insured US population (2000-2015).
  • Cohort: Nearly 1 million adults prescribed an oral fluoroquinolone (ciprofloxacin, levofloxacin, moxifloxacin, etc.) or a comparator antibiotic (azithromycin, amoxicillin, etc.) for specific infections.
  • Exposure: A dispensed prescription for an oral fluoroquinolone or comparator.
  • Outcome Ascertainment:
    • CNS Dysfunction: Diagnoses of seizures, intracranial hypertension, psychosis/delirium, or altered mental status.
    • PNS Dysfunction: Diagnoses of PN, muscle weakness, sensory disturbance, plus electrophysiological testing.
  • Analysis: Cox proportional hazards models after matching on propensity scores to control for confounders like age, diabetes, and pre-existing conditions.

Analysis of Key Safety Concerns

Neurological Adverse Events Fluoroquinolones as a class are associated with an increased risk of central and peripheral nervous system dysfunction. The large cohort study found that fluoroquinolone use was associated with a significantly increased hazard for both CNS dysfunction and the most common form of PNS dysfunction compared to other antibiotics [3]. A 2025 regional pharmacovigilance study confirmed that patients receiving fluoroquinolones were over four times more likely to experience neurological adverse events compared to those on other antibiotic classes [4]. While these studies did not isolate this compound, they establish a class-wide concern.

Drug-Drug Interactions A critical pharmacokinetic interaction involves the inhibition of the CYP1A2 metabolic pathway. A study in seven healthy volunteers found that intravenous This compound mesilate increased serum theophylline concentrations, indicating CYP1A2 inhibition. This suggests that co-administration requires monitoring of theophylline concentrations to avoid toxicity [2]. Furthermore, like other fluoroquinolones, this compound may chelate with polyvalent cations (e.g., in antacids), reducing its absorption [5].

Mechanism and Safety Pathway Visualizations

The diagram below illustrates this compound's antibacterial mechanism and the pathways linked to key safety concerns.

This compound This compound Inhibits DNA Gyrase (Topo II) Inhibits DNA Gyrase (Topo II) This compound->Inhibits DNA Gyrase (Topo II) Bacterial Cell Inhibits Topoisomerase IV Inhibits Topoisomerase IV This compound->Inhibits Topoisomerase IV Bacterial Cell CYP1A2 Inhibition CYP1A2 Inhibition This compound->CYP1A2 Inhibition Human Metabolism GABA Receptor Interaction GABA Receptor Interaction This compound->GABA Receptor Interaction Mammalian Cells Unknown Mechanism Unknown Mechanism This compound->Unknown Mechanism Peripheral Nerves Double-Strand DNA Breaks Double-Strand DNA Breaks Inhibits DNA Gyrase (Topo II)->Double-Strand DNA Breaks Impaired Chromosome Separation Impaired Chromosome Separation Inhibits Topoisomerase IV->Impaired Chromosome Separation Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death Impaired Chromosome Separation->Bacterial Cell Death Reduced Theophylline Clearance Reduced Theophylline Clearance CYP1A2 Inhibition->Reduced Theophylline Clearance Theophylline Toxicity Risk Theophylline Toxicity Risk Reduced Theophylline Clearance->Theophylline Toxicity Risk CNS Excitation CNS Excitation GABA Receptor Interaction->CNS Excitation Seizure Seizure CNS Excitation->Seizure Headache Headache CNS Excitation->Headache Oxidative Stress? Oxidative Stress? Unknown Mechanism->Oxidative Stress? Peripheral Neuropathy Peripheral Neuropathy Oxidative Stress?->Peripheral Neuropathy

Overall Clinical Safety Assessment

For researchers and drug development professionals, the safety profile of this compound can be summarized as follows:

  • Comparable Tolerability: In a direct head-to-head ophthalmic trial, this compound showed a similar safety and tolerability profile to other fluoroquinolones (moxifloxacin, gatifloxacin), with no significant differences in bacterial eradication and no adverse events related to the interventions [1].
  • Favorable Specific Safety Attributes: Preclinical data indicate a low potential for QT prolongation in animal models and a lower phototoxicity potential compared to other fluoroquinolones like ciprofloxacin and ofloxacin [2].
  • Class-Wide Neurological Risks: Despite its overall favorable profile, this compound carries the inherent risk of neurological adverse events associated with all fluoroquinolones. This is a well-documented class effect supported by large-scale epidemiological studies [3] [4].
  • Important Drug Interactions: Careful management is required when co-administering with drugs that are substrates of CYP1A2 (like theophylline) or contain polyvalent cations [2] [5].

References

Pazufloxacin ophthalmic solution comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Summary

Antibiotic (Regimen) Bacterial Eradication Rate Clinical Remission Rate Key Safety Findings
Pazufloxacin 0.6% (BID) 79% [1] 89% [1] No significant difference in adverse events (AEs) between groups; ocular AEs (e.g., burning, pricking, itching) were comparable to levofloxacin [1] [2].
This compound 0.6% (TID) 84% [1] 98% [1]
This compound 0.6% (QID) 84% [1] 92% [1]
Moxifloxacin 0.5% (TID) 80% [1] 91% [1]
Gatifloxacin 0.5% (TID) 82% [1] 92% [1]
Levofloxacin 0.5% (QID) ~91% (eradication) [2] ~63% (cure rate) [2]

Mechanism of Action and Drug Properties

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [3] [4]. This dual inhibition disrupts bacterial DNA replication and transcription, ultimately leading to cell death [3].

  • Chemical Structure: The structure of this compound includes a 1-aminocyclopropyl substituent, which contributes to its broad-spectrum activity [3].
  • Spectrum of Activity: It is effective against a range of Gram-positive and Gram-negative bacteria [5]. Notably, it has shown activity against some cephalosporin-resistant, carbapenem-resistant, and aminoglycoside-resistant strains [5].
  • Advantages: this compound is characterized by low toxicity, high efficiency, and low sensitivity to light [3]. It also has a lower potential for QT interval prolongation compared to some other quinolones, based on animal studies, and demonstrates less phototoxicity than nalidixic acid, ofloxacin, ciprofloxacin, or sparfloxacin [5].

Detailed Experimental Protocols

The comparative data in the table above primarily comes from randomized controlled clinical trials (RCTs), which represent the gold standard for evaluating drug efficacy and safety in humans. The key methodological details of these trials are outlined below.

Phase 2 Clinical Trial (this compound vs. Moxifloxacin vs. Gatifloxacin) [1]
  • Study Design: A phase 2, double-masked, controlled, multicenter clinical trial.
  • Participants: 300 subjects with bacterial conjunctivitis.
  • Intervention Groups: Subjects were randomized to receive:
    • This compound 0.6% ophthalmic solution (at BID, TID, or QID dosing)
    • Moxifloxacin 0.5% (TID)
    • Gatifloxacin 0.5% (TID)
  • Treatment Duration: 7 days.
  • Primary Outcome Measures:
    • Microbiological: Bacterial eradication, confirmed by conjunctival culture.
    • Clinical: Resolution of ocular signs and symptoms.
  • Safety Assessment: Recorded adverse events (AEs) and evaluated ocular surface staining and tolerability.
Clinical Trial (this compound vs. Levofloxacin) [2]
  • Study Design: A multicenter, randomized, investigator-masked, parallel-controlled clinical trial.
  • Participants: 520 patients (520 eyes) with bacterial conjunctivitis.
  • Intervention Groups:
    • Trial group: this compound mesylate eye drops, 4 times per day.
    • Control group: Levofloxacin eye drops, 4 times per day.
  • Treatment Duration: 7 to 14 days.
  • Assessments:
    • Microbiological: Cultures and drug sensitivity tests of conjunctival sac secretions were performed before and after treatment.
    • Clinical: Signs and symptoms were scored before treatment and on days 0, 3, 7, and 14 of treatment.
  • Data Analysis: Used Intention-to-Treat (ITT), Clinically Evaluable (CE), and Microbiologically Evaluable (ME) analyses.

Visualizing the Clinical Workflow

The diagram below illustrates the general workflow of a clinical trial comparing this compound to other antibiotics, as described in the provided studies.

Start Patient Recruitment (Diagnosed with Bacterial Conjunctivitis) Randomize Randomization Start->Randomize Group1 This compound Group (e.g., 0.6% TID) Randomize->Group1 Group2 Comparator Group (e.g., Moxifloxacin 0.5% TID) Randomize->Group2 Assess Administer Treatment (7-14 days) Group1->Assess Group2->Assess Measure Assess Outcomes Assess->Measure Result1 Primary Outcomes: • Bacterial Eradication Rate • Clinical Remission Rate Measure->Result1 Result2 Safety Outcomes: • Adverse Events (AEs) • Ocular Tolerance Measure->Result2

Key Interpretations and Conclusions

  • Comparative Efficacy: The clinical trial data demonstrates that this compound ophthalmic solution, particularly at a three-times-daily (TID) dosing regimen, is non-inferior to other widely used fluoroquinolone eye drops like moxifloxacin and gatifloxacin in both eradicating bacteria and resolving clinical symptoms of bacterial conjunctivitis [1].
  • Dosing Consideration: Based on its efficacy and safety profile, a simplified TID dosing regimen was selected for the further development of ophthalmic this compound [1]. This balances high efficacy with patient convenience.
  • Safety Profile: this compound eye drops are well-tolerated. The incidence of local adverse effects like burning sensation, pricking, and itching is not significantly different from that of levofloxacin [2], and the adverse events reported in studies were not related to the interventions [1].

References

×

XLogP3

-0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

318.10158513 g/mol

Monoisotopic Mass

318.10158513 g/mol

Heavy Atom Count

23

UNII

4CZ1R38NDI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA18 - Pazufloxacin

Pictograms

Irritant

Irritant

Other CAS

127045-41-4

Wikipedia

Pazufloxacin

Dates

Last modified: 09-12-2023
[1]. Fukuoka, Y., et al., In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative. Antimicrob Agents Chemother, 1993. 37(3): p. 384-92.

[2]. Muratani, T., M. Inoue, and S. Mitsuhashi, In vitro activity of T-3761, a new fluoroquinolone. Antimicrob Agents Chemother, 1992. 36(10): p. 2293-303.

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